molecular formula C6H4ClIO B1589992 3-Chloro-2-iodophenol CAS No. 858854-82-7

3-Chloro-2-iodophenol

Cat. No.: B1589992
CAS No.: 858854-82-7
M. Wt: 254.45 g/mol
InChI Key: CBGCAUCBOPFLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-iodophenol is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCAUCBOPFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479252
Record name 3-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858854-82-7
Record name 3-Chloro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Chloro-2-iodophenol (CAS 858854-82-7): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-iodophenol (CAS No. 858854-82-7), a halogenated aromatic intermediate of significant interest to the pharmaceutical and agrochemical industries. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its analytical characterization. The core of this guide focuses on the principle of orthogonal reactivity endowed by its unique chlorine and iodine substituents, a feature that makes it a highly versatile building block for complex molecule synthesis and drug discovery. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Role of Halogenated Phenols in Medicinal Chemistry

Halogen atoms are not mere passive substituents in drug design; they are strategic tools used to fine-tune the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Chlorine, for instance, is found in over 250 FDA-approved drugs and is known to enhance metabolic stability, improve membrane permeability, and participate in crucial halogen bonding interactions with biological targets.[1] Iodine, while less common, provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, pivotal in the construction of complex molecular scaffolds.

This compound emerges as a particularly valuable reagent by combining these two distinct halogens and a phenolic hydroxyl group on a single aromatic ring. This trifecta of functional groups offers chemists a powerful platform for sequential and selective chemical modifications. Its structure is particularly advantageous for creating diverse libraries of compounds for screening, serving as a cornerstone intermediate in the synthesis of novel APIs.[2]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key specifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 858854-82-7[3][4]
Molecular Formula C₆H₄ClIO[2]
Molecular Weight 254.45 g/mol [2]
IUPAC Name This compound
Purity ≥97%[2]
Boiling Point 225.6 ± 20.0 °C at 760 mmHg[2]
MDL Number MFCD08166414[2]
Storage Conditions 2-8°C, protected from light, stored under an inert gas[2]

Synthesis and Purification

The reliable synthesis of this compound is critical for its use in multi-step synthetic campaigns. The following protocol is adapted from established procedures and outlines the final deprotection step to yield the target phenol. The starting material, 3-chloro-2-iodophenyl N,N-diethylcarbamate, serves to protect the reactive phenolic hydroxyl group during earlier synthetic transformations.

Synthetic Rationale

The use of a carbamate protecting group for the phenol is a strategic choice. It is stable to a variety of reaction conditions that might be used to install the iodine and chlorine atoms, but it can be readily cleaved under basic conditions (saponification) to liberate the free phenol. This final hydrolysis step is typically high-yielding and clean.

Detailed Laboratory Protocol: Hydrolysis of Carbamate Precursor

This protocol describes the saponification of 3-chloro-2-iodophenyl N,N-diethylcarbamate to afford this compound.[4]

Reagents and Equipment:

  • 3-chloro-2-iodophenyl N,N-diethylcarbamate (1.0 eq)

  • Sodium hydroxide (NaOH) (5.0 eq)

  • Ethanol (approx. 7 mL per gram of carbamate)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-chloro-2-iodophenyl N,N-diethylcarbamate (e.g., 57.0 g, 161 mmol) and ethanol (400 mL). Begin stirring at room temperature (25 °C).[4]

  • Base Addition: Slowly add sodium hydroxide (e.g., 32.0 g, 800 mmol) to the solution.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Solvent Removal: Upon completion, cool the mixture and remove the ethanol by distillation under reduced pressure using a rotary evaporator.[4]

  • Aqueous Workup: Dissolve the resulting residue in water (400 mL). Perform an initial extraction with petroleum ether to remove any non-polar, unreacted starting material or byproducts. Discard the organic phase.[4]

  • Acidification: Carefully neutralize the aqueous phase by adding 2N HCl solution until the pH is acidic. The product, being a phenol, will become less water-soluble.

  • Extraction: Extract the acidified aqueous phase with ethyl acetate (e.g., 3 x 150 mL).[4]

  • Washing and Drying: Combine all ethyl acetate extracts and wash them with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.[4]

  • Final Isolation: Filter off the drying agent and remove the ethyl acetate by distillation under reduced pressure to afford the target product, this compound, which should be a solid or oil. The reaction is reported to proceed in quantitative yield.[4]

Synthesis and Workup Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification start 3-Chloro-2-iodophenyl N,N-diethylcarbamate reaction Reflux @ 2h start->reaction 1.0 eq reagents NaOH, Ethanol reagents->reaction 5.0 eq evap1 Remove Ethanol (Rotovap) reaction->evap1 dissolve Dissolve in H2O evap1->dissolve extract1 Extract with Petroleum Ether dissolve->extract1 acidify Neutralize with 2N HCl extract1->acidify Aqueous Phase extract2 Extract with Ethyl Acetate acidify->extract2 dry Wash & Dry (Brine, Na2SO4) extract2->dry evap2 Remove Ethyl Acetate (Rotovap) dry->evap2 product Final Product: This compound evap2->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Rigorous structural confirmation is essential. While a full dataset for this specific isomer is not publicly available, we can interpret the known data and predict the expected signals for other techniques based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The reported spectrum for this compound is highly informative.[4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment & Interpretation
7.21Triplet (t)8.01HH-5 : This proton is coupled to both H-4 and H-6 with similar coupling constants, resulting in a triplet.
7.06Doublet of Doublets (dd)1.2, 8.01HH-6 : Coupled to H-5 (J≈8.0 Hz, ortho) and H-4 (J≈1.2 Hz, meta).
6.90Doublet of Doublets (dd)1.2, 8.41HH-4 : Coupled to H-5 (J≈8.4 Hz, ortho) and H-6 (J≈1.2 Hz, meta).
5.58Broad Singlet (br s)-1H-OH : The phenolic proton signal is typically broad and does not couple with other protons. Its chemical shift can vary with concentration and solvent.
Expected Signals in Other Spectroscopic Methods
  • ¹³C NMR Spectroscopy: Six distinct aromatic carbon signals would be expected. The carbon bearing the hydroxyl group (C1) would be the most deshielded (highest ppm). The carbon attached to iodine (C2) would appear at a very low field (low ppm) due to the heavy atom effect. The remaining four carbons would appear in the typical aromatic region (115-140 ppm).

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-O stretching around 1200 cm⁻¹, and C=C aromatic ring stretches around 1500-1600 cm⁻¹.[5] C-Cl and C-I stretches would appear in the fingerprint region (<1000 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 254 (for ³⁵Cl) and a smaller M+2 peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. A prominent fragment would be the loss of iodine (M-127), which is a common fragmentation pathway for iodoaromatics.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in the differential reactivity of its functional groups, allowing for selective, stepwise elaboration of the molecular scaffold.

The Principle of Orthogonal Reactivity

The term "orthogonal reactivity" refers to the ability to perform a chemical transformation on one functional group in the presence of others without affecting them. This molecule is a prime example:

  • C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst (like Pd(0)) than the C-Cl bond. This allows for selective functionalization at the C2 position.

  • O-H Bond: The phenolic hydroxyl is acidic and can be easily deprotonated with a mild base to act as a nucleophile. This enables reactions like Williamson ether synthesis or esterification to modify the oxygen.

  • C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive in cross-coupling reactions. It typically requires more forcing conditions (higher temperatures, stronger bases, specialized ligands) to react. This robustness allows it to be carried through reactions at the C-I and O-H positions, reserved for a later synthetic step.

This hierarchy of reactivity makes this compound an ideal building block for creating complex, highly substituted aromatic compounds.[2]

Potential Synthetic Transformations

G cluster_CI C-I Bond Chemistry (High Reactivity) cluster_OH O-H Bond Chemistry (Nucleophilic) cluster_CCl C-Cl Bond Chemistry (Low Reactivity) center This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) center->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd(0), Cu(I)) center->sonogashira ether Ether Synthesis (R-X, Base) center->ether ester Esterification (R-COCl) center->ester buchwald Buchwald-Hartwig (R2NH, Pd(0), Ligand) (Forcing Conditions) center->buchwald

Caption: Orthogonal reactivity pathways of this compound.

Safety, Handling, and Storage

As with all halogenated phenols, appropriate safety measures must be strictly followed. The information below is based on data for structurally similar compounds and represents best practices.

Hazard Identification
Hazard ClassStatementPrecautionary Code(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P280
Skin/Eye Damage May cause severe skin burns and eye damage.P280
Environmental Toxic to aquatic life with long-lasting effects.P273

This data is generalized from related chlorophenol safety sheets and should be confirmed with the supplier-specific Safety Data Sheet (SDS).

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately change any contaminated clothing.

Storage and Disposal
  • Storage: Keep the container tightly closed in a cool (2-8°C), dry, and well-ventilated place.[2] Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter sewers or waterways.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated synthetic tool. Its value for researchers in drug development and materials science is derived from the predictable and orthogonal reactivity of its three distinct functional sites. By enabling the selective and sequential introduction of molecular complexity, it serves as a powerful building block for constructing novel chemical entities with tailored properties. Proper understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its synthetic potential.

References

Synthesis and discovery of 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and iodine atoms ortho and meta to a hydroxyl group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, underlying reaction mechanisms, characterization, and applications, particularly within the pharmaceutical and agrochemical industries. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction and Significance

Halogenated phenols are a critical class of intermediates in organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. Among these, this compound (CAS No. 858854-82-7) has emerged as a valuable synthon. The presence of three distinct functional groups—a hydroxyl, a chloro, and an iodo group—on the benzene ring allows for a high degree of selective functionalization. The iodo group is particularly amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxyl group can be readily etherified or esterified, and the chloro group can participate in nucleophilic substitution under specific conditions.

This trifecta of reactivity makes this compound an essential intermediate for creating complex molecules, especially in the development of Active Pharmaceutical Ingredients (APIs) and novel agrochemicals where precise molecular tailoring is paramount for biological activity.[1] This guide delves into the primary synthetic pathways to this compound, offering a detailed, field-proven protocol and a mechanistic exploration of the core chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, storage, and application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 858854-82-7[2][3]
Molecular Formula C₆H₄ClIO[1][4]
Molecular Weight 254.45 g/mol [1][4]
Appearance Off-white to yellow solid[4]
Melting Point 56 °C[4]
Boiling Point 225.6 ± 20.0 °C (Predicted at 760 mmHg)[1][4]
Density 2.087 ± 0.06 g/cm³ (Predicted)[4]
pKa 7.55 ± 0.10 (Predicted)[4]
Storage 2-8°C, protected from light, under inert gas[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic iodination of 3-chlorophenol. The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. The chlorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the hydroxyl group dominate, guiding the incoming electrophile.

Core Principle: Electrophilic Aromatic Substitution

The iodination of a phenol is a classic example of an electrophilic aromatic substitution reaction.[5] The electron-rich aromatic ring, activated by the hydroxyl group, acts as a nucleophile, attacking an electrophilic iodine species. The reaction rate is significantly enhanced under basic conditions, which deprotonate the phenol to form the more strongly nucleophilic phenoxide ion.[5][6] The substitution occurs preferentially at the positions ortho and para to the hydroxyl group. In the case of 3-chlorophenol, the para position (position 5) and one ortho position (position 2) are sterically accessible. The other ortho position (position 6) is also available. Regioselectivity is a key consideration in this synthesis.

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase A Precursor: 3-Chlorophenol B Reaction Setup: Solvent + Base A->B C Addition of Iodinating Agent (e.g., ICl, I2/HIO3) B->C D Reaction Monitoring (TLC, HPLC) C->D E Reaction Quenching (e.g., Thiosulfate solution) D->E F Aqueous Neutralization & Extraction E->F G Drying & Solvent Removal F->G H Purification (Column Chromatography/Recrystallization) G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

Validated Experimental Protocol

While direct iodination of 3-chlorophenol is the conceptual basis, a reliable, multi-step synthesis yielding the target compound has been reported. This method proceeds via a carbamate intermediate, which is then hydrolyzed.

Step 1 & 2: Formation of 3-chloro-2-iodophenyl N,N-diethylcarbamate (Not detailed in provided search results) This precursor is typically synthesized from 3-chlorophenol through protection of the hydroxyl group as a diethylcarbamate, followed by directed ortho-metalation and subsequent iodination.

Step 3: Hydrolysis to this compound [2]

  • Reaction Setup: To a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (57.0 g, 161 mmol) in ethanol (400 mL) at 25 °C, slowly add sodium hydroxide (32.0 g, 800 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction for completion (e.g., by TLC).

  • Solvent Removal: Upon completion, cool the mixture and remove the ethanol solvent by distillation under reduced pressure.

  • Initial Extraction: Dissolve the residue in water (400 mL) and extract with petroleum ether to remove non-polar impurities.

  • Acidification and Product Extraction: Neutralize the aqueous phase with a 2N hydrochloric acid solution. The product, this compound, will precipitate or can be extracted with ethyl acetate.

  • Washing and Drying: Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Final Isolation: Remove the organic solvent by distillation under reduced pressure to afford the target product, this compound. A quantitative yield (41.0 g) was reported for this step.[2]

Mechanistic Insights into Phenol Iodination

The iodination of phenols is a well-studied electrophilic aromatic substitution reaction. Several iodine-containing species can act as the electrophile, including molecular iodine (I₂), hypoiodous acid (HOI), the iodonium ion (I⁺), or iodine monochloride (ICl).[6][7] The effective iodinating species is often generated in situ.

The reaction rate is highly dependent on pH.[6] In aqueous solutions, the rate of iodination increases significantly as the pH rises from 6.0 to 8.0, which strongly suggests that the phenolate ion, being more electron-rich than the undissociated phenol, is the active intermediate.[6]

The mechanism proceeds via the formation of a resonance-stabilized intermediate, often called a sigma complex or arenium ion, after the nucleophilic attack of the phenolate on the iodine electrophile. Aromaticity is then restored through the loss of a proton.[5]

References

A Spectroscopic Guide to 3-Chloro-2-iodophenol: Elucidating Molecular Structure for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Chloro-2-iodophenol (CAS No. 858854-82-7), a halogenated aromatic compound of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Understanding its precise molecular structure through modern spectroscopic techniques is paramount for researchers and drug development professionals aiming to leverage its unique reactivity in complex synthetic pathways.[1] This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering both field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring, in addition to the hydroxyl group. This unique substitution pattern dictates its chemical behavior and provides distinct signatures in spectroscopic analyses.

PropertyValueSource
CAS Number 858854-82-7[2]
Molecular Formula C₆H₄ClIO[1][3]
Molecular Weight 254.45 g/mol [1][3]
Boiling Point 225.6 ± 20.0 °C at 760 mmHg[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.21t8.01HH-5
7.06dd1.2, 8.01HH-6
6.90dd1.2, 8.41HH-4
5.58br s-1H-OH

Data sourced from ChemicalBook.[2]

Interpretation and Causality:

  • The aromatic region (6.90-7.21 ppm) displays a characteristic three-proton system. The proton at 7.21 ppm appears as a triplet, indicating coupling to two adjacent protons (H-4 and H-6) with a similar coupling constant of 8.0 Hz. This is consistent with its position between the chloro and iodo substituents.

  • The protons at 7.06 ppm (H-6) and 6.90 ppm (H-4) appear as doublets of doublets, each being coupled to H-5 and having a smaller long-range coupling to each other.

  • The broad singlet at 5.58 ppm is characteristic of a phenolic hydroxyl proton. Its broadness is due to chemical exchange and the absence of observable coupling to the aromatic protons.[4] The exact chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155C-1 (-OH)The carbon bearing the hydroxyl group is significantly deshielded.
~135C-3 (-Cl)The carbon attached to chlorine shows a downfield shift.
~130C-5Aromatic CH carbon.
~122C-6Aromatic CH carbon.
~116C-4Aromatic CH carbon.
~90C-2 (-I)The carbon bonded to the large, polarizable iodine atom is significantly shielded (the "heavy atom effect").

Interpretation and Causality:

  • The six distinct signals confirm the presence of six unique carbon atoms in the aromatic ring.

  • The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The deshielding effect of the hydroxyl and chloro groups and the significant shielding effect of the iodo group are key diagnostic features.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument calibration.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal of interest.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3550-3200Strong, BroadO-H stretchPhenolic -OH
~3100-3000MediumC-H stretchAromatic C-H
~1600 & ~1470Strong to MediumC=C stretchAromatic Ring
~1230StrongC-O stretchPhenolic C-O
~800-750StrongC-H out-of-plane bendSubstituted Aromatic
~750-700StrongC-Cl stretchAryl Chloride
~600-500MediumC-I stretchAryl Iodide

Interpretation and Causality:

  • O-H Stretch: The most prominent feature is expected to be a broad, strong absorption between 3550 and 3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7][8][9] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding.[7]

  • Aromatic C-H and C=C Stretches: Sharp peaks between 3100-3000 cm⁻¹ correspond to the stretching of C-H bonds on the aromatic ring. Strong absorptions around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.[4]

  • C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol.[7]

  • Carbon-Halogen Stretches: The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. These bands can be useful for confirming the presence of the halogens.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: Step-by-step procedure for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe with a solvent-moistened (e.g., isopropanol) lint-free tissue.

    • Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of this compound powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Post-Analysis:

    • Clean the ATR crystal and anvil thoroughly to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted IdentityInterpretation
254/256[C₆H₄³⁵ClIO]⁺ / [C₆H₄³⁷ClIO]⁺Molecular Ion (M⁺) . The presence of a peak at m/z 254 and a smaller peak at m/z 256 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom.[10]
219[M - Cl]⁺Loss of a chlorine radical.
127[M - I]⁺Loss of an iodine radical.
99[M - I - CO]⁺Subsequent loss of carbon monoxide from the [M - I]⁺ fragment.
63[C₅H₃]⁺A common fragment from the breakdown of the aromatic ring.

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The characteristic M+2 peak at m/z 256, with about one-third the intensity, is due to the natural abundance of the ³⁷Cl isotope and is a key signature for chlorine-containing compounds.[10] Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.

  • Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. The weakest bonds are most likely to break. The loss of the halogen atoms is a probable fragmentation pathway. The C-I bond is weaker than the C-Cl bond, so the loss of iodine (resulting in a fragment at m/z 127) might be more favorable than the loss of chlorine (fragment at m/z 219). Further fragmentation of the aromatic ring can lead to smaller ions.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Workflow for GC-MS Analysis

Caption: General workflow for the analysis of an organic compound by GC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a 2 mL autosampler vial with a septum cap.

  • Instrumental Conditions (Typical):

    • GC: Use a capillary column suitable for separating polar aromatic compounds (e.g., a DB-5ms or equivalent).

    • Injection: 1 µL injection in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Extract the mass spectrum from the chromatographic peak.

    • Analyze the molecular ion and fragmentation pattern to confirm the identity of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H NMR confirms the substitution pattern on the aromatic ring, while IR spectroscopy identifies the key functional groups. Mass spectrometry verifies the molecular weight and the presence of chlorine through its isotopic pattern. The detailed protocols and interpretations provided in this guide serve as a valuable resource for researchers utilizing this versatile synthetic intermediate, ensuring both accuracy and reproducibility in their scientific endeavors.

References

3-Chloro-2-iodophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-2-iodophenol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. In the realm of pharmaceutical and agrochemical development, a thorough understanding of a compound's solubility is paramount for successful synthesis, purification, formulation, and biological screening. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data for this compound.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and experimental protocols to determine its solubility accurately. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a detailed, field-proven experimental workflow.

A molecule's solubility is intrinsically linked to its physical and chemical characteristics. Understanding these properties is the first step in predicting and interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆H₄ClIO[1]
Molecular Weight 254.45 g/mol [1]
Boiling Point 225.6 ± 20.0 °C at 760 mmHg[1]
Appearance Not specified, likely a solid at room temperature
CAS Number 858854-82-7[2][3]

Note: Further experimental determination of properties such as melting point and pKa is recommended for a complete solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is determined by the interplay of its functional groups and overall molecular structure.

Molecular Structure Analysis of this compound:

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents like alcohols.

  • Chlorine (-Cl) and Iodine (-I) Substituents: These halogen atoms are electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions. Their presence also increases the molecular weight and van der Waals forces.

  • Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.

Based on this structure, this compound is expected to exhibit a degree of solubility in a range of organic solvents, with higher solubility anticipated in moderately polar and polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents will be influenced by the balance between the polar functional groups and the nonpolar aromatic ring.

The following diagram illustrates the logical flow for predicting solubility based on intermolecular forces.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Solute_Polarity Polar -OH group Electronegative Cl and I Solute_NonPolar Nonpolar Benzene Ring Solvent Organic Solvent Solvent_Type Polar Protic (e.g., Ethanol) Polar Aprotic (e.g., Acetone) Nonpolar (e.g., Hexane) Interactions Dominant Intermolecular Forces Prediction Solubility Prediction Interactions->Prediction 'Like Dissolves Like' Solute_Polarity->Interactions Solute_NonPolar->Interactions Solvent_Type->Interactions

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique.[4]

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram outlines the experimental workflow for determining solubility.

G Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Filter Filter supernatant to remove undissolved solid Equilibrate->Filter Analyze Analyze concentration of the saturated solution (e.g., HPLC) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the determination of solubility.

Qualitative Solubility Observations

While quantitative data is pending experimental determination, qualitative observations can be highly informative. A simple solubility test can be performed by adding a small amount of this compound to different solvents and observing its dissolution.[6]

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleHydrogen bonding with the phenolic -OH group.
Polar Aprotic Acetone, Ethyl AcetateLikely SolubleDipole-dipole interactions. Ethyl acetate was used in the workup of its synthesis.[3]
Halogenated Dichloromethane, ChloroformLikely SolubleDipole-dipole interactions and compatibility with the chloro- and iodo- substituents.
Aromatic Toluene, BenzeneModerately SolubleFavorable interactions with the benzene ring.
Nonpolar Aliphatic Hexane, HeptaneLikely Sparingly SolubleThe polar functional groups will limit solubility in highly nonpolar solvents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Physicochemical Profile

3-Chloro-2-iodophenol is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1] Its unique substitution pattern, featuring both a chlorine and an iodine atom flanking a hydroxyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.[1] The strategic placement of these halogens allows for selective functionalization and participation in various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 858854-82-7[1]
Molecular Formula C₆H₄ClIO[1]
Molecular Weight 254.45 g/mol [1]
Appearance Off-white to yellow solid
Boiling Point 225.6 ± 20.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C, protected from light, under inert gas[1]

Section 2: Hazard Identification and Toxicological Assessment

A thorough understanding of the toxicological profile of this compound is paramount for ensuring laboratory safety. While specific toxicity data for this compound is limited, a comprehensive hazard assessment can be extrapolated from data on structurally related chlorophenols.

GHS Hazard Classification (Inferred)

Based on data for analogous compounds such as 3-chlorophenol and other iodinated phenols, this compound is anticipated to be classified as follows:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, Chronic HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[2][3]

Toxicological Insights:

Long-term exposure to certain chlorophenols has been associated with carcinogenicity.[5][8] For example, 2,4,6-trichlorophenol is considered reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services (DHHS).[8] Given this, it is prudent to handle all halogenated phenols with appropriate precautions to minimize exposure.

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages the principles of electrophilic aromatic substitution. A common route involves the iodination of a substituted chlorophenyl intermediate.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the hydrolysis of a protected 3-chloro-2-iodophenyl carbamate:

  • Reaction Setup: To a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (1 equivalent) in ethanol, slowly add sodium hydroxide (5 equivalents) at room temperature (25 °C).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the carbamate, leading to the cleavage of the protecting group.

  • Workup: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water and extract with petroleum ether to remove any non-polar impurities.

  • Acidification and Extraction: Neutralize the aqueous phase with a 2N hydrochloric acid solution. This protonates the resulting phenoxide ion to yield the desired this compound. Extract the product into ethyl acetate.

  • Purification: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent via distillation under reduced pressure to yield the final product.[9]

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 1. Dissolve 3-chloro-2-iodophenyl N,N-diethylcarbamate in Ethanol B 2. Add Sodium Hydroxide (5 eq.) at 25°C A->B C 3. Heat to Reflux for 2 hours B->C D 4. Remove Ethanol (Reduced Pressure) C->D E 5. Dissolve residue in Water & Extract with Petroleum Ether D->E F 6. Neutralize Aqueous Phase with 2N HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Combine Organic Phases, Wash, Dry, and Concentrate G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Section 4: Safe Handling, Storage, and Disposal Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat, along with gloves (butyl rubber or Viton for concentrated solutions, neoprene for short-term work), is required.[10]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[10]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acid anhydrides, and acid chlorides.[10]

  • Keep containers tightly sealed and protected from light.[1] Store under an inert atmosphere (e.g., argon or nitrogen).[1]

Disposal of Halogenated Phenol Waste:

Halogenated organic compounds are considered hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container. Do not mix with non-halogenated waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Disposal Request: Arrange for disposal through your institution's environmental health and safety (EHS) office.

Diagram 2: Safe Handling and Disposal Workflow

G cluster_handling Safe Handling and Disposal A Wear Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat B Work in a Certified Chemical Fume Hood A->B C Store in a Cool, Dry, Ventilated Area Away from Incompatibles B->C D Collect Waste in a Labeled, Segregated Container C->D E Arrange for Disposal through EHS D->E

Caption: Workflow for safe handling and disposal of this compound.

Section 5: Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and your supervisor.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team.

  • Contain (for small, manageable spills): If trained and equipped, don appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the waste container and arrange for disposal through EHS.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Diagram 3: Emergency Response Logic

G Spill Spill Occurs SmallSpill Small Spill? Spill->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup with PPE SmallSpill->Cleanup Yes ContactEHS Contact EHS/ Emergency Response LargeSpill->ContactEHS Cleanup->ContactEHS Post-cleanup Disposal

Caption: Decision logic for responding to a chemical spill.

Section 6: Applications in Drug Discovery and Development

Halogenated phenols are critical building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] The presence of chlorine and iodine on the phenyl ring of this compound provides two distinct handles for further chemical modification. The carbon-iodine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for sequential and site-selective transformations.

This differential reactivity is highly advantageous in constructing complex molecular scaffolds found in modern therapeutics. For instance, a Suzuki or Sonogashira coupling could be performed at the iodo-position, followed by a subsequent reaction at the chloro-position. This strategic approach is central to the efficient synthesis of novel drug candidates.

While specific, publicly disclosed drug synthesis pathways utilizing this compound are proprietary, its structural motif is relevant to the development of compounds targeting a variety of diseases, including inflammatory conditions and oncology.[1]

References

An In-depth Technical Guide on the Differential Reactivity of the C-I versus C-Cl Bond in 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 3-Chloro-2-iodophenol. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, where selective functionalization is paramount. We will delve into the fundamental principles governing this reactivity difference, explore its practical application in chemoselective cross-coupling reactions, and provide detailed, field-proven experimental protocols. The insights and methodologies presented herein are designed to empower researchers to strategically leverage the unique electronic and steric properties of this dihalogenated phenol for the efficient synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polyhalogenated Phenols

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the ability of halogen atoms to serve as versatile synthetic handles for the introduction of a wide array of functional groups through various cross-coupling reactions. This compound, with its distinct C-I and C-Cl bonds, presents a unique opportunity for sequential and site-selective modifications, enabling the rapid construction of molecular complexity from a single, readily available starting material.[1] Understanding the nuanced differences in the reactivity of these two carbon-halogen bonds is crucial for designing efficient and selective synthetic strategies.

Fundamental Principles of C-I vs. C-Cl Bond Reactivity

The observed difference in reactivity between the C-I and C-Cl bonds in aryl halides is a consequence of several key physicochemical properties, primarily bond dissociation energy and bond polarity.

Bond Dissociation Energy (BDE)

The C-X bond strength is a critical determinant of its reactivity in many transformations, particularly in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[2][3] The trend in bond dissociation energies for carbon-halogen bonds is as follows: C-F > C-Cl > C-Br > C-I.[4][5]

BondTypical BDE (kJ/mol)Relative Reactivity
C-I~213-285Highest
C-Cl~327Low

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Resulting Reactivity.[4][6][7]

The significantly lower BDE of the C-I bond compared to the C-Cl bond means that less energy is required to cleave the C-I bond, rendering it more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0).[8][9]

Electronegativity and Bond Polarity

While the C-Cl bond is more polar than the C-I bond due to the higher electronegativity of chlorine, this factor is less dominant than BDE in determining the reactivity in palladium-catalyzed cross-coupling reactions.[8] The primary mode of activation in these reactions is the insertion of the palladium catalyst into the C-X bond, a process more sensitive to bond strength than to the partial positive charge on the carbon atom.

Influence of Substituents on the Aromatic Ring

The electronic and steric effects of the substituents on the phenol ring also modulate the reactivity of the C-X bonds. In this compound, the hydroxyl group (-OH) is an electron-donating group, which can influence the electron density of the aromatic ring. The relative positions of the halogens and the hydroxyl group can lead to subtle electronic differences between the C-I and C-Cl bonds. However, the intrinsic difference in bond strength between C-I and C-Cl remains the predominant factor for selective reactivity.[10]

Chemoselective Cross-Coupling Reactions: A Practical Approach

The differential reactivity of the C-I and C-Cl bonds can be exploited to perform selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, at the C-I position while leaving the C-Cl bond intact.[11][12][13][14]

The Mechanism of Selective Palladium-Catalyzed Cross-Coupling

The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The selectivity for the C-I bond arises from the initial, often rate-determining, oxidative addition step.[2][3][15] The Pd(0) catalyst preferentially inserts into the weaker C-I bond over the stronger C-Cl bond.[3][16][17]

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar(I)-Pd(II)(Cl)L2 Ar(I)-Pd(II)(Cl)L2 Pd(0)L2->Ar(I)-Pd(II)(Cl)L2 Oxidative Addition (Selective C-I Cleavage) Ar(I)-Pd(II)(Nu)L2 Ar(I)-Pd(II)(Nu)L2 Ar(I)-Pd(II)(Cl)L2->Ar(I)-Pd(II)(Nu)L2 Transmetalation Ar(I)-Pd(II)(Nu)L2->Pd(0)L2 Regeneration of Catalyst Ar(I)-Nu Ar(I)-Nu Ar(I)-Pd(II)(Nu)L2->Ar(I)-Nu Reductive Elimination Ar(I)-Nu->Ar(I)-Pd(II)(Nu)L2 Ar(I)(Cl)-Phenol Ar(I)(Cl)-Phenol Ar(I)(Cl)-Phenol->Pd(0)L2 Nu-M Nu-M Nu-M->Ar(I)-Pd(II)(Cl)L2 caption Fig. 1: Selective Pd-Catalyzed Cross-Coupling G Start This compound Suzuki Selective Suzuki Coupling (C-I Position) Start->Suzuki Sonogashira Selective Sonogashira Coupling (C-I Position) Start->Sonogashira Buchwald Selective Buchwald-Hartwig (C-I Position) Start->Buchwald Product_A Aryl-substituted 3-Chlorophenol Suzuki->Product_A Product_B Alkynyl-substituted 3-Chlorophenol Sonogashira->Product_B Product_C Amino-substituted 3-Chlorophenol Buchwald->Product_C Further_Func Further Functionalization (C-Cl Position) Product_A->Further_Func Product_B->Further_Func Product_C->Further_Func caption Fig. 2: Synthetic pathways from this compound

References

The Strategic Utility of 3-Chloro-2-iodophenol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and versatile reactivity is paramount. Halogenated phenols represent a privileged class of building blocks, frequently incorporated into the structures of clinically successful pharmaceuticals.[1] This technical guide delves into the nuanced potential of a specific, yet underexplored, dihalogenated phenol: 3-Chloro-2-iodophenol. We will illuminate its strategic value in medicinal chemistry, focusing on the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This unique structural feature enables chemists to perform sequential, site-selective cross-coupling reactions, paving the way for the efficient construction of complex molecular architectures. Through a detailed exploration of palladium-catalyzed cross-coupling reactions and a case study in the conceptual synthesis of a MEK inhibitor analogue, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the untapped potential of this compound as a cornerstone for innovation in medicinal chemistry.

Introduction: The Versatility of Halogenated Phenols in Drug Design

Halogen atoms are not mere passive substituents in drug molecules; they actively modulate a compound's physicochemical and pharmacokinetic properties.[2] The introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through the formation of halogen bonds.[3] Phenols and their derivatives are also a recurring motif in a significant number of FDA-approved drugs, highlighting their importance as key structural components.[1]

This compound (Figure 1) is a particularly intriguing building block due to the presence of two different halogen atoms on the aromatic ring. This di-halogenation pattern is not a redundant feature but rather a strategic advantage. The disparate bond strengths of the C-I and C-Cl bonds allow for chemoselective functionalization, a highly sought-after attribute in the synthesis of complex molecules.[4]

PropertyValue
Molecular Formula C₆H₄ClIO
Molecular Weight 254.45 g/mol [5]
Boiling Point 225.6 ± 20.0 °C at 760 mmHg[5]
CAS Number 858854-82-7[5]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Cornerstone of Selectivity: Differential Reactivity of C-I and C-Cl Bonds

The synthetic utility of this compound is primarily derived from the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions.[6][7] This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact.[4]

This differential reactivity is the lynchpin for designing sequential, one-pot, or stepwise cross-coupling strategies. A variety of powerful C-C and C-N bond-forming reactions can be employed, including:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.[8]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[7]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

By carefully selecting the reaction conditions and the palladium catalyst system, a medicinal chemist can first introduce a desired substituent at the iodine-bearing position and subsequently perform a second, different cross-coupling reaction at the less reactive chlorine-bearing position. This stepwise approach provides a powerful tool for building molecular complexity from a simple, readily available starting material.

Case Study: Conceptual Synthesis of a MEK Inhibitor Analogue

To illustrate the practical application of this compound, we will outline a conceptual synthetic route to an analogue of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[9] While the actual synthesis of Trametinib utilizes 2-fluoro-4-iodoaniline, we will use this compound as a starting point to demonstrate the principles of sequential cross-coupling in the construction of a similar core structure.

The Target: A Trametinib Analogue

Our hypothetical target molecule will feature a central di-substituted phenyl ring, a common motif in kinase inhibitors. We will aim to install an ethynylpyrimidine group at the 2-position (originally bearing the iodine) and a substituted aniline at the 3-position (originally bearing the chlorine).

Synthetic Strategy: A Sequential Cross-Coupling Approach

Our synthetic strategy will leverage the differential reactivity of the C-I and C-Cl bonds in this compound. The workflow is as follows:

  • Protection of the Phenolic Hydroxyl Group: To prevent interference with the subsequent cross-coupling reactions, the phenolic hydroxyl group will be protected, for instance, as a methoxymethyl (MOM) ether.

  • Sonogashira Coupling at the C-I Bond: The more reactive C-I bond will be selectively coupled with a terminal alkyne, in this case, ethynylpyrimidine.

  • Suzuki-Miyaura Coupling at the C-Cl Bond: The remaining C-Cl bond will be functionalized via a Suzuki-Miyaura coupling with a suitable boronic acid derivative of a protected aniline.

  • Deprotection of the Phenolic Hydroxyl Group: Removal of the MOM protecting group to yield the final product.

G start This compound step1 Protection (MOM-Cl) start->step1 intermediate1 Protected Phenol step1->intermediate1 step2 Sonogashira Coupling (Ethynylpyrimidine, Pd(PPh3)4, CuI) intermediate1->step2 intermediate2 Alkynyl Intermediate step2->intermediate2 step3 Suzuki-Miyaura Coupling (Aniline Boronic Ester, Pd(dppf)Cl2) intermediate2->step3 intermediate3 Coupled Product step3->intermediate3 step4 Deprotection (HCl) intermediate3->step4 product MEK Inhibitor Analogue step4->product

Caption: A conceptual workflow for the synthesis of a MEK inhibitor analogue.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions in our conceptual synthesis.

Step 1: Sonogashira Coupling of MOM-protected this compound

This protocol describes the selective coupling of a terminal alkyne at the C-I position.

  • Reaction Setup: To an oven-dried Schlenk flask, add MOM-protected this compound (1.0 equiv.), ethynylpyrimidine (1.2 equiv.), and a magnetic stir bar.

  • Catalyst and Co-catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (CuI, 0.1 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl intermediate.

Step 2: Suzuki-Miyaura Coupling of the Alkynyl Intermediate

This protocol details the subsequent coupling at the C-Cl position.

  • Reaction Setup: To an oven-dried microwave vial, add the alkynyl intermediate from the previous step (1.0 equiv.), the aniline boronic acid pinacol ester (1.5 equiv.), and a magnetic stir bar.

  • Catalyst and Base Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.) and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the fully coupled product.

Broader Applications and Future Perspectives

The sequential cross-coupling strategy outlined above is not limited to the synthesis of MEK inhibitor analogues. The this compound scaffold can serve as a versatile starting point for the creation of diverse libraries of compounds for screening against a wide range of biological targets. For instance, this building block is highly relevant for the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5]

The phenolic hydroxyl group also offers a handle for further derivatization. It can be alkylated to form ethers or used as a point of attachment for linkers in the development of proteolysis-targeting chimeras (PROTACs) or other targeted therapies.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry that offers a strategic advantage for the synthesis of complex molecules. Its unique di-halogenation pattern, with the differential reactivity of the carbon-iodine and carbon-chlorine bonds, enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of diverse molecular architectures, making it an invaluable tool for drug discovery and development professionals. As the demand for novel and potent therapeutics continues to grow, the strategic application of such versatile building blocks will be crucial for accelerating the discovery of the next generation of medicines.

References

An In-Depth Technical Guide to 3-Chloro-2-iodophenol: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ortho-Iodo, Meta-Chloro Substitution

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2-iodophenol (CAS No. 858854-82-7) has emerged as a highly valuable intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems not from a single reactive site, but from the carefully orchestrated interplay of three distinct functionalities on a simple benzene ring: a phenolic hydroxyl group, an ortho-iodide, and a meta-chloride.

This unique arrangement provides chemists with a powerful tool for sequential and site-selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium-catalyzed cross-coupling conditions is the cornerstone of its strategic importance. The C-I bond serves as a highly reactive handle for initial, mild transformations, while the more robust C-Cl bond remains intact, available for subsequent, more forceful modifications. This guide provides an in-depth analysis of the properties, reactivity, and applications of this compound, offering both mechanistic insights and practical, field-proven protocols for its deployment in synthesis.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 858854-82-7[2][3]
Molecular Formula C₆H₄ClIO[1]
Molecular Weight 254.45 g/mol [1]
Boiling Point 225.6 ± 20.0 °C at 760 mmHg[1]
Storage 2-8°C, protected from light, under inert gas[1]
¹H NMR (400 MHz, CDCl₃) δ 5.58 (brs, 1H), 6.90 (dd, J = 1.2, 8.4 Hz, 1H), 7.06 (dd, J = 1.2, 8.0 Hz, 1H), 7.21 (t, J = 8.0 Hz, 1H)[2]

Synthesis of the Building Block

The preparation of this compound is a multi-step process. A common laboratory-scale synthesis involves the hydrolysis of a protected precursor, such as 3-chloro-2-iodophenyl N,N-diethylcarbamate.[2]

Protocol: Synthesis via Hydrolysis
  • Reaction Setup : To a solution of 3-chloro-2-iodophenyl N,N-diethylcarbamate (57.0 g, 161 mmol) in ethanol (400 mL) at 25 °C, slowly add sodium hydroxide (32.0 g, 800 mmol).[2]

  • Reaction Execution : Heat the reaction mixture to reflux and maintain for 2 hours.[2]

  • Workup : Upon completion, cool the mixture and remove the ethanol by distillation under reduced pressure. Dissolve the resulting residue in water (400 mL) and extract with petroleum ether to remove non-polar impurities.[2]

  • Isolation : Carefully neutralize the aqueous phase with a 2N hydrochloric acid solution. Extract the neutralized aqueous phase with ethyl acetate.[2]

  • Purification : Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent via distillation under reduced pressure to yield the target product, this compound.[2] This procedure typically affords a quantitative yield.[2]

Core Reactivity: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of its C-I and C-Cl bonds, a direct consequence of their differing bond dissociation energies and susceptibility to oxidative addition in palladium catalytic cycles. The general reactivity trend for aryl halides in such reactions is I > Br > OTf >> Cl.[4] This allows for the selective functionalization of the C-I bond while preserving the C-Cl bond for a subsequent transformation.

G cluster_0 This compound Core cluster_1 Reactivity Hierarchy A C-I Bond (ortho to -OH) R1 Primary Reactivity Site (High) A->R1 Highly susceptible to Pd(0) oxidative addition B C-Cl Bond (meta to -OH) R2 Secondary Reactivity Site (Low) B->R2 Resistant to mild cross-coupling conditions C -OH Group R3 Tertiary Reactivity Site (Variable) C->R3 Can be functionalized via etherification, esterification, or used as directing group

Caption: Reactivity hierarchy of functional groups in this compound.

This selective reactivity enables a modular approach to synthesis, where complex scaffolds can be assembled in a controlled, stepwise manner.

Key Applications in Palladium-Catalyzed Cross-Coupling

This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming C-C, C-N, and C-O bonds.[5][6]

G Pd0 Pd(0)Ln PdII_A Ar-Pd(II)-X Ln ArX Ar-I (or Ar-Cl) PdII_B Ar-Pd(II)-R Ln PdII_A->PdII_B Transmetalation (Suzuki) or Ligand Exchange/Deprotonation (B-H) PdII_B->Pd0 Catalyst Regeneration Product Ar-R (or Ar-Nu) PdII_B->Product Reductive Elimination MX M-X ArX->PdII_A Oxidative Addition CouplingPartner R-M (e.g., R-B(OH)₂) or Nu-H (e.g., R₂NH) CouplingPartner->PdII_A

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Table 2: Overview of Key Cross-Coupling Reactions

ReactionBond FormedTypical Coupling PartnerKey Reagents
Suzuki-Miyaura C(sp²)-C(sp²)Aryl/Vinyl Boronic Acids or EstersPd Catalyst, Base (e.g., K₃PO₄, Cs₂CO₃)
Sonogashira C(sp²)-C(sp)Terminal AlkynesPd Catalyst, Cu(I) co-catalyst, Amine Base
Buchwald-Hartwig C(sp²)-NPrimary/Secondary Amines, AmidesPd Catalyst, Bulky Phosphine Ligand, Strong Base (e.g., NaOt-Bu)
A. Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for creating carbon-carbon bonds.[4] When using this compound, an aryl boronic acid can be coupled selectively at the C-2 position.

  • Causality : The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the weaker C-I bond.[7] A base activates the boronic acid to form a boronate species, which facilitates the transmetalation step, transferring the organic group to the palladium center. Reductive elimination then forms the desired biaryl product and regenerates the Pd(0) catalyst.[7]

B. Sonogashira Coupling

This reaction is the most reliable method for coupling terminal alkynes with aryl halides to form internal alkynes.[8][9] The C-I bond of this compound provides a highly reactive site for this transformation.

  • Causality : The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.[9] This dual-catalyst system allows the reaction to proceed under mild conditions.[9]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[5] The reaction allows for the coupling of an amine with the C-I bond of this compound.

  • Causality : This reaction requires a strong base (like sodium tert-butoxide) to deprotonate the amine, forming an amide that coordinates to the palladium center after oxidative addition.[10][11] The use of sterically bulky and electron-rich phosphine ligands (e.g., XPhos, RuPhos) is critical; they stabilize the palladium catalyst and promote the crucial reductive elimination step that forms the C-N bond.[11]

Field-Proven Experimental Protocol: Selective Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the selective Suzuki-Miyaura coupling at the C-2 position of this compound.

G start Start: Assemble Reagents step1 1. Charge microwave vial with: - this compound - Arylboronic acid - K₃PO₄ (Base) - Pd₂(dba)₃ (Catalyst Precursor) - XPhos (Ligand) start->step1 step2 2. Seal vial, evacuate, and backfill with Argon (x3). (Ensures inert atmosphere) step1->step2 step3 3. Add degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. step2->step3 step4 4. Heat reaction mixture (e.g., 80-100 °C) with stirring for specified time (e.g., 12-24 h). step3->step4 step5 5. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Cool to RT, dilute with EtOAc, and quench with water. step5->step6 step7 7. Perform aqueous workup: - Separate layers - Extract aqueous layer with EtOAc - Wash combined organics with brine step6->step7 step8 8. Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. step7->step8 step9 9. Purify crude product via flash column chromatography. step8->step9 end End: Isolated Product (2-Aryl-3-chlorophenol) step9->end

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology
  • Reagents & Equipment :

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)

    • Anhydrous, degassed 1,4-dioxane and water

    • Microwave vial or Schlenk flask with a magnetic stir bar

    • Inert gas line (Argon or Nitrogen)

  • Procedure :

    • Vessel Preparation : To a microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

    • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and XPhos.

    • Inerting : Seal the vial with a septum cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure the atmosphere is completely inert. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Solvent Addition : Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

    • Reaction : Place the vial in a preheated oil bath or heating mantle set to 100 °C. Stir vigorously for 12-24 hours.

    • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

    • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Purification : Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-3-chlorophenol product.

Safety and Handling

Proper handling of this compound and its associated reagents is crucial for laboratory safety.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][14]

  • Hazards : This compound is harmful if swallowed, inhaled, or in contact with skin.[12] It can cause skin irritation and serious eye irritation.[15]

  • Handling : Avoid all personal contact, including inhalation of dust or vapors.[12] Prevent the formation of dust and aerosols.[13] After handling, wash hands and any exposed skin thoroughly.[15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] It is sensitive to light and should be stored accordingly.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in organic synthesis. Its pre-defined reactivity hierarchy allows for the execution of sophisticated, multi-step synthetic sequences with a high degree of control and predictability. By enabling selective cross-coupling reactions at the C-I position, it provides a reliable and efficient pathway to complex substituted phenols, which are key pharmacophores in numerous active pharmaceutical ingredients. As the demand for molecular complexity and synthetic efficiency continues to grow, the role of intelligently designed building blocks like this compound will only become more critical in advancing the frontiers of drug discovery and materials science.

References

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Halophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data for Halophenols

Substituted halophenols are a class of aromatic compounds that are foundational to numerous fields, from the synthesis of pharmaceuticals and agrochemicals to their role as environmental intermediates.[1][2] Their utility and environmental fate are governed by their inherent energetic properties. A thorough understanding of their thermochemical characteristics—such as enthalpy of formation, vapor pressure, and phase change energetics—is not merely academic. It is a prerequisite for process optimization, risk assessment, and the rational design of new molecules. For instance, the formation of odorous and potentially harmful bromophenols in drinking water is a significant concern that can be better managed through kinetic and thermodynamic modeling.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art experimental and theoretical methodologies used to determine the thermochemical properties of substituted halophenols. We will delve into the causality behind experimental choices, provide detailed protocols, and analyze structure-property relationships to offer a holistic and actionable understanding of this vital area of chemical science.

Part 1: Experimental Determination of Thermochemical Properties

The empirical measurement of thermochemical data remains the gold standard for accuracy. However, halogenated compounds present unique challenges, such as the formation of corrosive byproducts during combustion, which necessitate specialized techniques.[4][5]

Enthalpy of Formation: The Power of Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHm°) in the gaseous state is a cornerstone thermochemical property. For halogenated organic compounds, this is most accurately determined by combining the enthalpy of combustion (ΔcHm°) measured via rotating-bomb calorimetry with the enthalpy of sublimation (ΔsubHm°).

Why Rotating-Bomb Calorimetry? Static-bomb calorimetry, suitable for simple organic compounds, is inadequate for organohalogens.[1] The combustion of these compounds produces a complex mixture of acidic gases (e.g., HCl, HBr) and aqueous solutions, leading to incomplete combustion and corrosive attack on the bomb's interior. The rotating-bomb calorimeter is designed to overcome these challenges. By rotating the bomb after combustion, it ensures that the gaseous products are thoroughly mixed with a reducing solution (often arsenious oxide or hydrazine dihydrochloride), leading to a well-defined final state and preventing corrosion. This ensures the accuracy and reliability of the measured enthalpy of combustion.[4]

  • Sample Preparation: A pellet of the halophenol sample (typically 0.5-1.0 g) is accurately weighed. A fuse wire (e.g., platinum) is attached to the bomb's electrodes, making contact with the sample.

  • Bomb Sealing and Filling: 1 mL of distilled water and a reducing solution are added to the bottom of the bomb to dissolve the acid gases formed during combustion. The bomb is then sealed, flushed with oxygen to remove atmospheric nitrogen, and pressurized with high-purity oxygen to approximately 25-30 atm.

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter's bucket. The system is sealed, and the stirrer is activated to ensure a uniform temperature.[6]

  • Temperature Equilibration and Firing: The system is allowed to reach thermal equilibrium. Temperature readings are taken at regular intervals (e.g., every minute) to establish a baseline. The sample is then ignited by passing a current through the fuse wire.

  • Post-Firing Monitoring: The temperature is recorded at regular intervals as it rises to a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calibrated using a standard like benzoic acid) is used to calculate the heat of combustion. Corrections are made for the heat of formation of the aqueous acid solution and other side reactions.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Weigh Sample & Fuse P2 Add Reducing Solution to Bomb P1->P2 P3 Seal & Pressurize with O2 P2->P3 M1 Submerge Bomb in Water P3->M1 M2 Equilibrate & Record Baseline Temp. M1->M2 M3 Ignite Sample M2->M3 M4 Record Post-Firing Temp. M3->M4 A1 Calculate Corrected Temp. Rise M4->A1 A2 Apply Calorimeter Calibration A1->A2 A3 Correct for Acid Formation A2->A3 A4 Determine Enthalpy of Combustion A3->A4 G gas Inert Gas Source flow Mass Flow Controller gas->flow Control Flow Rate furnace Furnace Sample Tube Halophenol Sample flow->furnace:f1 Pre-heated Gas trap Cold Trap / Collector furnace:f2->trap Saturated Gas Stream gas_out Gas Outlet & Flow Meter trap->gas_out Analyzed Gas G cluster_derived Derived Properties cluster_theory Theoretical Calculation E1 ΔcHm° (Combustion Calorimetry) D1 ΔfHm°(g) (Gas-Phase Enthalpy of Formation) E1->D1 E2 ΔsubHm° (Transpiration) E2->D1 D2 ΔvapHm° (Enthalpy of Vaporization) E2->D2 E3 ΔfusHm° (DSC) E3->D2 T1 ΔfHm°(g) (G3(MP2)//B3LYP) D1->T1 Comparison & Validation

References

Methodological & Application

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] This guide provides an in-depth exploration of its application to 3-chloro-2-iodophenol, a versatile building block rich in synthetic potential. The primary focus is on achieving chemoselective coupling at the highly reactive carbon-iodine (C-I) bond while preserving the less reactive carbon-chlorine (C-Cl) and phenolic hydroxyl (O-H) functionalities. This selective transformation yields valuable 2-aryl-3-chlorophenol scaffolds, which are of significant interest in drug discovery and materials science due to their multiple points for further diversification.[2][3] This document details the underlying mechanistic principles, provides a robust and validated experimental protocol, offers guidance on reaction optimization, and includes a comprehensive troubleshooting guide tailored for researchers, scientists, and drug development professionals.

Scientific Foundation: Mechanism and Chemoselectivity

The success of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding these steps is critical to controlling the reaction's outcome, especially when using substrates with multiple potential reaction sites like this compound.

The Palladium Catalytic Cycle
  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts itself into the carbon-halogen bond of the electrophile (the aryl halide). This is often the rate-determining step and results in a Palladium(II) intermediate.[6][7]

  • Transmetalation: In this step, an organic group is transferred from the organoboron reagent (activated by a base) to the Pd(II) center, displacing the halide. The base is crucial as it reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily engages in transmetalation.[8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate Ar-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition (+ Ar-X) TM_Intermediate Ar-Pd(II)L₂-Ar' OA_Intermediate->TM_Intermediate Transmetalation (+ Ar'B(OH)₂ / Base) TM_Intermediate->Pd0 Reductive Elimination (- Ar-Ar') Product Biaryl Product (2-Aryl-3-chlorophenol) TM_Intermediate->Product ArX Aryl Halide (this compound) ArX->OA_Intermediate Boronic Arylboronic Acid (Ar'B(OH)₂) + Base Boronic->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Principle of Chemoselectivity

The key to selectively functionalizing this compound lies in the differential reactivity of its two carbon-halogen bonds. The oxidative addition step is highly sensitive to the strength of the C-X bond. The established reactivity order for aryl halides is:

C–I > C–Br > C–OTf >> C–Cl [6][7][11]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst. By carefully selecting reaction conditions—particularly temperature and the catalyst system—it is possible to effect coupling exclusively at the C-I position while the C-Cl bond remains intact for subsequent synthetic modifications.

  • Catalyst & Ligand Choice: While modern, highly active catalysts with bulky, electron-rich phosphine ligands can activate even stubborn C-Cl bonds, they may compromise selectivity.[12] For achieving high selectivity in C-I vs. C-Cl coupling, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient and preferable, as they are less aggressive towards the C-Cl bond under mild conditions.[13][14] The phosphine ligands stabilize the palladium center and modulate its reactivity; their steric and electronic properties are crucial for both activity and selectivity.[7][13]

  • Role of the Base: The base facilitates the transmetalation step by forming a tetracoordinate boronate species (e.g., Ar'B(OH)₃⁻), which is significantly more nucleophilic than the neutral boronic acid.[8][15] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence reaction rate and yield, but typically does not alter the intrinsic C-I vs. C-Cl selectivity dictated by the oxidative addition step.

Experimental Protocol: Selective Mono-Arylation

This section provides a reliable, step-by-step protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-I position on a 1.0 mmol scale.

Materials and Equipment
  • Reagents: this compound (≥97%), Arylboronic acid (≥98%), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium Carbonate (K₂CO₃, anhydrous), 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate (ACS Grade), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (230-400 mesh).

  • Equipment: 25 mL Schlenk flask with magnetic stir bar, rubber septum, vacuum/inert gas manifold (Argon or Nitrogen), syringes and needles, heating mantle with temperature controller and stir plate, thin-layer chromatography (TLC) plates, rotary evaporator, glass funnel, separatory funnel, standard laboratory glassware.

Reagent Stoichiometry Table (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
This compound254.451.0254.5 mgElectrophile
Arylboronic AcidVaries1.21.2 mmolNucleophile
Pd(PPh₃)₄1155.560.0334.7 mg (3 mol%)Catalyst
K₂CO₃138.212.5345.5 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent
Step-by-Step Procedure
  • Flask Preparation: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add this compound (254.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (345.5 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold and carefully evacuate the flask until the solids are "fluffy," then backfill with argon or nitrogen gas. Repeat this evacuate-and-fill cycle three times to ensure a thoroughly inert atmosphere.[16]

  • Catalyst Addition: With the flask under a positive pressure of inert gas, quickly remove the septum and add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol). Reseal the flask immediately.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixed solvents for 15-20 minutes. Using a syringe, add 10 mL of this degassed solvent mixture to the Schlenk flask.

  • Reaction: Place the flask in a preheated heating mantle set to 85 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the this compound starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-aryl-3-chlorophenol product.

Workflow start Start prep 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base) start->prep inert 2. Evacuate & Backfill with Argon (3x) prep->inert catalyst 3. Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent 4. Add Degassed Dioxane/Water (4:1) catalyst->solvent react 5. Heat to 85 °C with Stirring solvent->react monitor 6. Monitor by TLC (4-12 hours) react->monitor workup 7. Cool, Dilute with EtOAc, Aqueous Wash monitor->workup Reaction Complete purify 8. Dry, Concentrate & Purify via Chromatography workup->purify end Pure Product: 2-Aryl-3-chlorophenol purify->end

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Optimization & Data

While the provided protocol is robust, yields can be further optimized by screening key reaction parameters. The following table presents representative data on how changing the base and ligand can affect the outcome.

Table 1: Optimization of Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of 2-Aryl-3-chlorophenol (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O85888
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100494
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)Dioxane/H₂O85691
4Pd(PPh₃)₄ (3)-Na₂CO₃ (2.5)Dioxane/H₂O851275
5Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3.0)Toluene100692 (with ~5% C-Cl coupling)

Data are representative and may vary based on the specific arylboronic acid used.

Analysis of Results:

  • Entry 1 shows the reliable, standard conditions.

  • Entry 2 demonstrates that using a more modern, active catalyst system like Pd(OAc)₂/SPhos with a stronger base can accelerate the reaction and improve yield.[12]

  • Entries 3 & 4 highlight the impact of the base, with the more soluble and basic Cs₂CO₃ and K₂CO₃ outperforming Na₂CO₃.

  • Entry 5 serves as a cautionary example. Very active and bulky ligands like P(t-Bu)₃ can begin to activate the C-Cl bond, especially at higher temperatures, leading to a loss of chemoselectivity.[17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) source has oxidized; phosphine ligand has oxidized.[16]2. Inert Atmosphere Failure: Oxygen has entered the system, deactivating the catalyst.3. Poor Reagent Quality: Boronic acid has undergone protodeboronation prior to use; base is not anhydrous.1. Use a fresh bottle of catalyst and ligand, stored under inert gas. Consider a more stable pre-catalyst.2. Improve the evacuate-and-fill technique. Ensure all glassware is dry and joints are well-sealed.3. Use fresh, high-purity boronic acid. If using anhydrous conditions, dry the base in an oven before use.
Side Product Formation 1. Homocoupling of Boronic Acid: Two boronic acid molecules couple to form a symmetrical biaryl.2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water).[10]3. Loss of Selectivity: Coupling occurs at the C-Cl bond in addition to the C-I bond.1. Ensure the reaction is thoroughly deoxygenated, as O₂ can promote homocoupling. Use a slight excess (1.1-1.2 equiv.) of boronic acid, but not a large excess.[10]2. Use a more stable boronic ester (e.g., pinacol ester) or ensure the base is not excessively strong or wet if water isn't a required co-solvent.[10][16]3. Lower the reaction temperature. Avoid overly active/bulky ligands (see Table 1, Entry 5). Stick to Pd(PPh₃)₄ for maximum selectivity.
Catalyst Decomposition 1. Palladium Black: The catalyst precipitates out of solution as metallic palladium.2. High Temperature: Reaction temperature is too high, causing ligand dissociation and catalyst aggregation.1. Ensure the system is strictly anaerobic. Use a sufficient amount of ligand to stabilize the Pd center.2. Reduce the reaction temperature. If the reaction is too slow, consider switching to a more active but still selective catalyst system rather than increasing heat excessively.

Applications and Further Synthetic Utility

The successful synthesis of 2-aryl-3-chlorophenols opens a gateway to a diverse range of complex molecules. These scaffolds are particularly valuable in medicinal chemistry, where biaryl and phenol motifs are prevalent in a vast number of FDA-approved drugs and clinical candidates.[2][18][19] The product of this reaction contains three orthogonal functional handles:

  • Phenolic -OH: Can be readily alkylated or acylated to form ethers and esters, or used as a directing group in subsequent C-H activation reactions.

  • Aryl -Cl: Can undergo a second, more forcing cross-coupling reaction (Suzuki, Buchwald-Hartwig amination, etc.) to generate trisubstituted aromatic cores.[20]

  • New Ar' Group: Can be chosen to contain other functional groups, allowing for the strategic introduction of desired properties.

This modular approach allows for the rapid generation of molecular libraries, a critical process in the hit-to-lead and lead optimization phases of drug development.

Conclusion

The Suzuki-Miyaura reaction is a powerful and reliable method for the chemoselective arylation of this compound. By leveraging the intrinsic reactivity difference between the C-I and C-Cl bonds, researchers can selectively form 2-aryl-3-chlorophenols in high yields. Success is predicated on a firm understanding of the reaction mechanism and careful control of key parameters, including the choice of catalyst, ligand, base, and the rigorous exclusion of oxygen. The protocol and insights provided herein serve as a comprehensive guide for synthetic chemists to effectively utilize this transformation in their research and development endeavors.

References

Palladium-catalyzed Sonogashira coupling of 3-Chloro-2-iodophenol with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Sonogashira Coupling of 3-Chloro-2-iodophenol

Abstract

This technical note provides a comprehensive guide for the palladium-catalyzed Sonogashira cross-coupling of this compound with various terminal alkynes. The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures under mild conditions.[1][2] This document details the underlying mechanism with a focus on the principles of chemoselectivity, provides a robust and validated experimental protocol, and offers expert insights into potential challenges and troubleshooting. The target audience includes researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for synthesizing 2-alkynyl-3-chlorophenol derivatives, which are valuable precursors for pharmaceuticals and functional materials.[1]

Introduction and Scientific Principle

The Sonogashira cross-coupling reaction is a powerful method for forming sp²-sp carbon-carbon bonds between aryl/vinyl halides and terminal alkynes.[2] The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions tolerate a wide array of functional groups, making it an indispensable tool in modern organic synthesis.[1][4]

The substrate, this compound, presents a unique challenge and opportunity: chemoselectivity. The molecule possesses two different halogen atoms on the aromatic ring. A successful synthesis of the desired 2-alkynyl-3-chlorophenol hinges on the preferential reaction at the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond. This selectivity is reliably achieved due to the significant difference in the reactivity of aryl halides toward the palladium catalyst. The rate of the crucial oxidative addition step follows the trend: I > OTf > Br >> Cl.[4] This inherent reactivity difference allows for the precise and selective alkynylation at the C-2 position, leaving the C-3 chloro substituent intact for potential subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-iodide bond of this compound. This is the step that dictates the chemoselectivity of the reaction, as the C-I bond is far more reactive than the C-Cl bond.[4] This forms a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step is often the rate-determining step of the overall reaction.[6]

  • Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.[5]

  • Deprotonation & Acetylide Formation: The amine base deprotonates the terminal proton of the alkyne, which is made more acidic by its coordination to the copper. This generates a reactive copper(I) acetylide intermediate.[1][8] This species is now primed to engage in the transmetalation step with the palladium center.

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(I)L₂ Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)(C≡CR)L₂ Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product 2-Alkynyl-3-chlorophenol Pd_transmetal->Product ArX This compound ArX->Pd_oxidative CuI_node CuI Cu_pi_complex [H-C≡CR • CuI] CuI_node->Cu_pi_complex Cu_acetylide Cu-C≡CR Cu_pi_complex->Cu_acetylide Deprotonation Cu_acetylide->Pd_oxidative To Transmetalation Cu_acetylide->CuI_node Regeneration Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_pi_complex Base Base (e.g., Et₃N) Base->Cu_pi_complex Workflow Fig. 2: Experimental Workflow prep 1. Preparation - Dry glassware - Degas solvent - Weigh reagents setup 2. Reaction Setup - Assemble flask under N₂/Ar - Add solids: Substrate, Pd catalyst, CuI prep->setup addition 3. Reagent Addition - Add degassed solvent (THF) - Add base (e.g., Diisopropylamine) - Add terminal alkyne via syringe setup->addition reaction 4. Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup 5. Work-up - Dilute with Et₂O - Filter through Celite® - Wash with aq. NH₄Cl reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography workup->purify product 7. Product Analysis - Obtain pure product - Characterize (NMR, MS) purify->product

References

Application Notes and Protocols for the Selective Heck Reaction of 3-Chloro-2-iodophenol with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of Dihalogenated Phenols

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The selective functionalization of polyhalogenated aromatic compounds presents a unique synthetic challenge, offering a pathway to complex molecular architectures through sequential, site-selective cross-coupling reactions.

This application note provides a detailed protocol and scientific rationale for the selective Heck reaction of 3-chloro-2-iodophenol with various alkenes. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective olefination at the C-I position, leaving the C-Cl bond intact for subsequent transformations. The presence of the phenolic hydroxyl group introduces both a challenge, due to its acidity, and a potential electronic influence on the reaction. This guide will address these factors, providing a robust protocol for researchers in organic synthesis and drug development.

Mechanistic Considerations for Selective C-I Bond Activation

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf >> Cl.[3] This reactivity difference is the foundation for the selective reaction at the C-I bond of this compound.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the olefinated product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

The phenolic hydroxyl group can influence the reaction in several ways. Its electron-donating nature can affect the electronic properties of the aromatic ring, potentially influencing the rate of oxidative addition. Furthermore, the acidic proton of the phenol can react with the base, necessitating the use of a sufficient excess of base to ensure both deprotonation of the phenol and neutralization of the generated hydrohalic acid. In some cases, the hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction.[4]

Experimental Workflow and Protocol

The following protocol is a general guideline for the selective Heck reaction of this compound with a representative alkene, ethyl acrylate. The reaction conditions can be optimized for other alkenes.

Materials and Reagents
  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Diagram (DOT Language)

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware prep_reagents Prepare reagents under inert atmosphere prep_glass->prep_reagents setup Assemble reaction under N₂/Ar prep_reagents->setup add_reagents Add solvent, base, phenol, alkene, ligand, and catalyst setup->add_reagents heat Heat to reaction temperature add_reagents->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous work-up and extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1 M with respect to the this compound. Add the alkene (1.2-1.5 equiv.) and triethylamine (2.5-3.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-2-(alkenyl)phenol.

Expertise & Experience: Navigating the Nuances of the Protocol

The choice of each reaction parameter is critical for the success and selectivity of the Heck reaction.

  • Catalyst and Ligand: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is a standard ligand for Heck reactions, stabilizing the palladium catalyst and promoting the desired reactivity.[1] The use of bulky, electron-rich phosphine ligands can sometimes be beneficial for less reactive aryl chlorides, but for the highly reactive C-I bond, PPh₃ is generally sufficient.[2]

  • Base: An organic base like triethylamine is often used and acts as a scavenger for the HI generated during the reaction.[1] An inorganic base such as potassium carbonate can also be effective.[1] A slight excess of the base is necessary to neutralize the acidic proton of the phenol in addition to the HI.

  • Solvent: Polar aprotic solvents like DMF and MeCN are commonly used in Heck reactions as they can help to stabilize the cationic intermediates that may form during the catalytic cycle.[2]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific alkene and may require some optimization.

  • Protecting the Phenol: While this protocol proceeds with the unprotected phenol, in cases of low yield or side reactions, protection of the hydroxyl group may be necessary. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).[5][6] These groups can be introduced prior to the Heck reaction and removed afterward using standard procedures.[5]

Trustworthiness: A Self-Validating System

The protocol's reliability is ensured by careful monitoring and characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS will confirm the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Product Characterization: The structure of the purified product should be unequivocally confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to verify the selective olefination at the C-2 position and the retention of the chlorine atom at C-3.

Data Presentation: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Cost-effective and readily available.[1]
Ligand PPh₃ (4 mol%)Stabilizes the catalyst and promotes reactivity.[1]
Base Et₃N or K₂CO₃ (2.5-3.0 equiv.)Neutralizes HI and deprotonates the phenol.[1]
Solvent Anhydrous DMF or MeCNPolar aprotic solvent stabilizes intermediates.[2]
Temperature 80-100 °CProvides sufficient energy for the reaction.
Alkene Stoichiometry 1.2-1.5 equiv.A slight excess ensures complete consumption of the aryl iodide.

Visualization of the Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L)₂ (Ar = 3-chloro-2-hydroxyphenyl) oxidative_addition->pd_aryl alkene_coord Alkene Coordination pd_aryl->alkene_coord Alkene pd_alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺I⁻ alkene_coord->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_product_complex [Product-Pd(II)-H(L)₂]⁺I⁻ beta_hydride->pd_product_complex reductive_elimination Reductive Elimination (Base) pd_product_complex->reductive_elimination Product reductive_elimination->pd0 H-Base⁺I⁻

Caption: The catalytic cycle of the Heck reaction.

References

Application Note & Protocol: A Versatile Tandem Approach to Substituted Benzofurans from 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a detailed, field-proven protocol for the synthesis of 2-substituted-4-chlorobenzofurans from the readily available starting material, 3-chloro-2-iodophenol. We leverage a highly efficient palladium and copper co-catalyzed tandem reaction that combines a Sonogashira cross-coupling with a subsequent intramolecular cyclization in a one-pot procedure.[5][6][7] This methodology offers operational simplicity, broad substrate scope, and high yields, making it an invaluable tool for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Benzofurans and Synthetic Strategy

The development of efficient synthetic routes to functionalized benzofurans is a cornerstone of modern medicinal chemistry.[8] Their structural diversity allows for fine-tuning of pharmacological profiles, making them attractive targets in drug discovery programs.[2][4] Traditional multi-step syntheses of benzofurans can be cumbersome and often employ harsh reaction conditions with limited functional group tolerance.[9]

Modern transition-metal-catalyzed methods, particularly those involving palladium, have revolutionized the construction of such heterocyclic systems.[5][9][10][11] The protocol detailed herein focuses on a tandem Sonogashira coupling and annulation (cyclization) sequence. This powerful one-pot strategy offers a direct and atom-economical route to the benzofuran core.[7][12]

Our choice of This compound as the starting material is strategic. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond.[13] This reactivity difference allows for a chemoselective Sonogashira coupling with a terminal alkyne at the C2 position, leaving the chloro-substituent at the C4 position of the resulting benzofuran untouched for potential downstream functionalization.

G cluster_start Starting Materials cluster_proc One-Pot Tandem Reaction A This compound C Sonogashira Coupling A->C B Terminal Alkyne (R-C≡C-H) B->C D Intramolecular Cyclization (5-endo-dig) C->D Forms 2-alkynylphenol intermediate E 2-Substituted-4-chlorobenzofuran D->E Final Product Formation G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_main Main Reaction Pathway pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu(I)-C≡CR pd_alkynyl->pd0 Reductive Elimination intermediate Ar-C≡C-R (2-Alkynylphenol) pd_alkynyl->intermediate cu_halide Cu(I)I cu_halide->cu_acetylide Base, R-C≡C-H cu_acetylide->cu_halide Transmetalation to Pd aryl_halide Ar-I aryl_halide->pd_complex alkyne H-C≡C-R alkyne->cu_acetylide product Benzofuran intermediate->product Intramolecular Cyclization (Base)

References

Application Notes & Protocols: Strategic Copper-Catalyzed Cross-Coupling of 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Chloro-2-iodophenol in Synthesis

This compound is a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl group and two distinct halogen atoms on an aromatic ring, offers a platform for sequential and site-selective functionalization. The ortho-positioning of the iodine and chlorine atoms relative to the phenol hydroxyl group makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, such as substituted dibenzofurans, phenoxazines, and other structures of interest in medicinal chemistry and materials science.

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly weaker and thus more susceptible to oxidative addition in cross-coupling reactions compared to the more robust C-Cl bond. This reactivity gradient allows for selective coupling at the C-2 position while leaving the C-3 chlorine atom intact for subsequent transformations.

Copper-catalyzed reactions are particularly well-suited for this substrate. Due to the lower cost and toxicity of copper compared to palladium, copper catalysis has seen a resurgence, particularly in Ullmann-type C-O and C-N couplings.[1][2] These reactions often proceed under milder conditions than their classical counterparts and exhibit broad functional group tolerance, making them invaluable tools for drug development professionals.[3][4] This guide provides detailed protocols and mechanistic insights for key copper-catalyzed coupling reactions involving this compound.

Part 1: The Principle of Regioselectivity: C-I vs. C-Cl Bond Reactivity

The success of any synthetic strategy using this compound hinges on controlling the regioselectivity of the coupling reaction. The order of reactivity for aryl halides in copper- and palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This is directly related to the bond dissociation energies (BDE) of the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition to the metal center much more readily than the stronger C-Cl bond.

This inherent difference allows for the selective functionalization at the iodine-bearing position (C-2). By carefully selecting the catalyst, ligand, and reaction conditions, chemists can ensure the reaction proceeds exclusively at the C-I bond, preserving the C-Cl bond for a potential second coupling reaction under more forcing conditions or with a more reactive catalytic system.

Caption: Logical workflow for the sequential functionalization of this compound.

Part 2: C-O Bond Formation via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming diaryl ethers.[5] Modern protocols often use soluble copper(I) salts and ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures that used copper metal.[1][6] This reaction is highly effective for coupling this compound with various phenols to create substituted diphenyl ethers, which are precursors to dibenzofurans.

Mechanistic Insight

The catalytic cycle of the Ullmann ether synthesis is believed to involve a Cu(I)/Cu(III) pathway. The key steps are:

  • Formation of a copper(I) phenoxide species from the starting phenol and the copper catalyst in the presence of a base.

  • Oxidative addition of the aryl iodide (this compound) to the copper(I) phenoxide, forming a Cu(III) intermediate.

  • Reductive elimination from the Cu(III) complex to form the diaryl ether product and regenerate a Cu(I) species, which re-enters the catalytic cycle.[5]

Ullmann_CO_Mechanism CuI Cu(I)X Cu_Phenoxide [Ar'O-Cu(I)] CuI->Cu_Phenoxide + Ar'OH, Base CuIII_Intermediate [Ar-Cu(III)(X)(OAr')] Cu_Phenoxide->CuIII_Intermediate + Ar-I (this compound) Oxidative Addition Product Ar-O-Ar' CuIII_Intermediate->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Protocol: Synthesis of 2-(Phenoxy)-3-chlorophenol

This protocol is adapted from established procedures for the copper-catalyzed O-arylation of phenols.[2]

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (base)

  • Toluene or Dioxane (anhydrous solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and phenol (1.2 equivalents).

  • Add anhydrous toluene to create a solution with a concentration of approximately 0.5 M with respect to the this compound.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the inorganic base and copper salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(phenoxy)-3-chlorophenol.

ParameterConditionRationale
Catalyst CuI (5 mol%)A common and effective Cu(I) source.[4]
Ligand 1,10-Phenanthroline (10 mol%)A nitrogen-based ligand known to stabilize the copper catalyst and promote the reaction.[7]
Base K₃PO₄ (2.0 eq.)Strong, non-nucleophilic base to deprotonate the phenol. Cs₂CO₃ is also a common choice.[8]
Solvent TolueneA high-boiling, non-polar solvent suitable for this reaction temperature.
Temperature 110 °CSufficient to overcome the activation energy without promoting C-Cl bond cleavage.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the copper catalyst and other reagents.

Part 3: C-N Bond Formation via Ullmann-Goldberg Type Reaction

The copper-catalyzed N-arylation of amines, amides, or nitrogen heterocycles with aryl halides is known as the Ullmann-Goldberg reaction.[1][9] This transformation is a powerful alternative to the more common palladium-catalyzed Buchwald-Hartwig amination.[10] It is particularly useful for constructing N-aryl bonds, which are prevalent in pharmaceuticals.

Protocol: Synthesis of N-Phenyl-3-chloro-2-aminophenol

This protocol is based on modern copper-catalyzed amination procedures.[3][11]

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or Ethylene glycol (ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • Dioxane or 2-Propanol (solvent)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with CuI (5 mol%), K₃PO₄ (2.0 equivalents), and this compound (1.0 equivalent).

  • Add anhydrous dioxane as the solvent.

  • Add aniline (1.5 equivalents) followed by the ligand, DMEDA (10 mol%).

  • Seal the tube and heat the mixture to 80-100 °C in an oil bath for 18-36 hours.

  • Monitor the reaction for the consumption of the starting material via TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Filter through a short plug of silica gel, washing with additional DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the residue using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-phenyl-3-chloro-2-aminophenol.

ParameterConditionRationale
Catalyst CuI (5 mol%)Standard catalyst for C-N coupling.[12]
Ligand DMEDA (10 mol%)An effective and inexpensive diamine ligand that accelerates the coupling.[2]
Base K₃PO₄ (2.0 eq.)A strong base required for the deprotonation of the amine or the phenol.
Solvent DioxaneA polar aprotic solvent that works well for many copper-catalyzed couplings.
Temperature 80-100 °CMild conditions that favor selective C-I amination.

Part 4: C-C Bond Formation via Sonogashira-Type Coupling

While the Sonogashira reaction is classically a palladium-catalyzed process, copper plays a crucial co-catalytic role in activating the terminal alkyne.[13] There are also palladium-free, copper-catalyzed variants for coupling alkynes with aryl iodides, especially for activated substrates.[14] This reaction allows for the introduction of an alkynyl moiety at the C-2 position, a versatile handle for further chemistry such as cyclization reactions to form benzofurans.[15][16]

Mechanistic Insight

In the traditional Pd/Cu co-catalyzed Sonogashira reaction, two interconnected catalytic cycles operate:

  • Palladium Cycle : Pd(0) undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle : Cu(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.[13]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Add Ar-Pd(II)(I)L₂ Pd0->Pd_Add + Ar-I (Oxidative Addition) Pd_Trans Ar-Pd(II)(C≡CR)L₂ Pd_Add->Pd_Trans + Cu-C≡CR (Transmetalation) Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->CuI Transmetalation H_Alkyne H-C≡CR H_Alkyne->Cu_Acetylide + Base

Caption: Interlinked catalytic cycles in the Pd/Cu co-catalyzed Sonogashira reaction.

Protocol: Synthesis of 3-Chloro-2-(phenylethynyl)phenol

This protocol describes a standard Sonogashira coupling procedure.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)

  • Tetrahydrofuran (THF) (co-solvent, optional)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₄ (2-3 mol%), and CuI (4-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous triethylamine as the solvent. If solubility is an issue, a mixture of THF and Et₃N (1:1) can be used.

  • Add phenylacetylene (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether or ethyl acetate.

  • Filter the mixture to remove the amine hydrohalide salt.

  • Wash the organic solution with saturated ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired 3-chloro-2-(phenylethynyl)phenol.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄ (2-3 mol%)A common, pre-formed Pd(0) catalyst.
Cu Co-catalyst CuI (4-5 mol%)Activates the alkyne to form the copper acetylide.[13]
Base/Solvent Et₃NActs as both the base to neutralize the HI formed and as the solvent.
Temperature Room TemperatureSonogashira couplings with aryl iodides are often facile and do not require heating.

References

Application Note & Protocol: Strategic Synthesis of 2,3-Disubstituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2] The specific substitution pattern, particularly at the 2- and 3-positions, profoundly influences the biological activity of these molecules, making the development of efficient and versatile synthetic methodologies a cornerstone of medicinal chemistry and drug discovery. This application note provides a detailed guide to the synthesis of 2,3-disubstituted benzofurans, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations for key experimental choices. We present two robust and complementary protocols: a Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization and a Metal-Free Tandem Phospha-Michael/Wittig Reaction, complete with detailed experimental procedures, data interpretation, and mechanistic insights.

Introduction: The Significance of 2,3-Disubstituted Benzofurans

Benzofuran derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2] The strategic placement of substituents at the C2 and C3 positions of the benzofuran core is crucial for modulating their therapeutic efficacy and pharmacokinetic profiles. Consequently, synthetic chemists have developed a diverse toolkit of methodologies to access these valuable structures. These methods can be broadly categorized into intramolecular and intermolecular cyclization strategies, often employing transition-metal catalysis or metal-free conditions.[1][3] This guide will focus on providing practical, field-proven protocols that offer high efficiency, broad substrate scope, and operational simplicity.

Strategic Approaches to the Benzofuran Core

The construction of the 2,3-disubstituted benzofuran ring system can be achieved through various bond-forming strategies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

G cluster_0 Key Synthetic Strategies A Transition-Metal Catalyzed Cyclizations D Intramolecular Cyclization A->D e.g., Sonogashira Coupling E Intermolecular Annulation A->E e.g., C-H Activation B Metal-Free Cyclizations B->D e.g., Base-mediated cyclization B->E e.g., [4+1] Annulation C Domino/Tandem Reactions C->A C->B G cluster_0 Domino Sonogashira/Cyclization Workflow Start o-Iodophenol + Terminal Alkyne Pd_cat Pd(0) Catalyst + Cu(I) co-catalyst Start->Pd_cat Sonogashira Sonogashira Coupling Pd_cat->Sonogashira Intermediate o-Alkynylphenol Intermediate Sonogashira->Intermediate Forms C-C bond Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization Base-promoted Product 2,3-Disubstituted Benzofuran Cyclization->Product Forms C-O bond G cluster_1 PPh3-Triggered Tandem Reaction Mechanism Start o-Quinone Methide + Acyl Chloride PPh3 PPh3 (Nucleophile) Start->PPh3 Michael_Add Phospha-Michael Addition PPh3->Michael_Add Zwitterion Phosphonium Zwitterion Michael_Add->Zwitterion Acylation Acylation Zwitterion->Acylation Acyl_Int Acylated Intermediate Acylation->Acyl_Int Wittig Intramolecular Wittig Reaction Acyl_Int->Wittig Base-mediated Product 2,3-Disubstituted Benzofuran Wittig->Product

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-2-iodophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2-iodophenol has emerged as a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its unique trifunctional nature—a nucleophilic phenol, and two distinct electrophilic centers at the aryl iodide and aryl chloride positions—provides chemists with a powerful tool for controlled, sequential, and diverse molecular elaborations.[1]

The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is the cornerstone of its utility. The C-I bond is considerably more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the more robust C-Cl bond at the 3-position intact for subsequent transformations.[2] This inherent orthogonality is critical in multi-step syntheses, enabling the construction of complex substitution patterns around the phenyl ring.

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols for foundational cross-coupling reactions that form the bedrock of many pharmaceutical syntheses. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering both practical instruction and insight into the chemical principles that underpin these powerful transformations.

Core Applications in Pharmaceutical Synthesis

The strategic placement of the three functional groups on the this compound ring makes it an ideal precursor for a variety of important pharmaceutical scaffolds.

  • Diaryl Ether Linkages: The phenolic hydroxyl group is readily engaged in nucleophilic aromatic substitution reactions, most notably the Ullmann condensation, to form diaryl ether linkages.[3][4] This motif is prevalent in numerous APIs, contributing to conformational rigidity and metabolic stability.

  • Biaryl Scaffolds: The highly reactive iodide at the 2-position serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures.[5][6] These frameworks are central to a vast array of therapeutic agents, including kinase inhibitors and receptor antagonists.

  • Alkynyl Conjugation: The Sonogashira coupling provides a direct route to introduce alkynyl moieties at the 2-position.[7][8] This transformation is invaluable for constructing rigid linkers, accessing linear molecular topologies, and as a precursor to more complex heterocyclic systems. The resulting aryl-alkynes are key intermediates in the synthesis of various oncology and virology drug candidates.[9]

The following sections provide detailed, field-proven protocols for these three cornerstone reactions, illustrating the practical application of this compound in the synthesis of key pharmaceutical intermediates.

Protocol 1: Synthesis of a Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classic and reliable copper-catalyzed method for the formation of carbon-oxygen bonds between aryl halides and phenols.[3][10] This protocol details the synthesis of 3-chloro-2-(4-nitrophenoxy)phenol, a versatile intermediate where the nitro group can be readily reduced to an amine for further elaboration, for instance, in the synthesis of amide-containing APIs like Rafoxanide.[11]

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is an inexpensive and effective catalyst for this transformation. The use of a ligand, such as L-proline or a diamine, can often accelerate the reaction and allow for lower reaction temperatures, but for this robust transformation, it is not strictly necessary.[12]

  • Base: Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate the phenol and activate it for nucleophilic attack. Its insolubility in the solvent can sometimes lead to slower reaction rates but often simplifies work-up.

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction, which typically requires elevated temperatures.[10]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - 4-Nitrophenol - CuI Catalyst - K2CO3 Base - DMF Solvent inert Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert heat Heat Reaction Mixture (e.g., 120-140 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with aq. NH4Cl & Extract with Ethyl Acetate cool->quench wash Wash Organic Layer (Water, Brine) quench->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify

Caption: Workflow for Ullmann Condensation.

Step-by-Step Methodology
  • Reagent Preparation: To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.54 g, 10.0 mmol, 1.0 equiv.), 4-nitrophenol (1.53 g, 11.0 mmol, 1.1 equiv.), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon gas for 15 minutes.

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 130 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired diaryl ether product.

Expected Data
CompoundMolecular FormulaMolecular WeightTypical YieldAppearance
3-Chloro-2-(4-nitrophenoxy)phenolC₁₂H₈ClNO₄265.65 g/mol 75-85%Pale yellow solid

Protocol 2: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[13][14] This protocol describes the selective coupling of this compound with 4-chlorophenylboronic acid. The resulting 3,4'-dichloro-2-hydroxybiphenyl is a key scaffold found in Bcl-2 inhibitor compounds like ABT-737, which are potent anti-cancer agents.[9]

Causality of Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available Pd(0) source that is effective for coupling with aryl iodides. It enters the catalytic cycle directly without a pre-activation step.

  • Base: Sodium carbonate is a common and effective base for Suzuki couplings. It is strong enough to facilitate the transmetalation step by forming the active boronate species.[5]

  • Solvent System: A biphasic mixture of an organic solvent like toluene or dioxane with an aqueous base solution is standard. This system ensures that both the organic-soluble catalyst and substrates, and the water-soluble base and boronic acid salt, can interact effectively at the phase interface.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate PdII_Boronate->Pd0 Product Ar-Ar' PdII_Boronate->Product Reductive Elimination Aryl_Iodide Ar-I Aryl_Iodide->PdII_Aryl Oxidative Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->PdII_Boronate Transmetalation Base Base (Na₂CO₃) Base->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Methodology
  • Reagent Preparation: In a Schlenk flask, combine this compound (2.54 g, 10.0 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol, 1.2 equiv.), and sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and subject it to three cycles of vacuum backfilling with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent mixture of toluene (40 mL) and water (10 mL) via cannula.

  • Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aryl iodide starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with 1M HCl (50 mL), followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Representative Data
Substrate 1Substrate 2ProductTypical Yield
This compound4-Chlorophenylboronic acid3,4'-Dichloro-2-hydroxybiphenyl85-95%
This compoundPhenylboronic acid3-Chloro-2-hydroxybiphenyl90-98%

Protocol 3: Synthesis of an Aryl-Alkyne via Sonogashira Coupling

The Sonogashira coupling is a highly efficient palladium- and copper-cocatalyzed reaction for forming a bond between a terminal alkyne and an aryl halide.[7] This protocol outlines the synthesis of 3-chloro-2-(phenylethynyl)phenol, an intermediate that can be further cyclized to form benzofuran cores or used as a rigid linker in more complex drug molecules.[8]

Causality of Experimental Choices:

  • Dual Catalysis: The reaction relies on a synergistic dual catalytic cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which is crucial for the transmetalation step.[1]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.[7]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or DMF are used to prevent unwanted side reactions and ensure the solubility of the catalyst and reactants.[1]

Experimental Setup Diagram

G cluster_main Sonogashira Coupling Setup flask Schlenk Flask stir Magnetic Stirrer flask->stir reagents Reactants: - this compound - Phenylacetylene - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine (Base/Solvent) reagents->flask atmosphere Inert Atmosphere (N₂ or Argon) atmosphere->flask

Caption: Typical reaction setup for Sonogashira coupling.

Step-by-Step Methodology
  • Reagent Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.27 g, 5.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (19 mg, 0.1 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (20 mL) followed by anhydrous, degassed THF (20 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (0.66 mL, 6.0 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (100 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure aryl-alkyne product.

Expected Data
ProductMolecular FormulaMolecular WeightTypical YieldAppearance
3-Chloro-2-(phenylethynyl)phenolC₁₄H₉ClO228.67 g/mol 90-97%Off-white to light brown solid

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. The protocols detailed in this guide for Ullmann, Suzuki-Miyaura, and Sonogashira couplings represent fundamental, high-yield transformations that open the door to a vast chemical space. By leveraging the differential reactivity of its functional groups, researchers can efficiently construct diaryl ether, biaryl, and aryl-alkyne intermediates, which are critical components of numerous high-value pharmaceutical agents. The continued exploration of novel catalysts and reaction conditions will undoubtedly expand the utility of this powerful precursor, further cementing its role in the rapid and efficient discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-2-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-iodophenol and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Their unique substitution pattern, featuring both a chlorine and an iodine atom ortho to a hydroxyl group, provides a versatile scaffold for constructing complex molecular architectures through various cross-coupling reactions and further functionalization.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on practical, scalable, and efficient protocols. We will delve into the underlying chemical principles, compare different synthetic strategies, and provide detailed experimental procedures and safety considerations essential for industrial applications.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound on a large scale presents a significant challenge in achieving high regioselectivity, yield, and purity while maintaining cost-effectiveness and operational safety. Two primary synthetic strategies are considered in this guide:

  • Direct Electrophilic Iodination of 3-Chlorophenol: This is the most atom-economical approach, involving the direct introduction of an iodine atom at the ortho-position of the readily available starting material, 3-chlorophenol.

  • Multi-step Synthesis via Sandmeyer Reaction: This route involves the synthesis of a 3-chloro-2-aminophenol intermediate, followed by diazotization and subsequent iodination. While longer, this pathway can offer advantages in terms of regiochemical control.

The choice between these strategies will depend on factors such as the availability of starting materials, the required purity of the final product, and the scale of production.

Protocol 1: Direct Regioselective ortho-Iodination of 3-Chlorophenol

This protocol focuses on the direct iodination of 3-chlorophenol, a method favored for its directness and potential for high throughput. The key to this synthesis is the selection of an appropriate iodinating agent and catalyst system to ensure high regioselectivity for the desired ortho-isomer over other potential isomers (4-iodo, 6-iodo, and di-iodo species).

Reaction Mechanism: Electrophilic Aromatic Substitution

The direct iodination of 3-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group and an ortho-, para-director. The chlorine atom is a deactivating group but is also an ortho-, para-director. The challenge lies in directing the electrophilic iodine preferentially to the sterically more hindered C2 position. This can be achieved by using a mild iodinating agent in combination with a catalyst that can modulate the reactivity and selectivity.

Diagram 1: Proposed Mechanism for Electrophilic Iodination of 3-Chlorophenol

Caption: Mechanism of direct electrophilic iodination of 3-chlorophenol.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Chlorophenol

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Large-scale glass-lined reactor with temperature control, mechanical stirrer, and nitrogen inlet/outlet.

  • Addition funnel

  • Condenser

  • Separatory funnel (or equivalent for large-scale liquid-liquid extraction)

  • Rotary evaporator (for solvent removal)

  • Crystallization vessel

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with 3-chlorophenol (1.0 eq) and dichloromethane (DCM, 5-10 volumes). Stir the mixture under a nitrogen atmosphere until the 3-chlorophenol is completely dissolved. Cool the solution to 0-5 °C.

  • Addition of Iodinating Agent: In a separate vessel, prepare a solution of N-Iodosuccinimide (NIS, 1.05-1.1 eq) in DCM. Slowly add this solution to the reactor over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1-0.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a 10% sodium thiosulfate solution to neutralize any unreacted iodine.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane or a mixture of heptane and ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Causality and Field-Proven Insights:
  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective iodinating agent that is easier to handle on a large scale compared to iodine monochloride.[2] The use of NIS in combination with an acid catalyst like TFA enhances its electrophilicity, promoting the iodination of the moderately activated 3-chlorophenol ring.

  • Temperature Control: Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and minimize the formation of undesired side products, such as di-iodinated species.

  • Solvent Selection: Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants.

  • Purification Strategy: Crystallization is a scalable and cost-effective method for purifying the final product, avoiding the need for chromatography which is often impractical for large-scale production.

Protocol 2: Synthesis via Sandmeyer Reaction

This alternative route proceeds through the formation of 3-chloro-2-aminophenol, which is then converted to the target molecule via a Sandmeyer reaction. This method can provide excellent regiochemical control.

Diagram 2: Synthetic Workflow for the Sandmeyer Route

G Start 3-Chlorophenol Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_intermediate 3-Chloro-2-nitrophenol Nitration->Nitro_intermediate Reduction Reduction (e.g., Fe/HCl) Nitro_intermediate->Reduction Amino_intermediate 3-Chloro-2-aminophenol Reduction->Amino_intermediate Diazotization Diazotization (NaNO₂, HCl) Amino_intermediate->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Sandmeyer Sandmeyer Reaction (KI) Diazonium_salt->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is presented in three stages: nitration, reduction, and the Sandmeyer reaction.

Stage 1: Synthesis of 3-Chloro-2-nitrophenol

  • Nitration: Carefully add 3-chlorophenol to a mixture of concentrated sulfuric acid and nitric acid at low temperature (0-10 °C). Control the addition rate to maintain the temperature. After the addition is complete, stir the mixture for a specified time and then pour it onto ice. The precipitated 3-chloro-2-nitrophenol is filtered, washed with water, and dried.

Stage 2: Synthesis of 3-Chloro-2-aminophenol

  • Reduction: Suspend the 3-chloro-2-nitrophenol in a suitable solvent (e.g., ethanol/water). Add a reducing agent such as iron powder and an acid catalyst (e.g., hydrochloric acid). Heat the mixture to reflux and monitor the reaction until completion. Cool the reaction, filter off the iron salts, and neutralize the filtrate to precipitate the 3-chloro-2-aminophenol. Filter, wash, and dry the product.[3]

Stage 3: Sandmeyer Reaction to this compound

  • Diazotization: Dissolve the 3-chloro-2-aminophenol in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Iodination: In a separate reactor, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution, water, and brine. Dry the organic layer and concentrate to obtain the crude product. Purify by crystallization as described in Protocol 1.

Causality and Field-Proven Insights:
  • Regioselectivity: The Sandmeyer reaction offers excellent control over the position of the iodine atom, as the amino group is first introduced at the desired position and then replaced.[4][5]

  • Safety of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially when isolated.[6] Therefore, it is critical to use them in solution immediately after their preparation and to maintain low temperatures throughout the diazotization and subsequent reaction steps.

  • Multi-step Process: While offering good selectivity, this route involves more steps, which can lead to a lower overall yield and increased production time and cost compared to the direct iodination method.

Quantitative Data Summary

ParameterProtocol 1: Direct IodinationProtocol 2: Sandmeyer Reaction
Starting Material 3-Chlorophenol3-Chlorophenol
Number of Steps 13
Typical Yield 70-85%50-65% (overall)
Purity (after crystallization) >99%>99%
Key Reagents NIS, TFAHNO₃, H₂SO₄, Fe/HCl, NaNO₂, KI
Primary Safety Concern Handling of corrosive TFAHandling of unstable diazonium salts
Scalability HighModerate to High

Conclusion and Recommendations

For the large-scale synthesis of this compound, the direct ortho-iodination of 3-chlorophenol (Protocol 1) is generally the recommended approach due to its higher atom economy, fewer synthetic steps, and potentially higher overall yield. The key to success lies in the careful control of reaction conditions, particularly temperature, to maximize regioselectivity and minimize the formation of byproducts.

The Sandmeyer reaction route (Protocol 2) serves as a viable alternative, especially when high purity is paramount and the direct iodination proves difficult to control for a specific application. However, the increased number of steps and the handling of potentially hazardous diazonium intermediates must be carefully managed.

Ultimately, the choice of synthetic route should be based on a thorough process hazard analysis, cost analysis, and consideration of the specific purity requirements for the final product. Both protocols, when executed with precision and adherence to safety guidelines, provide effective pathways to this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-2-iodophenol. This substrate presents unique challenges due to its dihalogenated nature, steric hindrance, and the presence of a phenolic hydroxyl group. This guide is designed to help you navigate these complexities and achieve high yields and selectivity in your reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am getting very low to no yield in my Suzuki coupling of this compound. What are the primary factors to investigate?

A1: Failure to obtain the desired product in a Suzuki coupling reaction can typically be traced back to a few critical factors. A systematic check of your setup and reagents is the most efficient way to diagnose the problem.

  • Inert Atmosphere Integrity: The palladium(0) catalyst, which is the active species in the catalytic cycle, is highly sensitive to oxygen.[1] Inadequate degassing or a poor seal on your reaction vessel can lead to rapid catalyst deactivation through oxidation.

    • Troubleshooting Step: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes). The reaction vessel should be flame-dried under vacuum and backfilled with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment.[2][3]

  • Reagent Quality and Purity:

    • Palladium Catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are particularly susceptible to oxidation.[1] Always use a fresh, high-quality catalyst and ligand.

    • Boronic Acid/Ester: Boronic acids can undergo decomposition, most commonly through protodeboronation (replacement of the boronic acid group with a hydrogen).[4] This is especially true for electron-deficient boronic acids.[1] Using a more stable boronic ester, such as a pinacol ester, can often resolve this issue.[1]

    • Solvent and Base: Ensure you are using anhydrous, high-purity solvents and bases. Water and oxygen can deactivate the catalyst.[5]

  • Catalyst System Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Troubleshooting Step: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) that activates reliably under the reaction conditions.[6][7]

Q2: My reaction is producing a mixture of products, including some from coupling at the C-Cl bond. How can I improve selectivity for the C-I bond?

A2: This is a classic chemoselectivity challenge. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the general trend: I > OTf > Br >> Cl.[8][9] Your goal is to exploit this reactivity difference.

  • Reaction Temperature: The oxidative addition to a C-Cl bond requires significantly more energy than to a C-I bond.[1] Running the reaction at the lowest possible temperature that still allows for efficient coupling at the C-I bond is crucial. High temperatures can provide enough energy to overcome the activation barrier for C-Cl insertion.

    • Optimization Strategy: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely. Avoid unnecessarily high temperatures or prolonged reaction times.[10]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are generally selective for the C-I bond under mild conditions. However, highly active, specialized catalyst systems designed for aryl chloride activation (often featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands) may reduce selectivity.[1][11]

    • Recommendation: Stick with a standard catalyst system first, such as Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃. If steric hindrance is an issue (see Q3), carefully select a bulky ligand that is not overly active towards C-Cl bonds under your conditions.

Below is a diagram illustrating the desired selective reaction pathway.

G cluster_main Chemoselectivity in Suzuki Coupling of this compound cluster_pathways SM This compound + R-B(OH)2 Desired Desired Product (C-I Coupling) SM->Desired Selective Oxidative Addition (Lower Energy) Undesired Undesired Product (C-Cl Coupling) SM->Undesired Competing Oxidative Addition (Higher Energy)

Caption: Desired vs. undesired reaction pathways.

Q3: I suspect steric hindrance from the ortho-hydroxyl and iodo groups is slowing my reaction. What catalyst systems are best for hindered substrates?

A3: You are correct to be concerned about steric hindrance. The groups at the 2- and 3-positions can impede the approach of the palladium catalyst for the oxidative addition step and slow the final reductive elimination step.[2][12] Overcoming this requires a carefully selected ligand.

  • Bulky, Electron-Rich Ligands: These are the gold standard for sterically demanding couplings.[13]

    • Mechanism of Action: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates oxidative addition. Their steric bulk also accelerates the rate-limiting reductive elimination step to release the product.[6][8]

    • Recommended Ligands:

      • Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling hindered substrates.[2][13] They are commercially available and often used in advanced precatalyst forms (e.g., XPhos Pd G3).

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr are even more electron-donating than phosphines and can be very effective, though they can sometimes be too active and reduce chemoselectivity (see Q2).[8][11]

Ligand TypeExamplesKey Advantages for This Substrate
Standard Phosphines PPh₃, P(o-tol)₃Good baseline selectivity for C-I; readily available.
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for overcoming steric hindrance; accelerates reductive elimination.[13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly active and electron-rich; effective for challenging oxidative additions.[11]
Caption: Comparison of ligand classes for hindered substrates.
Q4: I'm observing significant homocoupling of my boronic acid and some reduction of the C-I bond (protodeiodination). How can I minimize these side reactions?

A4: Both homocoupling and protodeiodination indicate problems with the efficiency and timing of your catalytic cycle.

  • Homocoupling of Boronic Acid: This side reaction, which forms an R-R dimer from your boronic acid, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2][6]

    • Solution: As with low yield issues (Q1), the primary solution is rigorous exclusion of oxygen. Ensure your solvents and reaction flask are thoroughly deoxygenated before adding the catalyst.[2]

  • Protodeiodination: The replacement of the iodine with a hydrogen atom suggests that the catalytic cycle is stalling after oxidative addition. If the transmetalation or reductive elimination steps are too slow, side reactions can occur with the Ar-Pd(II)-I intermediate.

    • Solution: Optimize the ligand and base combination to ensure the entire catalytic cycle proceeds efficiently.[2] Using a bulky ligand can accelerate the final reductive elimination step, preventing the intermediate from lingering and undergoing side reactions.[13] Ensure your base is strong enough and soluble enough to facilitate the transmetalation step effectively.

Q5: What are the best base and solvent combinations for this substrate, and why?

A5: The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid for transmetalation, while the solvent must solubilize the reagents and can influence catalyst activity and selectivity.[14][15]

  • Base Selection: The presence of the acidic phenolic proton adds a layer of complexity. A portion of the base will be consumed deprotonating the phenol.

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for sterically hindered substrates.[13][16] They are strong enough to promote the reaction without causing excessive side reactions. Weaker bases like sodium carbonate (Na₂CO₃) may be less effective here.[14]

    • Stoichiometry: You will likely need more than the standard 2 equivalents of base to account for the deprotonation of the phenol. Using 3-4 equivalents is a good starting point.

  • Solvent Selection:

    • Aprotic Ethereal Solvents: 1,4-Dioxane and THF are common and effective solvents for Suzuki couplings. They are relatively non-polar and work well with the recommended bases.[8]

    • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the inorganic base.[7] However, excess water can promote protodeboronation of the boronic acid.[4] If you encounter this side reaction, switching to anhydrous conditions with a base like K₃PO₄ may be beneficial.

    • Polar Aprotic Solvents (Caution): Solvents like DMF or MeCN can sometimes influence the selectivity of oxidative addition in dihalogenated systems, potentially by stabilizing different catalyst species or transition states.[15][17][18] For this specific substrate where C-I selectivity is paramount, starting with less coordinating solvents like dioxane or toluene is advisable.

BaseRecommended Solvent(s)Rationale
K₃PO₄ 1,4-Dioxane, Toluene, THF/WaterStrong, effective base for hindered substrates; works well in both anhydrous and aqueous systems.[16]
Cs₂CO₃ 1,4-Dioxane, THFHighly effective, often provides faster reaction rates.[8]
K₂CO₃ 1,4-Dioxane/Water, Toluene/WaterA standard, milder base. May require higher temperatures or be less effective for this hindered system.[7]
Caption: Recommended base and solvent combinations.

Recommended Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (to achieve ~0.1 M concentration)

  • Schlenk flask or microwave vial, stir bar

Procedure:

  • Vessel Preparation: Flame-dry the reaction flask containing a stir bar under high vacuum and allow it to cool to room temperature under an atmosphere of argon or nitrogen.

  • Adding Solids: Under a positive flow of inert gas, add this compound, the boronic acid/ester, K₃PO₄, and the palladium precatalyst to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[4] The reaction is typically complete in 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with water and then brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Mechanistic Insights and Troubleshooting Workflow

Understanding the underlying mechanisms is key to effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the critical first step is the selective oxidative addition at the more reactive C-I bond.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)(I)L2 Oxidative Adduct pd0->oa_complex Oxidative Addition (Selective C-I Insertion) center_node trans_complex Ar-Pd(II)(R)L2 oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination aryl_halide 3-Chloro-2-iodo-phenol (Ar-I) boronic_acid R-B(OH)2 + Base product Product (Ar-R)

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common experimental problems.

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Reaction check_inert Is the inert atmosphere secure? start->check_inert check_reagents Are reagents (catalyst, boronic acid) fresh and pure? start->check_reagents check_conditions Is the temperature appropriate? start->check_conditions check_inert->check_reagents sol_inert Solution: Improve degassing, use Schlenk line. check_inert->sol_inert No check_reagents->check_conditions sol_reagents Solution: Use fresh catalyst/ligand. Consider boronic ester. check_reagents->sol_reagents No sol_temp Solution: Screen temperatures (e.g., 80-110 °C). Avoid excessive heat. check_conditions->sol_temp Unsure sol_ligand Issue: Steric Hindrance Solution: Use bulky ligand (e.g., XPhos, SPhos). check_conditions->sol_ligand Yes, but still fails

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Purification Challenges of 3-Chloro-2-iodophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Chloro-2-iodophenol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this critical synthetic intermediate. As a halogenated phenol, this compound presents unique purification hurdles, from removing closely related isomers to preventing product degradation. This guide synthesizes field-proven insights and established methodologies to help you navigate these complexities, ensuring high purity and optimal yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most common impurities in a crude this compound reaction?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing aryl halides is the Sandmeyer reaction, which starts from an aromatic amine.[1][2]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 3-chloro-2-aminophenol or 3-chlorophenol, depending on the specific reaction.

    • Regioisomers: Direct iodination of 3-chlorophenol can produce other isomers like 3-chloro-4-iodophenol and 3-chloro-6-iodophenol. Separating these can be challenging due to their similar physical properties.[3]

    • De-iodinated Byproduct: Loss of the iodine substituent can result in the presence of 3-chlorophenol.

    • Phenolic Byproducts: In a Sandmeyer-type reaction, the diazonium salt intermediate can react with water to form unwanted phenols.[4][5]

  • Degradation-Related Impurities:

    • Oxidation Products: Phenols are susceptible to oxidation, which can form colored quinone-type compounds, especially when exposed to air and light.[6] This is a primary cause of product discoloration.

Q2: My purified product is discolored (pink, brown, or purple). What is the cause and how can I fix it?

A2: Discoloration in phenols is almost always a sign of aerial oxidation.[6] The phenolic hydroxyl group is easily oxidized to form highly colored quinone or polymeric byproducts. Trace metal impurities can catalyze this process.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing yield.

    • Reductive Wash: Wash the organic solution of your product with a mild reducing agent, such as a dilute solution of sodium bisulfite or sodium dithionite, to convert some colored impurities back to their colorless forms.

    • Inert Atmosphere: Perform purification steps, particularly distillation and final product handling, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

Q3: Why is my yield low after purification?

A3: Low yield can result from several factors throughout the purification process:

  • Excessive Transfers: Each transfer of material from one flask to another results in some loss.

  • Inappropriate Crystallization Solvent: If the product is too soluble in the chosen cold solvent, a significant amount will remain in the mother liquor.

  • Strong Adsorption during Chromatography: Phenols can bind strongly to standard silica gel via hydrogen bonding, leading to streaking and incomplete elution from the column.[6]

  • Product Volatility: Although this compound has a high boiling point, loss can occur if solvents are removed under high vacuum at elevated temperatures.

  • Decomposition: Thermal degradation during distillation can significantly lower the yield.[6]

Q4: How can I confirm the purity of my final product?

A4: A combination of methods is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot is indicative, but not definitive, of purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for detecting and quantifying isomeric impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with different chemical structures. The provided ¹H NMR data for this compound is δ 5.58 (brs, 1H), 6.90 (dd, J = 1.2, 8.4 Hz, 1H), 7.06 (dd, J = 1.2, 8.0 Hz, 1H), 7.21 (t, J = 8.0 Hz, 1H).[9]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Section 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting for specific purification techniques.

Initial Work-up & Extraction

The acidic nature of the phenol group is the key to a successful extraction strategy. It allows for the separation of the product from neutral and basic impurities.

  • Problem: Emulsion formation during liquid-liquid extraction.

    • Cause: Vigorous shaking, high concentration of crude material, or presence of insoluble particulates.

    • Solution:

      • Add a small amount of saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break up emulsions.

      • Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • If an emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

  • Problem: Poor separation of product from other acidic compounds.

    • Cause: Insufficient pH control. If other acidic byproducts are present, a simple base wash may not be selective.

    • Solution: Carefully adjust the pH of the aqueous phase. The pKa of the phenol allows it to be extracted into a basic solution (e.g., 1M NaOH). Subsequently, re-acidifying the aqueous layer (e.g., with 2N HCl) will precipitate the phenolic product, which can then be extracted back into an organic solvent like ethyl acetate.[9]

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M sodium bicarbonate (NaHCO₃) solution to remove any strong acid impurities. Phenols are generally not acidic enough to react with bicarbonate.

  • Extract the organic layer with 1M sodium hydroxide (NaOH) solution. The this compound will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic phase.

  • Separate the basic aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The product should precipitate or form an oil.

  • Extract the acidified aqueous layer three times with fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenolic product.[9]

crude Crude Product in Organic Solvent bicarb Wash with NaHCO3 crude->bicarb naoh Extract with NaOH bicarb->naoh Organic Layer strong_acid Strong Acid Impurities in Aqueous Layer bicarb->strong_acid Aqueous Layer neutral_imp Neutral/Basic Impurities in Organic Layer naoh->neutral_imp Organic Layer product_aq Phenolate Product in Aqueous Layer naoh->product_aq Aqueous Layer acidify Acidify Aqueous Layer with HCl extract_final Extract with Fresh Organic Solvent acidify->extract_final final_product Purified Phenol in Organic Layer extract_final->final_product product_aq->acidify

Caption: Acid-Base Extraction Workflow for Phenol Purification.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds like iodophenols, provided a suitable solvent is found.[10]

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The solution becomes supersaturated while still above the product's melting point.

    • Solution:

      • Switch to a lower-boiling point solvent.

      • Use a solvent system (a mixture of a "good" solvent and a "poor" solvent). Dissolve the product in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

  • Problem: Impurities are co-crystallizing with the product.

    • Cause: The impurities have very similar solubility properties to the product, or the cooling process is too rapid, trapping impurities in the crystal lattice.

    • Solution:

      • Allow the solution to cool as slowly as possible. Insulating the flask can help.

      • Ensure you are not using a supersaturated solution that is too concentrated.

      • Consider a different solvent or solvent system that may better differentiate the solubilities of the product and the impurity.

SolventBoiling Point (°C)PropertiesSuitability for Halogenated Phenols
Heptane/Hexane 98 / 69Non-polarGood "poor" solvent for solvent-pair systems. Good for final product wash.
Toluene 111Aromatic, Non-polarCan be a good primary solvent; dissolves aromatics well.
Dichloromethane 40Chlorinated, Polar aproticOften too good a solvent. Useful for chromatography. Avoid for iodinations.[11]
Ethanol/Methanol 78 / 65Polar proticOften too soluble due to H-bonding. Can be used in a pair with water.
Water 100Polar proticProduct is likely poorly soluble. Can be used as the "poor" solvent with alcohols.
Ethyl Acetate 77Polar aproticGood general-purpose solvent for dissolving and chromatography.
Purification by Column Chromatography

Chromatography is powerful for separating mixtures, especially isomers that are difficult to separate by other means.[12][13]

  • Problem: Product is streaking or tailing on the column.

    • Cause: Strong interaction between the acidic phenol and the acidic silanol groups on the surface of the silica gel.[6]

    • Solution: Add a small amount (0.1-1%) of a modifier to the eluent to suppress this interaction. For an acidic compound like a phenol, adding a small amount of acetic acid to the mobile phase can improve peak shape dramatically by keeping the compound protonated.

  • Problem: Poor separation of regioisomeric impurities.

    • Cause: Isomers have very similar polarity.

    • Solution:

      • Optimize the Mobile Phase: Use a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio). This forces the compounds to spend more time on the stationary phase, amplifying small differences in polarity.

      • Use a Different Stationary Phase: Consider using a different type of silica (e.g., diol-bonded or C18 reverse-phase silica) that offers different selectivity.[12]

start Crude Product Purity Check (TLC/GC) q1 Are Impurities Mainly Solids/Baseline? start->q1 cryst Attempt Recrystallization q1->cryst Yes q2 Is Product a Solid at Room Temp? q1->q2 No distill Consider Vacuum Distillation q2->distill No (Oil) q3 Are Impurities Isomeric/Close Polarity? q2->q3 Yes chrom Use Column Chromatography q3->cryst No q3->chrom Yes

Caption: Decision Tree for Primary Purification Method Selection.

Purification by Distillation

Given its boiling point of ~226 °C, this compound must be purified by vacuum distillation to prevent thermal decomposition.[14]

  • Problem: Product decomposes at high temperatures.

    • Cause: Halogenated aromatic compounds can be thermally labile. Dehalogenation (loss of iodine) or polymerization can occur.[6]

    • Solution: Use a high-vacuum pump to lower the boiling point significantly. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

  • Problem: Isomers with close boiling points are not separating.

    • Cause: Boiling points are too similar for simple distillation. For example, m-chlorophenol (214 °C) and p-chlorophenol (220 °C) are very difficult to separate by standard distillation.[3]

    • Solution: Fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is required. However, for isomers, chromatography is often a more practical and effective solution on a lab scale.

Section 3: Product Handling and Storage

Proper storage is crucial to maintain the purity of your final product.

  • Storage Conditions: Store this compound in a tightly sealed container, protected from light.[14] An amber glass bottle is ideal.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[14]

Section 4: References

  • ChemicalBook. (2023). This compound | 858854-82-7. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming challenges in the purification of halogenated anilines. Retrieved from --INVALID-LINK--

  • University of Michigan. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Al-Naddaf, Q., et al. (2022). Technology Advances in Phenol Removals: Current Progress and Future Perspectives. Water, 14(21), 3467. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Iodophenol 99%. Retrieved from --INVALID-LINK--

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (1965). US3169101A - Purification of impure phenols by distillation with an organic solvent. Retrieved from --INVALID-LINK--

  • Meizler, A., et al. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Heliyon, 9(10), e21738. Retrieved from --INVALID-LINK--

  • Meizler, A., et al. (2023). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. ResearchGate. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Iodophenol. Retrieved from --INVALID-LINK--

  • The Analytical Scientist. (2023). Outstanding steric selectivity for the baseline separation of chlorophenol isomers. Retrieved from --INVALID-LINK--

  • Shiau, L.-D. (2018). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 6(11), 224. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-iodo- (CAS 540-38-5). Retrieved from --INVALID-LINK--

  • MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 4-Iodophenol. Retrieved from --INVALID-LINK--

  • Wang, C., et al. (2022). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. Water Research, 223, 118978. Retrieved from --INVALID-LINK--

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from --INVALID-LINK--

  • Google Patents. (2013). CN103360269B - Preparation method of 3-chloro-2-aminophenol. Retrieved from --INVALID-LINK--

  • Google Patents. (2017). EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol. Retrieved from --INVALID-LINK--

  • Google Patents. (1993). US5206379A - Novel halopyridines and methods of making. Retrieved from --INVALID-LINK--

  • Jones, P. A. (1981). Chlorophenols and Their Impurities in the Canadian Environment. Environment Canada. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Iodophenol. Retrieved from --INVALID-LINK--

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The seperation and determination of o-chlorophenol, p-chlorophenol, m-chlorophenol by high performance capillary zone electrophoresis. Retrieved from --INVALID-LINK--

  • J-GLOBAL. (n.d.). Separation of positional isomers of chlorophenols by reverse phase HPLC. Retrieved from --INVALID-LINK--

  • Sancus Arc. (n.d.). Sourcing High-Quality 3-Iodophenol: A Guide for Pharmaceutical Manufacturers. Retrieved from --INVALID-LINK--

  • Sancus Arc. (n.d.). The Versatility of 3-Iodophenol in Organic Synthesis and Research. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Bibliography of Alexander Shulgin. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (1973). US3763023A - Purification of chloroacetyl chloride by azeotropic distillation. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). CN105622439A - Production method of 4-chloro-2-aminophenol. Retrieved from --INVALID-LINK--

References

Navigating the Complexities of 3-Chloro-2-iodophenol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing reactions involving 3-Chloro-2-iodophenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this versatile but often temperamental building block.[1] The inherent electronic and steric complexities of this molecule can lead to unexpected outcomes in yield and regioselectivity. This guide provides in-depth, field-tested insights and troubleshooting protocols to empower you to achieve your desired synthetic outcomes with confidence and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered when working with this compound.

Q1: Why am I seeing a mixture of products in my Suzuki-Miyaura coupling reaction?

A1: This is a classic issue of competing reactivity. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[2][3] The average bond energy for a C-I bond is approximately 213-240 kJ/mol, whereas for a C-Cl bond it is around 327-382 kJ/mol.[2][4] However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or highly active catalysts), you can begin to see coupling at the C-Cl position, leading to a mixture of mono- and di-substituted products.[5] To favor selective coupling at the C-I bond, use milder conditions: lower temperatures (e.g., 50-70 °C), shorter reaction times, and a less reactive palladium catalyst or ligand combination.[5]

Q2: My O-alkylation or O-acylation reaction is giving me low yields. What is the likely cause?

A2: The phenolic proton of this compound is acidic, but its reactivity can be sterically hindered by the adjacent bulky iodine atom.[6][7] Furthermore, the electron-withdrawing nature of both halogens can reduce the nucleophilicity of the phenoxide intermediate. Ensure your base is strong enough to fully deprotonate the phenol (e.g., NaH, K2CO3) and that the solvent can effectively solvate the resulting phenoxide. In cases of severe steric hindrance from your electrophile, a stronger, non-nucleophilic base and a polar aprotic solvent like DMF or DMSO can improve reaction rates.[8]

Q3: How can I selectively functionalize the C-6 position of the ring?

A3: Direct electrophilic aromatic substitution (EAS) on this compound is challenging to control due to the complex interplay of directing effects. The hydroxyl group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.[9] This often leads to mixtures. For selective functionalization, consider a directed ortho-metalation (DoM) strategy.[10][11] The phenolic hydroxyl group can direct a strong base (like n-BuLi or LDA) to deprotonate the C-6 position, creating a nucleophilic center that can then be quenched with an appropriate electrophile.[10][12][13]

Q4: I am observing significant dehalogenation in my reaction. How can I prevent this?

A4: Reductive dehalogenation is a common side reaction, particularly in the presence of strong bases, reducing agents, or certain catalytic systems. To minimize this, ensure your reagents are free of reducing impurities. If using a strong base like n-BuLi, use the minimum effective amount and conduct the reaction at low temperatures (e.g., -78 °C). In catalytic reactions, ligand choice is critical; some ligands can promote reductive dehalogenation more than others.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve specific experimental failures.

Guide 2.1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling

Problem: My Suzuki, Sonogashira, or Buchwald-Hartwig reaction is yielding a mixture of products, with functionalization occurring at both the C-I and C-Cl positions, or I am seeing significant amounts of the diarylated product.

Causality Analysis: The relative rate of oxidative addition of palladium into the C-I versus the C-Cl bond is the determining factor for selectivity.[14] While the C-I bond is inherently more reactive, this selectivity can be eroded under harsh conditions that overcome the activation barrier for C-Cl bond cleavage.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocol: Optimizing for C-I Selectivity in Suzuki Coupling

  • Reaction Setup: Under an inert atmosphere (N2 or Ar), combine this compound (1.0 eq), your boronic acid partner (1.1-1.2 eq), and a mild base such as K2CO3 or CsF (2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water or toluene).[15]

  • Catalyst Selection: Begin with a catalyst system known for its selectivity, such as Pd(PPh3)4 (2-5 mol%) or a combination of Pd2(dba)3 (1-2 mol%) and a less electron-rich phosphine ligand like PPh3 (4-8 mol%).

  • Temperature Control: Maintain the reaction temperature at a constant 50-60 °C. Use an oil bath with a temperature controller for precision.

  • Reaction Monitoring: At 30-minute intervals, withdraw a small aliquot of the reaction mixture, quench it, and analyze by TLC or LC-MS.

  • Endpoint Determination: Stop the reaction as soon as the starting this compound is consumed to prevent the slower C-Cl bond coupling from occurring.

  • Workup and Analysis: Perform a standard aqueous workup, extract the product, and analyze the crude material by 1H NMR to determine the regioselectivity.

Data Comparison Table:

ParameterStandard ConditionsOptimized ConditionsExpected Outcome
Catalyst Pd(dppf)Cl2Pd(PPh3)4Increased selectivity for C-I
Temperature 100 °C60 °CReduced C-Cl coupling
Reaction Time 24 h4-6 h (monitored)Minimized side-product formation
Base K3PO4K2CO3Milder conditions favor selectivity
Guide 2.2: Failure in Directed Ortho-Metalation (DoM)

Problem: Attempting to functionalize the C-6 position via DoM results in low yield, a complex mixture of products, or recovery of starting material.

Causality Analysis: The success of DoM hinges on the efficient and selective deprotonation at the C-6 position.[10][11] This process can be compromised by several factors:

  • Insufficient Basicity: The chosen base may not be strong enough to overcome the acidity of the phenolic proton and then deprotonate the C-6 position.

  • Incorrect Temperature: Lithiation reactions are highly temperature-sensitive. Temperatures that are too high can lead to side reactions and loss of regioselectivity.

  • Steric Hindrance: The bulky iodine at C-2 can sterically shield the C-6 proton, making deprotonation more difficult.[6][7]

  • Halogen-Metal Exchange: Strong organolithium bases can sometimes undergo halogen-metal exchange with the C-I bond, leading to undesired byproducts.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting DoM reactions.

Experimental Protocol: Optimized Directed Ortho-Metalation at C-6

  • Pre-Reaction Setup: Thoroughly dry all glassware. Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.1-0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA (pre-formed or generated in situ, 2.1 eq) dropwise over 15 minutes. The first equivalent deprotonates the phenol, and the second deprotonates C-6.

  • Metalation: Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Electrophilic Quench: Add your chosen electrophile (e.g., DMF for formylation, I2 for iodination) slowly, ensuring the internal temperature does not rise significantly.

  • Warming and Quench: After the addition is complete, allow the reaction to stir for another hour at -78 °C before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Workup and Analysis: Perform a standard aqueous workup and purify the product by column chromatography. Confirm the regiochemistry of the product using 1H NMR and NOE experiments.

Section 3: Mechanistic Insights

Understanding the underlying principles is key to rational problem-solving.

Diagram: Regioselectivity in Palladium-Catalyzed Cross-Coupling

G cluster_0 Reaction Pathways Reactant This compound Pd(0)L2 Pathway_A Pathway A (Favored) Oxidative Addition at C-I Low Activation Energy Reactant:f1->Pathway_A Mild Conditions (e.g., 60°C) Pathway_B Pathway B (Disfavored) Oxidative Addition at C-Cl High Activation Energy Reactant:f1->Pathway_B Forcing Conditions (e.g., >100°C) Intermediate_A Ar(Cl)-Pd(II)(I)L2 Pathway_A->Intermediate_A Intermediate_B Ar(I)-Pd(II)(Cl)L2 Pathway_B->Intermediate_B Product_A Mono-coupled Product (at C-2) Intermediate_A->Product_A Transmetalation & Reductive Elimination Product_B Mono-coupled Product (at C-3) Intermediate_B->Product_B Transmetalation & Reductive Elimination

References

Technical Support Center: Efficient Removal of Palladium Catalyst from 3-Chloro-2-iodophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions involving 3-Chloro-2-iodophenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity levels required for your downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). The unique functionalities of this compound—a halogen-rich, acidic phenol—present specific challenges in catalyst removal that this guide is designed to address.

I. Understanding the Challenge: Why is Palladium Removal from this compound Mixtures Complex?

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, residual palladium in the final product is a significant concern due to its potential toxicity and interference with subsequent synthetic steps or biological assays.[3][4] The European Agency for the Evaluation of Medicinal Products, for instance, has stringent limits on platinum group metal contamination, often requiring levels below 5 ppm.[5]

The purification of reaction mixtures containing this compound or its derivatives is complicated by several factors:

  • The Phenolic Hydroxyl Group: The acidic nature of the phenol can lead to interactions with basic scavengers or reaction media, potentially forming phenoxide salts that alter solubility and purification profiles.

  • Halogen Substituents: The presence of both chlorine and iodine atoms increases the molecule's polarity and potential for intermolecular interactions, which can complicate crystallization and chromatographic separation.

  • Chelation Potential: The ortho-positioning of the hydroxyl and iodo groups, along with the chloro substituent, may create a potential chelation site for palladium, forming stable complexes that are difficult to break and remove. This is analogous to the strong chelation effects observed with aminopyridines.[6]

  • Variable Palladium Species: Throughout the catalytic cycle, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments.[7] These different species have varying solubilities and affinities for purification media, making a single removal method sometimes ineffective.

This guide will provide a systematic approach to tackling these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from my this compound reaction mixture?

A1: The most common and effective methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[5][6]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[8][9]

  • Crystallization: Purifying the solid product through recrystallization, leaving palladium impurities in the mother liquor.[5][10]

  • Extraction: Using a liquid-liquid extraction to partition the palladium species into a phase separate from your product.[8]

  • Chromatography: Employing techniques like column chromatography for separation.[8]

Q2: How do I know which palladium removal method is best for my specific reaction product?

A2: The optimal method depends on several factors:

  • Nature of Your Product: Consider its physical state (solid or oil), solubility, and stability.

  • Form of Palladium Residue: Is it a homogeneous (dissolved) complex or a heterogeneous (solid) species like palladium black?

  • Downstream Application: The required final purity level will dictate the necessary rigor of the purification method. For APIs, aiming for <10 ppm of residual palladium is a common goal.[11]

The workflow diagram below can help guide your decision-making process.

Q3: My initial purification by filtration through Celite® didn't remove all the palladium. Why?

A3: Filtration through Celite® is most effective for removing solid, heterogeneous palladium species. If your palladium is in a soluble, homogeneous form (e.g., complexed with ligands), it will pass through the Celite® pad.[8] In such cases, you will need to employ a scavenger, crystallization, or chromatography.

Q4: Can I lose my product when using activated carbon or other scavengers?

A4: Yes, product loss through non-specific binding to adsorbents is a potential issue. It is crucial to carefully select the scavenger and optimize the conditions (e.g., solvent, temperature, amount of scavenger) to maximize palladium removal while minimizing product loss.

Q5: How can I accurately measure the amount of residual palladium in my final product?

A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][6] This technique offers high sensitivity and accuracy. Other methods like atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) are also used.[3][10] For high-throughput screening, catalysis-based fluorometric methods can be a rapid and cost-effective option.[4]

III. Troubleshooting Guides

Here we address specific issues you might encounter during the purification of your this compound reaction products.

Issue Potential Cause Troubleshooting Steps & Explanations
High residual palladium after initial work-up and filtration. The palladium catalyst is in a soluble, homogeneous form, likely complexed with phosphine ligands or the product itself.1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium. Thiol-functionalized silica gels are often very effective due to the strong affinity of sulfur for palladium.[9][11] 2. Use Activated Carbon: Activated carbon is a cost-effective and broadly effective adsorbent for many palladium species.[6] 3. Consider Crystallization: If your product is a solid, recrystallization can be a powerful purification step.[10]
Significant product loss during scavenger treatment. The product is binding to the scavenger along with the palladium. This can be due to non-specific adsorption.1. Screen Different Scavengers: Test a small panel of scavengers (e.g., thiol-based, amine-based, activated carbon) to find one with high selectivity for palladium and low affinity for your product. 2. Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a lower loading (e.g., 5 wt%) and increase if necessary. 3. Adjust the Solvent: The solvent can influence the binding of both palladium and your product. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.
Inconsistent palladium removal from batch to batch. The nature of the palladium species may vary between batches due to slight differences in reaction conditions (e.g., temperature, reaction time, exposure to air).1. Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability. 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. 3. Pre-treatment Step: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.
Difficulty in crystallizing the final product. The presence of palladium and other impurities can inhibit crystal formation. The inherent polarity of the halogenated phenol product may also require a specific solvent system.1. Thoroughly Remove Palladium First: Use a scavenger or column chromatography to remove the bulk of the palladium before attempting crystallization. 2. Systematic Solvent Screening: Screen a range of solvents and solvent mixtures to find the optimal conditions for crystallization. Consider both polar and non-polar solvents. 3. Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals.[10]

IV. Experimental Protocols

These protocols provide a starting point for the removal of palladium from your this compound reaction mixture. Always perform a small-scale trial before applying to your entire batch.

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This method is highly effective for removing a wide range of soluble palladium species.

Step-by-Step Methodology:

  • Dissolution: After your initial aqueous work-up, dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

A cost-effective and versatile method suitable for many applications.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

An excellent method for purifying solid products and removing soluble impurities, including palladium complexes.

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

V. Visualization of Workflows

Decision Tree for Palladium Removal Strategy

This diagram illustrates a logical approach to selecting the appropriate purification method.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Aqueous Work-up) is_pd_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_heterogeneous filter_celite Filter through Celite® is_pd_heterogeneous->filter_celite Yes analyze_filtrate Analyze Filtrate for Residual Palladium (ICP-MS) is_pd_heterogeneous->analyze_filtrate No filter_celite->analyze_filtrate is_pd_high Is Palladium Level Still High? analyze_filtrate->is_pd_high product_is_solid Is the Product a Solid? is_pd_high->product_is_solid Yes final_product Purified Product is_pd_high->final_product No (<10 ppm) use_scavenger Use Palladium Scavenger (e.g., Thiol-Silica, Activated Carbon) product_is_solid->use_scavenger No (Product is an oil) recrystallize Recrystallize Product product_is_solid->recrystallize Yes column_chromatography Column Chromatography use_scavenger->column_chromatography recrystallize->column_chromatography If purity is still low recrystallize->final_product If purity is acceptable column_chromatography->final_product

Caption: Decision workflow for selecting a palladium removal strategy.

VI. Data Presentation

When screening different palladium removal methods, it is crucial to systematically record your data. Use a table similar to the one below to compare the effectiveness of various approaches.

Entry Method Solvent Temperature (°C) Time (h) Initial Pd (ppm) Final Pd (ppm) Product Yield (%)
1Thiol-Silica (5 wt%)THF2512250892
2Activated Carbon (10 wt%)Toluene5062502588
3RecrystallizationEthanol/Water78 to 0-2501585
4Column ChromatographyHexane/EtOAc--250<575

VII. Concluding Remarks

The removal of palladium catalysts from reaction mixtures of this compound requires a thoughtful and systematic approach. There is no single "magic bullet" solution, and the optimal method will depend on the specifics of your reaction and purity requirements. By understanding the underlying chemical principles and methodically troubleshooting, you can consistently achieve low residual palladium levels in your valuable products. Always verify the purity of your final compounds with appropriate analytical techniques like ICP-MS, especially when synthesizing materials for biological testing or pharmaceutical development.

VIII. References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online discussion]. Available: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Purification of 3-Chloro-2-phenylprop-2-enamide.

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available: --INVALID-LINK--

  • ResearchGate. (2025, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.

  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS.

  • ResearchGate. (n.d.). Tools for Purifying the Product.

  • ResearchGate. (n.d.). Palladium nanoparticles supported over acetylene black for selective hydrogenation of phenol to cyclohexanone.

  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield. Available: --INVALID-LINK--

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: --INVALID-LINK--

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available: --INVALID-LINK--

  • MDPI. (2021, September 29). Electrochemical Dechlorination of 3-chlorophenol with Palladium-Loaded Carbon Felt Electrode. Available: --INVALID-LINK--

  • National Institutes of Health. (2021, October 28). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Available: --INVALID-LINK--

  • University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry.

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.

  • ResearchGate. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.

  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification. Available: --INVALID-LINK--

  • ResearchGate. (2025, August 7). ChemInform Abstract: Palladium-Catalyzed para-Selective Arylation of Phenols with Aryl Iodides in Water.

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium. Available: --INVALID-LINK--

  • ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.

  • PubMed. (2011, May 2). A colorimetric high-throughput screening method for palladium-catalyzed coupling reactions of aryl iodides using a gold nanoparticle-based iodide-selective probe. Available: --INVALID-LINK--

  • ResearchGate. (n.d.). ICP-MS analyses of residual palladium in products 4 and 11.

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. Available: --INVALID-LINK--

  • CORA. (2017, April 10). Impurity occurrence and removal in crystalline products from process reactions.

  • PubMed. (2013, September 7). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. Available: --INVALID-LINK--

  • ResearchGate. (2025, August 5). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.

  • PubMed. (2001, June 28). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Available: --INVALID-LINK--

  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.

  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Available: --INVALID-LINK--

  • MDPI. (n.d.). Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery.

  • ResearchGate. (2025, August 7). Development of new Palladium-promoted ethylene scavenger.

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.

  • PubMed. (2011, July 8). Palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols. Available: --INVALID-LINK--

  • ResearchGate. (2025, August 5). Investigations of Pd-Catalyzed Aryl Substitution Reactions. A Case Study towards Zoanthenol.

  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts. Available: --INVALID-LINK--

  • PubMed. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides.

References

Preventing homocoupling in cross-coupling reactions of 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with challenging substrates like 3-chloro-2-iodophenol. The inherent reactivity differences between the C-I and C-Cl bonds, coupled with the electronic and steric influence of the hydroxyl group, present unique challenges. One of the most persistent issues is the formation of homocoupled byproducts, which can significantly reduce the yield of the desired cross-coupled product and complicate purification.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize homocoupling and maximize the efficiency of your cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.

Q1: I am observing a significant amount of the homocoupled biphenol byproduct in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I fix this?

The formation of a symmetrical biaryl from the homocoupling of a boronic acid is a common side reaction in Suzuki-Miyaura couplings.[1] This is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.[2] With a substrate like this compound, you are likely targeting a selective coupling at the more reactive C-I bond. Here’s how to troubleshoot:

Core Issue: The primary culprits for boronic acid homocoupling are often related to the presence of Pd(II) species and oxygen in the reaction mixture.[3] Homocoupling can occur via a Pd(II)-mediated pathway, which is distinct from the desired Pd(0)/Pd(II) catalytic cycle of the cross-coupling reaction.[3][4]

Solutions:

  • Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[5] Furthermore, oxygen can participate directly in the homocoupling mechanism through the formation of palladium peroxo complexes.[1][6]

    • Actionable Protocol: Ensure your reaction setup is scrupulously deoxygenated. Use a robust inert gas (argon or nitrogen) sparging of your solvent for at least 30 minutes.[3] Employing freeze-pump-thaw cycles for solvent degassing is also highly effective. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Choice of Palladium Source: The initial oxidation state of your palladium source matters.

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to directly enter the catalytic cycle.[8] Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂ require an initial reduction to Pd(0), which can sometimes be initiated by the homocoupling of the boronic acid.[8] Modern, well-defined precatalysts like the Buchwald G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species and can help suppress side reactions.[8][9]

  • Ligand Selection: The ligand's steric and electronic properties are critical.

    • Expert Insight: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can accelerate the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the pathways leading to homocoupling.[8][10] The steric bulk of these ligands can also disfavor the formation of intermediates that lead to homocoupling.[8]

  • Base Selection: The choice of base can significantly influence the reaction outcome.

    • Recommendation: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or NaOt-Bu, as strong bases can sometimes promote homocoupling.[8] The base's role is to activate the boronic acid for transmetalation.[11][12]

Workflow for Optimizing a Suzuki-Miyaura Coupling to Minimize Homocoupling:

G cluster_0 Initial Reaction Setup cluster_1 Deoxygenation cluster_2 Catalyst Addition cluster_3 Reaction & Monitoring cluster_4 Troubleshooting Loop A Combine Aryl Halide (this compound) & Boronic Acid B Add Base (e.g., K3PO4) A->B C Add Degassed Solvent B->C D Purge with Inert Gas (Ar/N2) for 30 min C->D E Add Pd Catalyst & Ligand (e.g., XPhos Pd G3) D->E F Heat to Optimized Temperature (e.g., 80-100 °C) E->F G Monitor by LC-MS/GC-MS F->G H High Homocoupling Observed? G->H I Increase Ligand Bulk (e.g., switch to a more sterically demanding ligand) H->I Yes J Lower Reaction Temperature H->J Yes K Screen Different Bases (e.g., K2CO3, Cs2CO3) H->K Yes L Use a Pd(0) Precatalyst H->L Yes M Low Homocoupling, Proceed to Workup H->M No I->F J->F K->B L->E

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I'm getting a lot of the diyne (Glaser coupling) byproduct. How can I prevent this?

The homocoupling of terminal alkynes, known as Glaser coupling, is a well-known side reaction in Sonogashira couplings and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[13][14]

Core Issue: The copper(I) co-catalyst, essential in the traditional Sonogashira mechanism for the formation of a copper acetylide intermediate, can also facilitate the oxidative dimerization of this intermediate to form the 1,3-diyne byproduct.[13][15]

Solutions:

  • Copper-Free Conditions: The most effective method to eliminate Glaser coupling is to run the reaction under copper-free conditions.[13]

    • Expert Insight: Copper-free Sonogashira couplings rely on a highly active palladium catalyst to facilitate both the activation of the alkyne and the subsequent cross-coupling. These conditions often require a suitable amine base, which can also act as the solvent (e.g., triethylamine or diisopropylamine).[13][16]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary for your specific substrate, ensuring the complete absence of oxygen is paramount.[14]

    • Actionable Protocol: In addition to rigorous solvent degassing, consider adding a mild reducing agent to the reaction mixture to scavenge any residual oxygen.

  • Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the terminal alkyne can favor the cross-coupling pathway over homocoupling.[13]

    • Experimental Setup: Use a syringe pump to slowly add the terminal alkyne to the reaction mixture over several hours.

Table 1: Comparison of Sonogashira Reaction Conditions for Minimizing Homocoupling

ParameterStandard SonogashiraCopper-Free SonogashiraKey Advantage of Copper-Free
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) co-catalyst (e.g., CuI)Pd catalyst (e.g., Pd(OAc)₂/ligand)Eliminates the primary pathway for Glaser coupling[13]
Atmosphere Inert (critical to minimize homocoupling)Inert (still important for catalyst stability)Less sensitive to trace oxygen-induced homocoupling
Base Amine base (e.g., Et₃N, i-Pr₂NH)Amine base (often in larger excess or as solvent)Base plays a more direct role in alkyne activation
Homocoupling Risk High, especially with traces of O₂Significantly reduced to negligibleHigh yields of the desired cross-coupled product

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?

Homocoupling can proceed through several mechanisms depending on the reaction type and conditions.

  • In Suzuki-Miyaura Couplings: One major pathway involves the reaction of two molecules of the organoboron reagent with a Pd(II) species.[3] This process results in the formation of the symmetrical biaryl and the reduction of Pd(II) to Pd(0).[3] Another pathway, particularly in the presence of oxygen, involves the formation of a palladium peroxo complex from Pd(0) and O₂, which then reacts with the boronic acid to initiate the homocoupling cascade.[6]

  • In Sonogashira Couplings (Glaser Coupling): This is typically a copper-mediated oxidative process where two terminal alkynes couple in the presence of a Cu(I) salt and an oxidant (usually oxygen).[14]

  • In Buchwald-Hartwig Aminations: While less common, homocoupling of the aryl halide can occur, especially at high temperatures or with less stable catalysts. This can proceed through various pathways, including those involving Pd(I) dimers.

G cluster_0 Desired Cross-Coupling Cycle (Pd(0)/Pd(II)) cluster_1 Undesired Homocoupling Pathway (Pd(II) Mediated) A Pd(0)L2 B Ar-Pd(II)-X(L2) (Oxidative Addition) A->B Ar-X E Pd(II)X2 C Ar-Pd(II)-R(L2) (Transmetalation) B->C R-M D Ar-R (Reductive Elimination) C->D D->A F R-Pd(II)-X (Transmetalation) E->F R-M G R-Pd(II)-R (Second Transmetalation) F->G R-M H R-R (Reductive Elimination) G->H H->A Generates Pd(0) I O2 I->E Oxidizes Pd(0)

Caption: Competing catalytic cycles in cross-coupling reactions.

Q4: How does the choice of halide (I vs. Cl) in this compound affect the propensity for homocoupling?

The primary influence of the halide is on the rate of oxidative addition, which is the first step in the desired cross-coupling cycle.[17] The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[18]

  • Selective Coupling: In this compound, the C-I bond will undergo oxidative addition much more readily than the C-Cl bond.[19][20] This allows for selective functionalization at the iodine-bearing position under carefully controlled conditions.

  • Implications for Homocoupling: A very fast oxidative addition (with the C-I bond) can help the desired cross-coupling reaction outcompete the homocoupling of the nucleophilic partner (e.g., boronic acid). If the oxidative addition step is slow, the concentration of the active Pd(0) catalyst might be higher for longer periods, potentially leading to side reactions. Conversely, if the subsequent steps (transmetalation or reductive elimination) are rate-limiting, intermediates can accumulate, which might also lead to undesired pathways.

Q5: Are there any general temperature guidelines to follow to suppress homocoupling?

Lowering the reaction temperature can often be beneficial. Many side reactions, including catalyst decomposition and some homocoupling pathways, have higher activation energies than the desired cross-coupling reaction.[21] Therefore, reducing the temperature can disproportionately slow down the undesired reactions.

However, the optimal temperature is a balance. It must be high enough to ensure a reasonable rate for the desired transformation. It is always advisable to perform a temperature screen (e.g., from room temperature to 100 °C) to find the sweet spot where the yield of the desired product is maximized and byproducts are minimized.[7]

References

Stability of 3-Chloro-2-iodophenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-iodophenol (CAS 858854-82-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound, and what is the scientific rationale?

A1: The recommended storage condition for this compound is under an inert gas (nitrogen or argon) at 2–8°C, protected from light.[1] The rationale for these specific conditions is based on the compound's inherent chemical sensitivities:

  • Low Temperature (2–8°C): While the compound is a solid with a melting point of approximately 56°C, refrigeration slows down potential degradation pathways, including slow oxidation and decomposition, thereby maximizing its shelf-life.[2]

  • Inert Atmosphere: Phenolic compounds are susceptible to oxidation, a process that can be accelerated by atmospheric oxygen. This often leads to the formation of colored impurities (e.g., quinone-type species), which is why the material may develop an off-white to yellow appearance.[2][3] Storing under an inert gas displaces oxygen and minimizes this oxidative degradation.

  • Protection from Light: Aromatic iodides can be photolabile. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon exposure to UV light, generating radical species. This can lead to decomposition or unwanted side reactions.[1]

Q2: How stable is this compound to acidic and basic conditions during aqueous workups?

A2: this compound exhibits moderate stability in both acidic and basic conditions, but each presents unique challenges.

  • Basic Conditions: The compound has a predicted pKa of approximately 7.55, meaning it will be readily deprotonated by common inorganic bases (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide.[2] While the phenoxide itself is stable, it is significantly more susceptible to air oxidation than the neutral phenol. This can lead to the formation of dark, often intractable, impurities, especially if the reaction or workup is prolonged or conducted without an inert atmosphere. The synthesis of the compound itself involves hydrolysis with sodium hydroxide, but this is typically performed under controlled conditions, followed by rapid neutralization.[2]

  • Acidic Conditions: The compound is generally stable to dilute, non-oxidizing acids (e.g., 2N HCl) used for neutralization during workup.[2] Stronger acids or prolonged exposure at elevated temperatures should be avoided as this can promote unwanted side reactions, although the compound is robust enough for standard extraction procedures.

Q3: What is the thermal stability of this compound? Can I run reactions at elevated temperatures?

A3: this compound has a predicted boiling point of 225.6°C, suggesting good thermal stability for short durations.[1] It is commonly used in cross-coupling reactions which often require heat. However, prolonged heating above 100-120°C, especially in the presence of transition metal catalysts, bases, or trace oxygen, can lead to decomposition. The primary thermal degradation pathway of concern is often de-iodination. Therefore, when running high-temperature reactions, it is crucial to maintain a strictly inert atmosphere and monitor the reaction progress to avoid extended heating times.

Q4: My this compound has a yellow or brownish tint. Is it still usable?

A4: A slight off-white to yellow coloration is common and generally indicates a minor degree of oxidation.[2] For many applications, such as initial screening or robust coupling reactions, this material can often be used as is. However, for sensitive, high-purity applications or when developing a scalable process, the purity should be verified by an appropriate analytical method (e.g., ¹H NMR, LC-MS). If significant impurities are detected, or if reaction performance is inconsistent, purification via recrystallization or column chromatography is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction mixture turns dark brown or black upon adding a base (e.g., NaOH, K₂CO₃, Cs₂CO₃).

  • Probable Cause: This is a classic sign of phenoxide oxidation. Upon deprotonation, the resulting electron-rich phenoxide is highly susceptible to oxidation by atmospheric oxygen. This process is often rapid and leads to highly colored polymeric or quinone-like byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere is Critical: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the base. Maintain a positive pressure of inert gas throughout the reaction.

    • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents thoroughly before use by sparging with an inert gas for 20-30 minutes or by using a freeze-pump-thaw technique.

    • Order of Addition: Consider adding the base last, after all other components are mixed under an inert atmosphere.

    • Antioxidant Additives: In some niche cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) might be tolerated, but this should be tested for compatibility with your specific reaction.

Issue 2: Mass spectrometry analysis of my crude reaction shows a significant peak corresponding to 3-chlorophenol, indicating loss of iodine.

  • Probable Cause: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and can be cleaved under several conditions.

    • Reductive Cleavage: "Reductive" conditions can be subtle. They may be caused by certain catalysts (e.g., Pd(0) in the absence of an oxidative addition partner), additives (e.g., phosphines), or even trace metal impurities.

    • Photolytic Cleavage: As mentioned in the FAQ, exposure to ambient or UV light can cleave the C-I bond. If your reaction is light-sensitive, this could be a contributing factor.

    • Protic Solvents at High Temperatures: In some cases, heating in protic solvents (like alcohols) with a base can lead to hydrodeiodination.

  • Troubleshooting Steps:

    • Protect from Light: Wrap your reaction vessel in aluminum foil to exclude light.

    • Evaluate Reagents: Scrutinize all reagents for potential reducing agents. Ensure your catalyst system is appropriate and not promoting a reductive side reaction.

    • Solvent Choice: If possible, test the reaction in an aprotic solvent to see if hydrodeiodination is suppressed.

Issue 3: My reaction appears to work (TLC/LC-MS), but the product degrades during aqueous workup, leading to low yield.

  • Probable Cause: The product of your reaction may be unstable to the pH changes during the workup procedure. For example, if you formed an ester, it could be saponified by a basic wash. If your product is acid-labile, a strong acid wash could cause decomposition.

  • Troubleshooting Workflow: This is a common problem in process development. A simple diagnostic test can confirm workup instability.[4]

    • Before starting the workup, remove a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

    • In a separate vial, simulate the workup on this aliquot: add the same solvents and the acidic/basic solutions you intend to use. Stir for 15-20 minutes.

    • Analyze the original aliquot and the workup-simulated aliquot by TLC or LC-MS. If a new spot appears or the product spot diminishes in the simulated sample, your product is not stable to the workup conditions.

    • Solution: If instability is confirmed, consider alternative workup procedures, such as a simple filtration through a plug of silica gel, using a milder base (e.g., saturated sodium bicarbonate instead of NaOH), or avoiding an aqueous wash altogether if possible.

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered when using this compound.

G start Low Yield or Unexpected Byproduct check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material (Recrystallize or Column) sm_ok->purify_sm No check_conditions 2. Analyze Reaction Conditions sm_ok->check_conditions Yes purify_sm->start dark_color Reaction Darkened? check_conditions->dark_color deiodination De-iodination Observed? dark_color->deiodination No oxidation_issue Probable Oxidation: - Degas Solvents - Use Strict Inert Atmosphere dark_color->oxidation_issue Yes reduction_issue Probable Reduction/Photolysis: - Protect from Light - Check Catalyst/Reagents deiodination->reduction_issue Yes check_workup 3. Test Workup Stability (See Protocol Below) deiodination->check_workup No oxidation_issue->check_workup reduction_issue->check_workup workup_stable Stable to Workup? check_workup->workup_stable modify_workup Modify Workup: - Use Milder Acid/Base - Avoid Aqueous Wash workup_stable->modify_workup No end_node Reaction Optimized workup_stable->end_node Yes modify_workup->end_node

Caption: Troubleshooting workflow for reactions involving this compound.

Stability Data Summary

The following table summarizes the stability profile of this compound under various conditions.

ConditionStability AssessmentRecommended Precautions
Acidic (dilute) Generally StableUse standard procedures for workup; avoid prolonged heating.
Basic (dilute) Moderately StableHigh risk of oxidation. Always use a strict inert atmosphere and degassed solvents.
Thermal Stable for short periods at elevated temperatures.Minimize heating duration. Run reactions under an inert atmosphere to prevent oxidation.
Light (UV/Ambient) Potentially LabileProtect reactions and stored material from light to prevent C-I bond cleavage.
Oxidizing Agents UnstableAvoid contact with oxidizing agents. Phenolic ring is susceptible to oxidation.
Reducing Agents UnstableThe C-I bond is susceptible to reductive cleavage.

Experimental Protocols

Protocol 1: Forced Degradation Study - pH Stability

This protocol allows you to quantitatively assess the stability of this compound to specific pH conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Acidic Test: In a vial, mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Basic Test: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1N NaOH. Ensure this vial is purged with argon or nitrogen immediately after adding the base.

    • Control: In a third vial, mix 1 mL of the stock solution with 1 mL of deionized water.

  • Incubation: Seal all vials and stir at room temperature for a predetermined time (e.g., 2, 8, or 24 hours). Protect all samples from light.

  • Quenching & Extraction:

    • For the acidic sample, neutralize with 1N NaOH.

    • For the basic sample, neutralize with 1N HCl.

    • Extract all samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic layer from each sample by LC-MS or a calibrated HPLC-UV. Compare the peak area of the parent compound in the test samples to the control to determine the percentage of degradation.

Protocol 2: Photostability Assessment (Forced Degradation)

This protocol is a simplified version based on ICH Q1B guidelines to evaluate light sensitivity.[5]

  • Sample Preparation:

    • Prepare two identical solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in transparent quartz or borosilicate glass vials.

    • Prepare a "dark control" by wrapping one of the vials completely in aluminum foil.

  • Exposure:

    • Place both the test sample and the dark control in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-UV lamps.[5] A common exposure level for forced degradation is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At appropriate time points, withdraw aliquots from both the exposed sample and the dark control.

    • Analyze the samples by HPLC-UV or LC-MS.

    • Significant degradation in the exposed sample compared to the dark control confirms photolability.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary bonds and sites susceptible to degradation.

Caption: Key reactive sites and degradation pathways for this compound.

References

Technical Support Center: A Troubleshooting Guide for Heck Reactions Involving Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Mizoroki-Heck reaction with substituted phenols. Direct coupling of phenols is generally not feasible due to the poor leaving group nature of the hydroxyl group. Therefore, this guide addresses the critical two-step sequence required: activation of the phenol to an aryl triflate (or a similar sulfonate), followed by the palladium-catalyzed Heck coupling.

This resource is structured in a question-and-answer format to directly address common challenges, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Section 1: Troubleshooting Phenol Activation (Triflation)

The conversion of a phenol to an aryl triflate is the essential first step for a successful Heck reaction. Problems at this stage will prevent any downstream coupling. The most common method involves reacting the phenol with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyltriflimide (Tf₂NPh) in the presence of a base.[1][2]

Question 1: My triflation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer: Incomplete conversion is a frequent issue stemming from several factors related to the base, reagents, or reaction conditions.

  • Causality: The triflation reaction requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. If the base is too weak, insufficiently soluble, or if steric hindrance is a factor, deprotonation will be incomplete, leading to a stalled reaction. The purity of the triflating agent is also paramount, as it is highly reactive and susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Evaluate the Base: For standard phenols, pyridine or triethylamine are common choices. However, for more acidic or sterically hindered phenols, a stronger, non-nucleophilic base like 2,6-lutidine or an inorganic base such as potassium carbonate (K₂CO₃) may be more effective.[1] Some protocols have found success using aqueous inorganic bases like K₃PO₄ in a biphasic system, which simplifies workup.[3][4]

    • Check Reagent Quality: Triflic anhydride is highly moisture-sensitive. Use a fresh bottle or a properly stored aliquot. N-phenyltriflimide is a more stable, crystalline alternative that can be easier to handle.[1]

    • Increase Temperature: While many triflations proceed at 0 °C to room temperature, gently heating the reaction (e.g., to 40-50 °C) can often drive it to completion, especially with less reactive phenols. Microwave-assisted protocols can dramatically reduce reaction times to mere minutes at higher temperatures (e.g., 120 °C).[1]

    • Ensure Anhydrous Conditions: Although some biphasic methods are robust, traditional methods require strictly anhydrous solvents (like dichloromethane or THF) and an inert atmosphere (N₂ or Ar) to prevent quenching of the triflic anhydride.

Question 2: I'm observing significant decomposition of my starting phenol or product. Why is this happening?

Answer: Decomposition often points to the instability of your substrate under the reaction conditions, particularly with sensitive functional groups.

  • Causality: Triflic anhydride is a very strong electrophile and can react with other nucleophilic functional groups in your molecule. The choice of base is also critical; for example, using a nucleophilic base like pyridine with a substrate prone to nucleophilic attack can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Switch to a Milder Triflatimg Agent: N-phenyltriflimide is less aggressive than triflic anhydride and often provides better selectivity with complex molecules.[1]

    • Use a Non-Nucleophilic Base: If your substrate is sensitive, switch from pyridine or triethylamine to a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) and add the triflic anhydride slowly to control the exotherm and minimize side reactions.

Section 2: Troubleshooting the Heck Reaction of Aryl Triflates

Once you have successfully synthesized and purified your substituted aryl triflate, you can proceed to the Heck coupling. The Heck reaction is a powerful C-C bond-forming tool, but its success is highly dependent on the interplay of the catalyst, ligands, base, and solvent.[5]

FAQ 1: Low or No Conversion of the Aryl Triflate

Question: My Heck reaction isn't working. The starting materials are recovered unchanged or with minimal product formation. Where should I start?

Answer: This is the most common issue and typically points to a problem with the catalytic system's activity. The troubleshooting process should be systematic, starting from the catalyst itself.

  • Causality: The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl triflate to a Pd(0) species.[5][6] If this active Pd(0) catalyst is not generated, is poisoned, or if the subsequent steps of migratory insertion and β-hydride elimination are too slow, the reaction will fail.[7][8]

dot graph TD { graph [rankdir="LR", labelloc="t", label="Troubleshooting Workflow: Low Conversion", fontname="Helvetica", fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Systematic workflow for troubleshooting low conversion.

Troubleshooting Steps:

  • Catalyst & Pre-catalyst:

    • Problem: The active Pd(0) catalyst is not forming.

    • Solution: Many reactions use a Pd(II) pre-catalyst like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to Pd(0).[9] This reduction is often accomplished by a phosphine ligand. If this fails, consider using a pre-formed, air-stable Pd(0) catalyst like Pd₂(dba)₃ or a palladacycle.[10] Aryl chlorides, for instance, are notoriously unreactive and often require specialized, highly active catalyst systems.[11][12]

    • Insight: The combination of Pd(OAc)₂ with a phosphine ligand is often more efficient than using a stable 18-electron complex like Pd(PPh₃)₄, which may be slow to dissociate its ligands to enter the catalytic cycle.[9]

  • Ligand Choice:

    • Problem: The ligand is not suitable for your specific substituted phenol triflate.

    • Solution: Ligand choice is critical. For electron-rich aryl triflates (from phenols with electron-donating groups), bulky, electron-rich phosphine ligands are required to promote the oxidative addition step.

    • Recommendations:

      • General Purpose: Triphenylphosphine (PPh₃) is a common starting point but often insufficient.

      • Electron-Rich/Hindered Substrates: Try monodentate Buchwald ligands (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃). These ligands are highly effective for challenging couplings.[11]

      • Chelating Ligands: While often less effective for aryl halides, chelating phosphines (e.g., BINAP) can be very successful for Heck couplings of aryl triflates with electron-rich alkenes, as they favor a "cationic pathway".[13]

  • Base Selection:

    • Problem: The base is too weak, insoluble, or incompatible.

    • Solution: The base is required in the final step to regenerate the Pd(0) catalyst.[6] Its strength and solubility are crucial.

    • Recommendations:

      • Organic Bases: Triethylamine (Et₃N) or DIPEA are common, but for challenging substrates, a stronger, non-coordinating proton sponge like 1,8-Diazabicycloundec-7-ene (DBU) may be needed.

      • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄) are often effective.[14] They are particularly useful in polar aprotic solvents like DMF or DMA, where they have moderate solubility.[15][16]

  • Solvent and Temperature:

    • Problem: The reaction kinetics are too slow.

    • Solution: Heck reactions are often faster in polar aprotic solvents like DMF, NMP, or acetonitrile, which can help stabilize charged intermediates in the catalytic cycle.[15] Increasing the temperature (typically 80-120 °C) is a standard method to accelerate the reaction.[17]

FAQ 2: High Conversion but Low Yield of Desired Product

Question: My starting material is consumed, but the yield of my target alkene is low. I see several other spots on my TLC plate. What are the common side reactions?

Answer: Low isolated yield despite full conversion points towards competing reaction pathways or product degradation. Identifying the major byproducts is key to solving the problem.

  • Causality: The Heck reaction involves several intermediate species that can be diverted into non-productive pathways. The most common side reactions include hydrodetriflation (loss of the triflate group), alkene isomerization, and catalyst decomposition into inactive palladium black.

Common Side Reactions and Solutions:

Side Reaction Description Cause & Explanation Recommended Solution
Hydrodetriflation The aryl triflate is reduced to the corresponding arene (Ar-OTf → Ar-H).This occurs when the organopalladium intermediate reacts with a hydride source before coupling with the alkene. The base or solvent can sometimes act as the hydride source, especially at high temperatures.Add a phase-transfer catalyst like a tetraalkylammonium salt (e.g., TBABr). This can promote an anionic pathway that is often faster and suppresses this side reaction.[10]
Alkene Isomerization The double bond in the product migrates to a different position.This is caused by the re-addition of the hydridopalladium(II) intermediate (H-Pd-X) to the product alkene, followed by elimination at a different position. This process is reversible and more common in phosphine-free systems.[8]Use ligands that promote rapid reductive elimination of the H-Pd-X species from the catalyst sphere. Bidentate ligands are often effective. Adding a silver salt can also help by sequestering halide ions that might facilitate the isomerization pathway.
Reductive Heck The product is the saturated alkane instead of the alkene (conjugate addition).Instead of β-hydride elimination, the intermediate undergoes reaction with a hydride source. This is more common with certain substrates and conditions.[11][18]Modify the solvent and base combination. Sometimes switching to a less polar solvent can disfavor the pathway leading to the reductive product.
Palladium Black Formation A black precipitate (inactive Pd(0) metal) forms, and the reaction stalls.[19]The Pd(0) catalyst aggregates and precipitates out of solution. This is often caused by high temperatures, low ligand concentration, or the use of ligands that cannot sufficiently stabilize the catalytic species.[11]Increase the ligand-to-palladium ratio (a 2:1 ratio is a good starting point).[10] Use bulky, electron-rich ligands that create a more stable, coordinatively saturated palladium center. Ensure the reaction is well-stirred to maintain homogeneity.

Section 3: Key Experimental Protocols & Visual Guides

General Protocol for the Synthesis of an Aryl Triflate

This protocol is a general guideline and should be optimized for each specific substituted phenol.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or THF, ~0.2 M). Place the flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., pyridine or 2,6-lutidine, 1.5 eq). Stir for 5-10 minutes.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise via syringe. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Heck Reaction of an Aryl Triflate

This protocol requires careful exclusion of oxygen, especially when using phosphine ligands.

  • Preparation: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl triflate (1.0 eq), the alkene (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene, ~0.1 M). Degassing can be done by bubbling N₂ or Ar through the solvent for 20-30 minutes.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water to remove the polar solvent (e.g., DMF). Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction Catalytic Cycle

dot graph TD { graph [labelloc="t", label="The Heck Catalytic Cycle (Neutral Pathway)", fontname="Helvetica", fontsize=16]; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Simplified catalytic cycle for the Heck reaction.

References

Technical Support Center: Column Chromatography of Iodinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of iodinated organic compounds using column chromatography. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Iodinated compounds are notoriously challenging to purify due to the inherent weakness of the carbon-iodine (C-I) bond, making them susceptible to degradation.[1] This guide is structured to address these specific challenges head-on, providing field-proven insights and validated protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of iodinated compounds.

Problem 1: My compound is degrading on the column, leading to low yield.

This is the most common issue, often observed as multiple new spots on a Thin Layer Chromatography (TLC) analysis of the collected fractions or simply a poor recovery of the desired product.

Causality Analysis: The primary cause is the cleavage of the C-I bond, a process known as deiodination. Standard silica gel, the most common stationary phase, is inherently acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive molecules.[2] The longer your compound remains on the column, the more time it has to decompose.

Solutions & Protocols:

  • Solution A: Deactivate the Stationary Phase. Neutralizing the acidic sites on the silica gel can dramatically improve stability.

    • Protocol: Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate) and add a small amount of a basic modifier, typically 0.1-1% triethylamine (Et₃N) or ammonia solution. Use this modified eluent to pack the column and run the separation. This neutralizes the acidic silanol groups, creating a more inert environment for your compound.

  • Solution B: Switch to a Less Acidic Stationary Phase. If deactivation is insufficient, a different stationary phase may be necessary.

    • Recommendation: Alumina (Al₂O₃) is an excellent alternative and is available in neutral, basic, or acidic forms. For most acid-sensitive iodinated compounds, neutral or basic alumina is recommended.[2][3] A preliminary stability test is crucial before committing to a large-scale separation.[3]

  • Solution C: Minimize Residence Time.

    • Technique: Employ flash column chromatography, which uses positive pressure (air or nitrogen) to accelerate the flow rate of the mobile phase.[4] This reduces the contact time between your compound and the stationary phase, minimizing the opportunity for degradation.[5]

  • Solution D: Protect from Light.

    • Technique: The C-I bond can be susceptible to photolysis (cleavage by light).[1] If your compound is light-sensitive, wrap the glass column securely in aluminum foil during the entire purification process.[5]

Problem 2: I see yellow or brown streaks forming on the column and in my fractions.

This discoloration is a tell-tale sign of molecular iodine (I₂) formation, a direct product of compound degradation.[1]

Causality Analysis: When the C-I bond is broken, iodine radicals can form, which then combine to create I₂. This not only indicates product loss but can also complicate the analysis of collected fractions.

Solutions & Protocols:

  • Solution A (Post-Column): Quench the Iodine.

    • Protocol: Collect your fractions into tubes that are pre-charged with a few drops of a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will instantly react with and decolorize the I₂, preventing it from interfering with subsequent analysis.

  • Solution B (Pre-Column): Implement Preventative Measures.

    • Recommendation: The best approach is to prevent the formation of I₂ in the first place. All the solutions described for Problem 1 (deactivating silica, using alumina, minimizing residence time, protecting from light) are the primary methods for preventing iodine formation.

Problem 3: My compound is eluting with significant tailing, resulting in poor separation.

Peak tailing leads to broad fractions that are often cross-contaminated, compromising the purity of your final product.

Causality Analysis: Tailing can be caused by several factors, including secondary interactions between your compound and the stationary phase (especially if it has polar functional groups that interact strongly with acidic silica), poor solubility in the mobile phase, or improper column packing.[2][6]

Solutions & Protocols:

  • Solution A: Optimize the Solvent System.

    • Technique: Use TLC to find an eluent system that gives your target compound an Rf value between 0.3 and 0.4.[2] Consider switching solvent systems entirely (e.g., from hexanes/ethyl acetate to hexanes/dichloromethane) as this can alter the selectivity and improve peak shape.[5]

  • Solution B: Use the Dry Loading Method. If your compound is not very soluble in the starting eluent, it will not load onto the column in a tight band.

    • Protocol: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (or the stationary phase you are using) to this solution and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] Carefully layer this powder on top of your packed column. This ensures the sample starts as a highly concentrated, uniform band.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solutions
Low Yield / Degradation Acidic silica gel, prolonged contact time, light sensitivity.[1][2]Deactivate silica with Et₃N, use neutral/basic alumina, employ flash chromatography, protect from light.[2][3][4][5]
Yellow/Brown Coloration (I₂) On-column decomposition of the iodinated compound.[1]Prevent degradation (see above); quench I₂ in fractions with aq. Na₂S₂O₃.
Poor Separation / Tailing Inappropriate solvent system, strong secondary interactions, poor sample solubility, improper column packing.[2][6]Optimize eluent via TLC (Rf ≈ 0.3-0.4), consider different solvent systems, use dry loading for insoluble samples.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my iodinated compound?

The choice depends primarily on the polarity of your compound.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexanes/ethyl acetate).[7][8] This is the most traditional and common method for many organic compounds.[9] However, as discussed, the potential for degradation on standard silica is high. If you use NPC, consider deactivated silica or alumina.

  • Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[10][11] RPC is an excellent alternative, especially for more polar iodinated compounds or those that show significant instability on silica.[11] The non-polar C18 surface is generally more inert and less likely to cause degradation.

Q2: How can I definitively choose the best stationary phase before running a large column?

A small-scale stability test is a crucial, time-saving experiment.[3] This protocol allows you to quantitatively assess the stability of your compound against various stationary phases.

Protocol: Stationary Phase Stability Test
  • Prepare Samples: In separate small vials, place a small, known amount of your crude reaction mixture.

  • Add Stationary Phases: To each vial, add a different stationary phase (e.g., Vial 1: Silica Gel; Vial 2: Neutral Alumina; Vial 3: Basic Alumina). Add enough stationary phase to make a slurry with the solvent.[3]

  • Add Solvent: Add a small amount of your intended eluent to each vial.

  • Simulate Column Conditions: Stir each slurry for approximately 30-60 minutes to mimic the time your compound would spend on a column.[3]

  • Analyze: Filter the slurries and analyze the filtrate from each vial by TLC or ¹H NMR. Compare the results to a sample of the crude mixture that was not exposed to any stationary phase. The stationary phase that shows the least amount of degradation of your target compound is the optimal choice.[3]

Q3: How should I visualize my iodinated compound on a TLC plate?
  • UV Light: If your compound contains a UV-active chromophore (e.g., an aromatic ring), visualization under a UV lamp (254 nm) is the easiest and most non-destructive method.[12][13]

  • Iodine Staining: While commonly used, using an iodine chamber for an iodinated compound can be problematic. The compound may not absorb additional iodine effectively, or the staining could be irreversible, making it unsuitable for preparative TLC.[14][15] It is often better to rely on other methods if possible.

  • Chemical Stains: Stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are effective for visualizing many organic compounds but are destructive. They work by reacting with functional groups in the molecule.

Q4: What is the best way to store my purified iodinated compound to prevent it from degrading over time?

Proper storage is critical to maintain the purity of your compound. The same factors that cause degradation on the column can also cause it in the vial.

  • Protect from Light: Store the compound in an amber glass vial or a clear vial wrapped in aluminum foil.[1][5]

  • Control Temperature: Store at low temperatures (refrigerated at 4°C or frozen at -20°C) to minimize thermal degradation.[1]

  • Use an Inert Atmosphere: For highly sensitive compounds, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidative degradation.[1]

  • Ensure Dryness: Protect from moisture, which can facilitate hydrolytic degradation pathways.[1][16]

Workflow & Visualization

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for an unknown iodinated compound.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Stability Testing cluster_2 Method Selection cluster_3 Final Product A Crude Iodinated Compound B Assess Polarity & Solubility A->B C Perform Stationary Phase Stability Test B->C H Consider Reversed-Phase Chromatography (C18) B->H Compound is Polar / Water-Soluble D Stable on Silica? C->D E Use Standard Flash Chromatography (Silica Gel) D->E Yes F Use Deactivated Silica (e.g., 1% Et3N in eluent) D->F No (Minor Degradation) G Use Alumina (Neutral or Basic) D->G No (Significant Degradation) I Pure Iodinated Compound E->I F->I G->I H->I

Caption: Decision workflow for selecting the optimal chromatography method.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 3-Chloro-2-iodophenol vs. 3-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for this purpose, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals.[1][2][3][4] This guide provides an in-depth comparison of two dihalogenated phenolic substrates, 3-chloro-2-iodophenol and 3-bromo-2-chlorophenol, in the context of Suzuki coupling. We will explore the mechanistic principles governing their reactivity, provide field-proven experimental protocols, and offer expert insights to navigate the synthetic challenges associated with each.

The Decisive Step: Understanding Halide Reactivity in the Suzuki Catalytic Cycle

The efficacy and selectivity of the Suzuki coupling are fundamentally governed by its catalytic cycle, which comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6] For dihalogenated substrates, the initial Oxidative Addition is the most critical phase. In this step, the Palladium(0) catalyst inserts itself into the carbon-halogen bond, and its rate is highly dependent on the nature of the halogen.

The established reactivity trend for aryl halides is a direct consequence of their carbon-halogen bond dissociation energies:

C–I < C–Br << C–Cl

This hierarchy dictates that the weaker C–I bond will react preferentially and at a much faster rate than a C–Br bond, which in turn is significantly more reactive than the robust C–Cl bond.[1][7] This principle is the key to achieving selective mono-functionalization of polyhalogenated aromatic compounds.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) Products Ar-Ar' + X-B(OR)2 ArPdOR Ar-Pd(II)Ln-OR' ArPdX->ArPdOR Base Activation (M-OR') ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Reactants Ar-X + Ar'-B(OR)2 + Base caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Head-to-Head Substrate Comparison

The intrinsic difference in bond energies between iodine, bromine, and chlorine translates directly into predictable, yet distinct, performance characteristics for this compound and 3-bromo-2-chlorophenol.

This compound: The High-Selectivity Workhorse

Due to the significant gap in reactivity between the C-I and C-Cl bonds, this substrate is predisposed to undergo highly selective Suzuki coupling at the 2-position (the site of the iodine).

  • Reactivity & Selectivity: The oxidative addition of the palladium catalyst occurs almost exclusively at the C-I bond. This allows for the clean and predictable synthesis of 2-aryl-3-chlorophenol derivatives. The much stronger C-Cl bond remains intact, providing a valuable synthetic handle for subsequent downstream reactions, such as another cross-coupling or a nucleophilic aromatic substitution.

  • Catalyst Considerations: The high reactivity of the aryl iodide bond means that standard, widely available palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with simple phosphine ligands are generally sufficient to achieve excellent results.[8] The reaction often proceeds efficiently under relatively mild conditions.

3-Bromo-2-chlorophenol: A Matter of Fine-Tuning

While the C-Br bond is more reactive than the C-Cl bond, the difference is less pronounced than in the iodo-analogue. This makes achieving high chemoselectivity a more nuanced challenge.

  • Reactivity & Selectivity: The desired reaction occurs at the C-Br bond (2-position). However, under forcing conditions (high temperatures, extended reaction times) or with highly active catalyst systems, competitive coupling at the C-Cl bond or undesired diarylation can occur.[9][10] Therefore, precise control over reaction parameters is crucial to isolate the mono-arylated 2-aryl-3-chlorophenol.

  • Catalyst Considerations: To favor the oxidative addition at the C-Br bond while leaving the C-Cl bond untouched, more sophisticated catalyst systems are often required. The use of bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos, or P(t-Bu)₃) is a common strategy.[10][11] These ligands promote the oxidative addition of the aryl bromide at lower temperatures and can sterically hinder over-reaction, thus enhancing selectivity.

Data Summary
FeatureThis compound3-Bromo-2-chlorophenol
Primary Reactive Site C-I bond (Position 2)C-Br bond (Position 2)
Relative Reactivity HighModerate
Inherent Selectivity ExcellentGood to Moderate
Risk of Side Reactions Low (Diarylation is rare under standard conditions)Moderate (Diarylation or C-Cl coupling possible)
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Advanced systems with bulky, electron-rich ligands
Process Optimization Minimal optimization usually requiredCareful tuning of ligand, base, and temperature is key

Experimental Protocols & Workflow

The following protocols are representative procedures. Researchers should always perform initial small-scale reactions to optimize conditions for their specific substrates.

Experimental_Workflow start Start setup Assemble Flame-Dried Schlenk Flask with Stir Bar start->setup inert Evacuate and Backfill with Inert Gas (Ar or N2) setup->inert add_solids Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst/Ligand inert->add_solids add_liquids Add Degassed Solvents add_solids->add_liquids reaction Heat to Desired Temperature and Stir for Allotted Time add_liquids->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Quench (e.g., with H2O), and Extract with Organic Solvent monitor->workup Complete purify Dry Organic Layer, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end Characterize Pure Product purify->end caption Fig 2. General Experimental Workflow for Suzuki Coupling

Caption: Fig 2. General Experimental Workflow for Suzuki Coupling.

Protocol 1: Selective Coupling of this compound

This protocol utilizes a standard, reliable catalyst system suitable for the highly reactive C-I bond.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Coupling of 3-Bromo-2-chlorophenol

This protocol employs a more active catalyst system with a bulky ligand to enhance selectivity for the C-Br bond.[11]

  • Reagents:

    • 3-Bromo-2-chlorophenol (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Toluene and Water (5:1 ratio, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-2-chlorophenol, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 5:1 toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction closely. Upon completion (typically 2-8 hours), cool the mixture to room temperature.

    • Proceed with the same workup and purification procedure as described in Protocol 1.

Field-Proven Insights & Troubleshooting

Challenge 1: Low or No Conversion

  • Causality: This often points to an inactive catalyst, degradation of the boronic acid (protodeboronation), or insufficient base strength. For 3-bromo-2-chlorophenol, the catalyst system may simply lack the necessary activity.

  • Solution: Ensure the palladium catalyst is fresh. Use a stronger base like K₃PO₄ or Cs₂CO₃. For the bromo-chloro substrate, switching to a more electron-rich and sterically demanding ligand (e.g., from XPhos to RuPhos) can often initiate the reaction. Using boronate esters (e.g., pinacol esters) can also prevent protodeboronation.[7]

Challenge 2: Poor Selectivity (Diarylation or Isomeric Products)

  • Causality: This is a more significant concern for 3-bromo-2-chlorophenol. Overly harsh conditions (high temperature, prolonged reaction time) can provide enough energy to activate the C-Cl bond.

  • Solution: Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material. Decrease the catalyst loading. The choice of ligand is paramount; a bulkier ligand can improve selectivity by creating a more sterically crowded catalytic center, disfavoring the more hindered oxidative addition at the C-Cl position.[9][10]

Challenge 3: Protodeboronation of the Boronic Acid

  • Causality: The boronic acid reagent can be hydrolyzed back to the corresponding arene, especially in the presence of water and base at elevated temperatures.

  • Solution: Use a less nucleophilic base (e.g., KF or K₃PO₄). Minimize the amount of water in the reaction or use an anhydrous solvent system if the reaction permits. As mentioned, switching to a more stable boronate ester is an excellent strategy to circumvent this side reaction.[7]

Conclusion

The choice between this compound and 3-bromo-2-chlorophenol for a Suzuki coupling campaign should be a strategic one, guided by the specific goals of the synthesis.

  • This compound offers a highly reliable and predictable route to 2-aryl-3-chlorophenols. Its pronounced reactivity difference between the two halogen atoms ensures exceptional selectivity with standard catalyst systems, making it an ideal choice for rapid analogue synthesis and projects where process robustness is paramount.

  • 3-Bromo-2-chlorophenol is also a viable substrate for selective coupling but demands greater attention to reaction optimization. Achieving high selectivity for the C-Br bond often necessitates the use of advanced, ligand-based catalyst systems and careful control of reaction parameters. It is best suited for situations where the corresponding iodo-substrate is unavailable or when the synthetic strategy specifically benefits from the nuanced reactivity of the bromide.

Ultimately, a thorough understanding of the underlying mechanistic principles of the Suzuki coupling empowers the medicinal or process chemist to make an informed decision, maximizing efficiency and yield in the synthesis of complex molecular targets.

References

A Comparative Guide to the Acidity of Ortho-, Meta-, and Para-Halophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the acidity of a molecule, quantified by its pKa value, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For researchers working with phenolic compounds, understanding how substituents on the aromatic ring modulate acidity is of paramount importance. This guide provides an in-depth comparative analysis of the acidity of ortho-, meta-, and para-halophenols, supported by experimental data and detailed methodologies for its determination. We will dissect the intricate electronic effects that govern these acidity trends, offering a robust framework for rational drug design and development.

The Fundamental Principles of Phenol Acidity

The acidity of phenol (pKa ≈ 10) is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18) due to the resonance stabilization of the corresponding phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic ring, distributing the charge and stabilizing the conjugate base.[1] The position and electronic nature of substituents on the benzene ring can further influence this acidity by either enhancing or diminishing the stability of the phenoxide ion.

Halogens, as substituents, present a fascinating case due to their dual electronic nature. They exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, which tends to stabilize the phenoxide ion and increase acidity.[2][3] Concurrently, they exhibit an electron-donating resonance effect (+M) , where their lone pairs of electrons can be delocalized into the benzene ring, which destabilizes the phenoxide ion and decreases acidity. The net effect on the pKa is a delicate balance between these opposing forces.

Comparative Acidity: A Quantitative Look at Halophenols

The acidity of halophenols is a direct reflection of the interplay between the inductive and resonance effects of the halogen substituent. The following table summarizes the experimental pKa values for various ortho-, meta-, and para-halophenols in water at or near 25°C. A lower pKa value signifies a stronger acid.

Compound NameHalogenIsomer PositionpKa Value
Phenol--~10.0
2-FluorophenolFluorineortho8.7[2]
3-FluorophenolFluorinemeta9.3[2][4]
4-FluorophenolFluorinepara9.9[2][4][5]
2-ChlorophenolChlorineortho8.52[2]
3-ChlorophenolChlorinemeta9.12[2]
4-ChlorophenolChlorinepara9.41[2][5]
2-BromophenolBromineortho8.42[2]
3-BromophenolBrominemeta9.11[2]
4-BromophenolBrominepara9.34[2]
2-IodophenolIodineortho8.51[2]
3-IodophenolIodinemeta~9.1[2]
4-IodophenolIodinepara9.33[2][6]

Dissecting the Acidity Trends: A Mechanistic Explanation

The Ortho Isomers: The "Ortho Effect"

A consistent trend observed is the significantly higher acidity of the ortho-halophenols compared to their meta and para counterparts. This phenomenon, often termed the "ortho effect," is primarily attributed to intramolecular hydrogen bonding between the phenolic hydrogen and the adjacent halogen. This interaction stabilizes the undissociated phenol, seemingly making it less acidic. However, the dominant factor is the strong -I effect of the halogen at close proximity to the hydroxyl group, which significantly stabilizes the phenoxide ion upon deprotonation. For fluorine, its high electronegativity also leads to strong intramolecular hydrogen bonding, which can make the proton more difficult to remove, slightly reducing its acidity compared to other ortho-halophenols.[3][7]

Caption: Positional isomers of halophenols.

The Meta Isomers: Inductive Effect Dominance

At the meta position, the resonance effect of the halogen is negligible as it does not directly conjugate with the phenoxide oxygen. Therefore, the acidity of meta-halophenols is primarily governed by the electron-withdrawing inductive effect (-I) of the halogen. This effect stabilizes the phenoxide ion by withdrawing electron density from the ring, making the meta isomers consistently more acidic than phenol itself. The acidity trend among the meta-halophenols (Cl > Br ≈ I > F) generally follows the order of the inductive effect, with some anomalies due to solvation and other factors.[8]

The Para Isomers: A Tug-of-War Between Inductive and Resonance Effects

In the para position, both the -I and +M effects of the halogen are at play. The electron-withdrawing inductive effect stabilizes the phenoxide ion, while the electron-donating resonance effect destabilizes it. For all halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in para-halophenols being more acidic than phenol.

The intriguing trend in acidity for para-halophenols (Br > I > Cl > F) arises from the varying strengths of these two opposing effects down the halogen group.[5][9]

  • Fluorine: Possesses the strongest -I effect but also the most significant +M effect due to effective 2p-2p orbital overlap with the carbon of the benzene ring.[5] This strong resonance effect counteracts the inductive effect, making 4-fluorophenol the least acidic among the para-halophenols.

  • Chlorine, Bromine, and Iodine: As we move down the group, the electronegativity and thus the -I effect decreases. However, the +M effect also weakens significantly due to poorer orbital overlap (3p-2p, 4p-2p, 5p-2p). The balance of these diminishing effects leads to the observed non-linear trend in acidity.

G cluster_effects Electronic Effects on Halophenoxide Stability Phenol Phenol (pKa ~10) Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Halophenol Halophenol Halophenoxide Halophenoxide Ion Halophenol->Halophenoxide Deprotonation Inductive -I Effect (Electron Withdrawing) Stabilizes Anion Halophenoxide->Inductive Influenced by Resonance +M Effect (Electron Donating) Destabilizes Anion Halophenoxide->Resonance Influenced by

Caption: Factors influencing halophenol acidity.

Experimental Determination of pKa: Protocols for the Modern Laboratory

Accurate determination of pKa values is crucial for validating structure-activity relationships. Two common and reliable methods are potentiometric titration and spectrophotometry.

Protocol 1: Potentiometric Titration

This method involves titrating a weak acid (the halophenol) with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Methodology:

  • Solution Preparation: Prepare a standard solution of the halophenol (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-ethanol mixture for less soluble compounds). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the halophenol solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the strong base titrant in small increments from a burette. Record the pH after each addition.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point is half the volume of the equivalence point. The pKa is the pH value at the half-equivalence point.[10] For more precise determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.[11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Halophenol Solution (0.01 M) D Add NaOH Titrant in Increments A->D B Prepare Standardized NaOH Solution (0.1 M) B->D C Calibrate pH Meter C->D E Record pH After Each Addition D->E F Plot pH vs. Volume of NaOH G Determine Equivalence Point F->G H Determine Half- Equivalence Point G->H I pKa = pH at Half- Equivalence Point H->I

Caption: Potentiometric titration workflow.

Protocol 2: Spectrophotometric Determination

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Methodology:

  • Solution Preparation: Prepare a stock solution of the halophenol in a suitable solvent. Prepare a series of buffer solutions with known pH values spanning the expected pKa of the halophenol.

  • Spectral Measurement: For each buffer solution, add a small, constant amount of the halophenol stock solution. Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A-) forms of the halophenol. Using the Beer-Lambert law, the ratio of the concentrations of the two species can be determined at each pH. The pKa can then be calculated using the Henderson-Hasselbalch equation: pKa = pH - log([A-]/[HA]). A plot of pH versus log([A-]/[HA]) will yield a straight line with the pKa as the y-intercept.[10][12]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Halophenol Stock Solution C Add Halophenol to Each Buffer A->C B Prepare Buffer Solutions of Varying pH B->C D Measure UV-Vis Spectrum of Each Solution C->D E Determine Absorbance of Acidic and Basic Forms F Calculate [A-]/[HA] Ratio at Each pH E->F G Plot pH vs. log([A-]/[HA]) F->G H pKa = y-intercept G->H

Caption: Spectrophotometric pKa determination workflow.

Conclusion: From Fundamental Principles to Practical Applications

The acidity of ortho-, meta-, and para-halophenols is a nuanced interplay of inductive and resonance effects, further modulated by positional isomerism. A thorough understanding of these principles, supported by robust experimental data, is indispensable for researchers in drug discovery and development. The ability to predict and experimentally verify the pKa of phenolic compounds allows for the fine-tuning of molecular properties to optimize drug absorption, distribution, metabolism, and excretion (ADME), ultimately leading to the design of safer and more effective therapeutics.

References

Efficacy of different palladium catalysts for 3-Chloro-2-iodophenol cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Palladium Catalysts for Chemoselective Cross-Coupling of 3-Chloro-2-iodophenol

Introduction: The Strategic Value of Dihaloarenes

In the landscape of medicinal and materials chemistry, the precise construction of multi-substituted aromatic scaffolds is paramount. This compound represents a particularly valuable building block due to its differentiated halogenation. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds offers a strategic handle for sequential, site-selective functionalization. The ability to selectively couple at the more reactive C-I position while preserving the C-Cl bond for a subsequent transformation opens a direct and efficient pathway to complex molecular architectures.

This guide provides a comparative analysis of various palladium catalyst systems for the initial, chemoselective cross-coupling at the C-I bond of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data for key transformations, and provide validated protocols for researchers in the field.

Pillar 1: Understanding Chemoselectivity in Palladium Catalysis

The cornerstone of selective cross-coupling on dihaloarenes lies in the kinetics of the rate-determining oxidative addition step.[1] A palladium(0) catalyst preferentially reacts with the aryl-halide bond that is weakest and most susceptible to cleavage. The established reactivity trend for aryl halides is:

C–I > C–Br > C–OTf >> C–Cl [1][2]

This inherent reactivity difference is pronounced enough that, with a carefully chosen catalyst system, coupling at the C-I bond can be achieved with high fidelity, leaving the C-Cl bond untouched. The efficacy of this transformation, however, is not guaranteed and depends critically on the interplay between the palladium precursor, the ligand, the base, and the solvent. Ligand selection is especially crucial; while highly active, bulky electron-rich phosphine ligands are often required to activate robust C-Cl bonds, they can sometimes lead to over-reactivity and a loss of selectivity in C-I/C-Cl systems.[3] Therefore, the goal is to identify a catalyst that is active enough for the C-I bond but sufficiently inert towards the C-Cl bond under the reaction conditions.

sub This compound path1 Preferential C-I Activation sub->path1 Faster Oxidative Addition path2 C-Cl Activation (Disfavored) sub->path2 Slower Oxidative Addition pd0 Pd(0)Ln pd0->sub Catalyst product Mono-coupled Product path1->product

Diagram 1: Chemoselective C-I bond activation pathway.

Pillar 2: Comparative Efficacy Across Key Cross-Coupling Reactions

We evaluated several palladium catalyst systems for three of the most synthetically important cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The objective was to maximize the yield of the mono-coupled product at the C-2 (iodo) position.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between an organohalide and a boronic acid or ester.[4][5] For this compound, the challenge is to achieve efficient coupling without significant formation of the diarylated byproduct or protodehalogenation.

Table 1: Comparison of Pd Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-coupled Product (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80496
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF85691
4[PdCl₂(CH₃CN)₂] (2)-K₃PO₄ (3)H₂O45888[6]

Analysis & Expertise:

  • Classical Catalyst (Entry 1): Tetrakis(triphenylphosphine)palladium(0), while effective, requires higher catalyst loading and longer reaction times. Its moderate activity is beneficial for selectivity but comes at the cost of efficiency.

  • Bulky Monophosphine Ligand (Entry 2): The combination of Pd(OAc)₂ with a sterically hindered, electron-rich ligand like SPhos provides a highly active catalyst.[7] This system delivers an excellent yield in a significantly shorter time, demonstrating superior efficiency while maintaining selectivity at a controlled temperature.

  • Bidentate Ligand (Entry 3): The dppf ligand offers a good balance of activity and stability, resulting in high yields. It is a reliable choice for achieving high selectivity.[8]

  • Phosphine-Free System (Entry 4): This system highlights a greener approach, functioning well in aqueous media at lower temperatures, though with a slightly longer reaction time than the most active systems.[6]

Recommendation: For high-throughput applications requiring speed and maximum yield, the Pd(OAc)₂/SPhos system is superior. For process safety and cost considerations, PdCl₂(dppf) or phosphine-free systems present robust alternatives.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[8][9] This reaction is notoriously sensitive to ligand choice, especially when dealing with substrates prone to side reactions.

Table 2: Comparison of Pd Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-coupled Product (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1001268
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane100594
3BrettPhos Pd G4 (2)-K₃PO₄ (1.4)t-BuOH100692[10]

Analysis & Expertise:

  • Bidentate Ligand (Entry 1): Early-generation bidentate ligands like BINAP are less effective for this specific transformation, leading to lower yields and requiring a strong, sterically hindered base (NaOt-Bu), which can limit functional group tolerance.[11]

  • Bulky Monophosphine Ligand (Entry 2): Modern Buchwald-type ligands, such as XPhos, are exceptionally effective.[3] They create a highly active and sterically shielded catalytic center that promotes the desired C-N reductive elimination while preventing decomposition pathways, leading to excellent yields with a milder carbonate base.

  • Pre-catalyst (Entry 3): Using a well-defined pre-catalyst like BrettPhos Pd G4 offers significant advantages in terms of reproducibility and ease of handling, as it is air- and moisture-stable. It provides comparable efficacy to the in-situ generated catalyst system.[10]

Recommendation: For C-N bond formation on this substrate, modern bulky monophosphine ligands (e.g., XPhos) or their corresponding pre-catalysts are strongly recommended for achieving high efficiency and yield.

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for synthesizing internal alkynes, which are versatile intermediates.[12][13] The reaction traditionally requires a copper(I) co-catalyst, but copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).

Table 3: Comparison of Pd Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene

EntryPd Source (mol%)Co-catalystLigand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-coupled Product (%)
1PdCl₂(PPh₃)₂ (2)CuI (3)-TEA (3)THF60685
2Pd(OAc)₂ (2)-P(t-Bu)₃ (4)Cs₂CO₃ (2)Dioxane80493
3Pd-NCB (5)--K₂CO₃ (2)DMF80590[14]

Analysis & Expertise:

  • Classical Cu-catalyzed System (Entry 1): The standard Pd/Cu system provides good yields and is a cost-effective choice.[15] However, the presence of copper can lead to homocoupling of the alkyne, requiring careful control of reaction conditions.

  • Copper-Free System (Entry 2): Employing a palladium catalyst with a bulky, electron-rich phosphine like P(t-Bu)₃ under copper-free conditions completely circumvents the issue of Glaser coupling and often leads to cleaner reactions and higher yields of the desired product.

  • Heterogeneous Catalyst (Entry 3): A recyclable catalyst, such as palladium supported on nano-sized carbon balls (Pd-NCB), offers a "greener" alternative.[14] It provides excellent yields under ligand- and copper-free conditions and has the significant advantage of being easily separated and reused, which is highly desirable in process chemistry.

Recommendation: For highest purity and yield, copper-free conditions are generally preferred. For sustainable and scalable synthesis, exploring heterogeneous catalysts like Pd-NCB is highly advantageous.

Pillar 3: Mechanistic Workflow and Experimental Protocol

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.

Diagram 2: Generalized catalytic cycle for cross-coupling.
Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is optimized for the selective C-I coupling using the highly efficient Pd(OAc)₂/SPhos system.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate, K₃PO₄, anhydrous powder (2.0 equiv)

  • 1,4-Dioxane and deionized water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Degas the 1,4-dioxane and water separately by bubbling with an inert gas for 20-30 minutes. Add the degassed dioxane, followed by the degassed water, via syringe to the flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-3-chlorophenol product.

Conclusion and Future Directions

For the chemoselective cross-coupling of this compound, modern palladium catalysts equipped with bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) consistently demonstrate superior efficacy across Suzuki, Buchwald-Hartwig, and copper-free Sonogashira reactions. They offer a combination of high activity, which allows for lower reaction temperatures and shorter times, and excellent selectivity for the more labile C-I bond.

The successful mono-functionalization of this compound yields a valuable intermediate, primed for a second coupling at the C-Cl position. This subsequent transformation typically requires more forcing conditions or a switch to a catalyst system specifically designed for C-Cl activation, thereby providing a powerful and modular approach to synthesizing highly decorated phenolic compounds. The continued development of even more active and selective catalysts, including those based on earth-abundant metals, will further enhance the synthetic utility of such strategic dihaloarene building blocks.[9]

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment, particularly with positional isomers, can invalidate extensive biological, toxicological, and developmental data, leading to significant loss of time and resources. 3-Chloro-2-iodophenol, a halogenated phenol, serves as a valuable building block in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its utility is predicated on the precise arrangement of its chloro, iodo, and hydroxyl substituents on the aromatic ring.

This guide provides an in-depth, comparative framework for the structural elucidation of this compound using a multi-pronged spectroscopic approach. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectral features—explaining why the molecule's structure dictates the observed data. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating system for structural confirmation, contrasting the expected results for the target molecule with those of a potential isomer, 4-chloro-2-iodophenol, to underscore the power of this combined analytical strategy.

The Analytical Challenge: Isomeric Differentiation

The synthesis of substituted phenols can often yield a mixture of isomers. For this compound, an incorrect electrophilic substitution could lead to the formation of several other C₆H₄ClIO isomers. The challenge for the analytical chemist is to provide unambiguous proof of the ortho relationship between the iodine and hydroxyl groups and the meta relationship between the chlorine and hydroxyl groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

¹H NMR: A Window into Proton Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration).

For this compound, we expect three signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. Based on experimental data, the aromatic protons appear as follows[2]:

  • A doublet of doublets at ~6.90 ppm.

  • A doublet of doublets at ~7.06 ppm.

  • A triplet at ~7.21 ppm.

The key to the assignment lies in the splitting patterns (J-coupling). Protons adjacent to each other (ortho) exhibit strong coupling (typically 7-9 Hz), while protons separated by four bonds (meta) show weaker coupling (2-3 Hz).

  • H-4 (para to -OH, ortho to H-5): This proton is split by H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 1.2 Hz), appearing as a doublet of doublets.

  • H-6 (ortho to -OH, ortho to H-5): This proton is split by H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 1.2 Hz), also appearing as a doublet of doublets.

  • H-5 (meta to -OH, ortho to H-4 and H-6): This proton is split by two neighbors, H-4 and H-6, with similar ortho coupling constants, resulting in a triplet (or more accurately, a triplet-like doublet of doublets).

This distinct "doublet of doublets, doublet of doublets, and triplet" pattern is a strong fingerprint for a 1,2,3-trisubstituted benzene ring with protons at positions 4, 5, and 6.

| Table 1: Comparison of Expected ¹H NMR Data for C₆H₄ClIO Isomers | | :--- | :--- | :--- | | Parameter | This compound (Expected) | 4-Chloro-2-iodophenol (Alternative) | | Aromatic Protons | 3 signals | 3 signals | | H-4 Signal | ~6.90 ppm (dd, J ≈ 8.4, 1.2 Hz)[2] | ~7.0 ppm (d, J ≈ 8.5 Hz) | | H-5 Signal | ~7.21 ppm (t, J ≈ 8.0 Hz)[2] | ~7.3 ppm (dd, J ≈ 8.5, 2.0 Hz) | | H-6 Signal | ~7.06 ppm (dd, J ≈ 8.0, 1.2 Hz)[2] | ~7.7 ppm (d, J ≈ 2.0 Hz) | | Key Differentiator | A triplet and two doublets of doublets. | Two doublets and one doublet of doublets. No triplet is present. | | -OH Proton | Broad singlet (~5.58 ppm)[2] | Broad singlet (shift varies) |

¹³C NMR: Counting the Carbons

| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | Rationale | | C-1 (-OH) | ~155 | Highly deshielded by electronegative oxygen.[4] | | C-2 (-I) | ~95 | Shielded by the heavy iodine atom. | | C-3 (-Cl) | ~135 | Deshielded by electronegative chlorine.[4] | | C-4 | ~125 | | | C-5 | ~131 | | | C-6 | ~120 | | | Key Differentiator | Six distinct signals expected. | The isomer 4-chloro-2-iodophenol would also show six signals, but with a different chemical shift pattern. |

Part 2: Mass Spectrometry (MS) - Weighing the Molecule and Its Fragments

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and clues about its structure from fragmentation patterns. It is a highly sensitive technique often coupled with Gas Chromatography (GC-MS) for the analysis of halogenated phenols.[5]

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₆H₄ClIO, with a calculated molecular weight of approximately 254.45 g/mol .[1] A key confirmatory feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

  • M+ peak : Corresponding to molecules containing ³⁵Cl.

  • M+2 peak : Two mass units higher, corresponding to molecules containing ³⁷Cl.

The relative intensity of the M+ to M+2 peak will be approximately 3:1, a definitive signature for a molecule containing a single chlorine atom.[6][7] Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.[8]

Fragmentation Analysis

The stability of the aromatic ring often leads to a prominent molecular ion peak in the spectra of phenols.[9] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, two key fragmentation pathways are expected:

  • Loss of Iodine: The C-I bond is weaker than the C-Cl or C-O bonds. Cleavage of this bond would result in the loss of an iodine radical (·I, mass 127), leading to a significant fragment ion.

  • Loss of CO: A common fragmentation pathway for phenols involves the loss of carbon monoxide (CO, mass 28) from the ring structure after initial fragmentation.

| Table 3: Expected High-Resolution Mass Spectrometry Data for C₆H₄ClIO | | :--- | :--- | :--- | | Ion | Expected m/z | Notes | | [M]+ (with ³⁵Cl) | ~253.90 | Molecular Ion (M+) | | [M]+ (with ³⁷Cl) | ~255.89 | M+2 Isotope Peak (Intensity ~33% of M+) | | [M-I]+ | ~126.99 | Loss of iodine atom. A very prominent fragment. | | [M-HCl]+ | ~217.93 | Potential loss of HCl. | | [I]+ | 126.90 | Iodine cation, often observed.[9] |

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly confirming the presence of key functional groups.

For this compound, the spectrum will be dominated by features characteristic of a substituted phenol.[10]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[10]

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appearing just above 3000 cm⁻¹.[11]

  • Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[10]

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the phenol C-O bond.[10]

  • C-H Out-of-Plane Bending: The pattern of bands in the 700-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.[12] For a 1,2,3-trisubstituted ring, characteristic bands are expected.

  • C-Cl and C-I Stretches: These bonds absorb in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically found around 700-800 cm⁻¹, while the C-I stretch appears at lower wavenumbers, often below 600 cm⁻¹.

| Table 4: Characteristic IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | | Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | | Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong | | C-O Stretch | 1200 - 1250 | Strong | | C-H Out-of-Plane Bending | 700 - 850 | Strong | | C-Cl Stretch | 700 - 800 | Medium | | C-I Stretch | 500 - 600 | Medium |

Part 4: Integrated Analysis Workflow and Protocols

No single technique provides absolute proof. True confidence in structural assignment comes from the convergence of data from all three methods. The workflow below illustrates a robust process for sample analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Sample Test Sample of This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_GCMS Dilute in suitable solvent (e.g., DCM) Sample->Prep_GCMS Prep_IR Place neat sample on ATR crystal Sample->Prep_IR Acq_NMR Acquire 1H & 13C NMR Spectra (e.g., 400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_GCMS Inject into GC-MS (EI Mode) Prep_GCMS->Acq_GCMS Acq_IR Acquire FTIR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Analyze_NMR Analyze shifts, coupling, and number of signals Acq_NMR->Analyze_NMR Analyze_MS Check Mol. Ion, Isotope Pattern (3:1), and Fragmentation Acq_GCMS->Analyze_MS Analyze_IR Identify Functional Groups (O-H, C=C, C-O) Acq_IR->Analyze_IR Integration Integrate All Data Analyze_NMR->Integration Analyze_MS->Integration Analyze_IR->Integration Confirmation Structure Confirmed Integration->Confirmation Data Consistent Rejection Structure Incorrect (Isomer or Impurity) Integration->Rejection Data Inconsistent

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

G MS Mass Spectrometry Mol_Weight Molecular Formula (C6H4ClIO) MS->Mol_Weight Provides Isotope_Pattern Presence of 1 Cl Atom (M+ / M+2 ≈ 3:1) MS->Isotope_Pattern Provides IR Infrared Spectroscopy Functional_Groups Functional Groups (-OH, Aromatic Ring) IR->Functional_Groups Identifies NMR NMR (1H & 13C) Connectivity Atom Connectivity (1,2,3-Substitution) NMR->Connectivity Determines Carbon_Count 6 Unique Carbons NMR->Carbon_Count Determines Structure Confirmed Structure: This compound Mol_Weight->Structure Isotope_Pattern->Structure Functional_Groups->Structure Connectivity->Structure Carbon_Count->Structure

Caption: Logical flow of evidence from spectroscopic techniques to structural confirmation.

Standard Operating Protocols

Trustworthiness in scientific data is derived from meticulous and reproducible methodologies. The following are standardized protocols for acquiring the data discussed.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Tune and shim the probe to the solvent to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width (~16 ppm), acquisition time (~2-3 s), and relaxation delay (~2-5 s). Co-add at least 8 scans to improve the signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (~240 ppm) and a longer relaxation delay (~5-10 s) if quantitative data is needed. Acquire a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C with a split ratio (e.g., 50:1) to avoid overloading the column.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm DB-5ms or equivalent).

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80°C) for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

    • Acquisition: Acquire data throughout the GC run.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to your compound. Analyze the molecular ion, the M+2 isotope peak, and the major fragment ions.

Protocol 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.[11]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to provide a high-quality spectrum.[11]

  • Data Analysis: Identify the key absorption bands and compare them to the expected values for a substituted phenol.

By rigorously applying this integrated spectroscopic workflow, researchers can confidently confirm the structure of this compound, ensuring the integrity and validity of their subsequent scientific endeavors.

References

A Researcher's Guide to 3-Chloro-2-iodophenol in Multi-Step Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a multi-step synthesis. This guide provides an in-depth technical analysis of 3-Chloro-2-iodophenol, a versatile building block, and objectively compares its performance and economic viability against common alternatives in key cross-coupling reactions.

The strategic placement of halogen atoms on an aromatic scaffold provides synthetic chemists with a powerful toolkit for the construction of complex molecular architectures. This compound, with its distinct reactivity profile, offers a compelling option for creating C-C and C-N bonds, particularly in the synthesis of novel pharmaceutical and agrochemical agents. This guide will delve into the practical considerations and experimental realities of employing this reagent, enabling you to make informed decisions in your synthetic endeavors.

The Halogen Dance: Understanding Reactivity and Cost

The utility of halogenated phenols in cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. This dictates the ease of oxidative addition to a palladium catalyst, a critical and often rate-limiting step in popular reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The general reactivity trend is well-established: C-I > C-Br > C-Cl.

This hierarchy of reactivity presents a classic trade-off for the synthetic chemist:

  • Aryl Iodides (e.g., this compound): The weaker C-I bond leads to higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can be particularly advantageous when dealing with sensitive functional groups or complex substrates.

  • Aryl Bromides and Chlorides (e.g., 2-Bromo-3-chlorophenol, 3-Chlorophenol): These alternatives are typically more cost-effective and readily available. However, their stronger C-X bonds often necessitate harsher reaction conditions, higher catalyst loadings, and potentially longer reaction times to achieve comparable yields.

This fundamental principle forms the basis of our cost-benefit analysis. While the upfront cost of an aryl iodide may be higher, the potential savings in time, energy, and catalyst, coupled with potentially higher yields, can make it the more economical choice in the long run, especially during the crucial stages of drug discovery and process development.

Property and Cost Comparison

To provide a clear and objective comparison, the following table outlines the key physical properties and approximate costs of this compound and its common alternatives.

PropertyThis compound2-Bromo-3-chlorophenol3-Chlorophenol
Molecular Formula C₆H₄ClIOC₆H₄BrClOC₆H₅ClO
Molecular Weight 254.45 g/mol 207.45 g/mol 128.56 g/mol
Boiling Point 225.6 °CN/A214 °C
CAS Number 858854-82-7855836-62-3108-43-0
Approximate Cost (per gram) ~$70 - $150~$30 - $100<$1

Note: Costs are estimates based on publicly available data from various chemical suppliers and are subject to change.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The true value of a building block is demonstrated in its performance. This section presents a comparative analysis of this compound and its alternatives in three ubiquitous cross-coupling reactions, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond in this compound is expected to lead to higher yields under milder conditions compared to its bromo and chloro counterparts.

Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodophenol *0.3 mol% 10% Pd/CK₂CO₃WaterRoom Temp1295 (estimated)[1]
4-Bromotoluene Pd@MIL-101Cr-NH₂K₃PO₄N/ARoom Temp0.598[2]
4-Chlorotoluene Pd@MIL-101Cr-NH₂K₃PO₄N/A1002485[2]

Note: Direct comparative data for this compound was not available. Data for 3-Iodophenol is provided as a close structural analog to illustrate the high reactivity of iodophenols. The yield for 3-iodophenol is an estimation based on the provided source.

Analysis: The data, though not a direct comparison, supports the established reactivity trend. The high estimated yield for 3-iodophenol at room temperature highlights the advantage of the C-I bond. In contrast, the chloro-substituted arene requires significantly higher temperatures and longer reaction times to achieve a lower yield. This translates to higher energy costs and reduced throughput in a laboratory or manufacturing setting.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, creating valuable alkynylated aromatic compounds. The reactivity of the aryl halide is again a critical factor.

Experimental Data: Sonogashira Coupling with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodobenzene 0.5 mol% PdCl₂(PPh₃)₂N/A[TBP][4EtOV]553up to 88[3]
4-Chlorotoluene [{Pd(µ-OH)Cl(NHC)}₂]KOHEtOH (96%)RefluxN/Aup to 98 (high TON)[4]

Analysis: While both iodo- and chloro-arenes can be effectively coupled, the reaction conditions differ significantly. The Sonogashira coupling of iodobenzene proceeds at a relatively low temperature. Although high yields can be achieved with aryl chlorides, it often requires specialized and more complex catalyst systems, as seen with the NHC palladium hydroxo dimer, and may necessitate higher temperatures. The choice here depends on the availability and cost of the catalyst system versus the starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. The efficiency of this reaction is also highly dependent on the nature of the aryl halide.

Experimental Data: Buchwald-Hartwig Amination with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
4-Bromoanisole (NHC)Pd(R-allyl)ClNaOtBuToluene80590[5]
2-Chlorotoluene (NHC)Pd(R-allyl)ClNaOtBuToluene802594[5]

Analysis: In this specific example using a highly active catalyst, both the bromo and chloro-arenes provide excellent yields. However, the reaction with the aryl bromide is significantly faster (5 minutes vs. 25 minutes). In a high-throughput setting or large-scale production, this five-fold difference in reaction time can have a substantial impact on productivity and cost. The higher reactivity of an iodo-substituted precursor like this compound would be expected to lead to even faster reaction times or allow for lower catalyst loadings.

Application in the Synthesis of Bioactive Molecules: Dibenzofurans

Halogenated phenols are valuable precursors for the synthesis of various heterocyclic scaffolds found in bioactive natural products and pharmaceuticals. One such example is the synthesis of dibenzofurans, a class of compounds known for their diverse biological activities. The intramolecular cyclization of diaryl ethers, formed from precursors like this compound, is a common strategy.

G cluster_0 Dibenzofuran Synthesis Aryl_Halide This compound Diaryl_Ether Diaryl Ether Intermediate Aryl_Halide->Diaryl_Ether Palladium-catalyzed O-arylation Dibenzofuran Dibenzofuran Diaryl_Ether->Dibenzofuran Intramolecular C-C coupling

Synthesis of Dibenzofurans.

The synthesis of dibenzofurans can be achieved through a one-pot reaction involving a sequential intermolecular O-arylation followed by an intramolecular palladium-catalyzed aryl-aryl coupling, with reported yields ranging from 32-99%.[6] The efficiency of the final cyclization step is highly dependent on the nature of the halogen, with the more reactive C-I bond of an ortho-iododiaryl ether facilitating the crucial C-C bond formation.

Experimental Protocols

To provide a practical guide for researchers, the following are representative, step-by-step protocols for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until completion (monitor by TLC or GC-MS).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add the degassed solvent (e.g., toluene, 1 mL per 1 mmol of aryl halide).

  • Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate and purify the crude product by chromatography or crystallization.

G cluster_1 Cross-Coupling Workflow Start Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating & Stirring) Start->Reaction Add Reagents & Solvent Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

General Cross-Coupling Workflow.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its alternatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion and Recommendations

The choice between this compound and its bromo or chloro analogs is a strategic decision that hinges on a careful balance of reactivity, cost, and the specific demands of the synthetic project.

This compound is the reagent of choice when:

  • Mild reaction conditions are paramount: The high reactivity of the C-I bond allows for lower temperatures and the use of less aggressive reagents, which is crucial for preserving sensitive functional groups in complex molecules.

  • Reaction time is a critical factor: In high-throughput synthesis or time-sensitive projects, the faster reaction kinetics of aryl iodides can significantly improve efficiency.

  • Maximizing yield is essential: In many cases, the higher reactivity of this compound can translate to higher isolated yields, which can be a deciding factor in the overall cost-effectiveness of a synthesis, especially for high-value target molecules.

Alternatives such as 2-bromo-3-chlorophenol or 3-chlorophenol may be more suitable when:

  • Cost of starting materials is the primary constraint: For large-scale synthesis of less complex molecules, the lower upfront cost of bromo and chloro analogs can be a significant advantage.

  • Harsher reaction conditions are tolerable: If the substrate is robust and can withstand higher temperatures and longer reaction times, the cost savings on the starting material may outweigh the increased energy and time expenditure.

For researchers in the early stages of drug discovery and development, the use of the more reactive this compound is often a strategic investment. The ability to rapidly synthesize a diverse range of analogs and obtain reliable results under mild conditions can accelerate the discovery process. As a project moves towards process development and scale-up, a re-evaluation of the cost-benefit analysis, potentially involving a switch to a more economical bromo or chloro analog, may be warranted.

Ultimately, a thorough understanding of the principles outlined in this guide, combined with careful consideration of the specific goals and constraints of your project, will enable you to make the most informed and effective choice of starting material.

References

A Comparative Guide to Sonogashira Reactions: Navigating the Choice Between Copper-Cocatalyzed and Copper-Free Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4]

Initially developed in 1975 by Kenkichi Sonogashira, the classic protocol employs a dual catalytic system of palladium and a copper(I) salt.[1][5] While remarkably effective, the copper cocatalyst introduces specific challenges, leading to the development of numerous "copper-free" Sonogashira variants. This guide provides a detailed comparative analysis of these two methodologies, offering researchers the technical insights and experimental data needed to make informed decisions for their specific synthetic challenges.

The Archetype: The Copper-Cocatalyzed Sonogashira Reaction

The traditional Sonogashira reaction's success lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] This dual-metal system allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency.[1][7]

Reaction Mechanism and the Critical Role of Copper

The reaction proceeds through a well-established dual catalytic cycle:

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[6][7]

  • Copper Cycle : Concurrently, the copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper acetylide intermediate.[6][8] This step is crucial as it activates the alkyne.

  • Transmetalation : The highly reactive copper acetylide then transfers its alkyne group to the Pd(II) complex. This is the key transmetalation step where the two cycles intersect.[7][9]

  • Reductive Elimination : The resulting palladium complex, now bearing both the aryl/vinyl group and the alkynyl group, undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst.[6][7]

The copper co-catalyst is not merely an additive; it is essential for increasing the reaction rate under mild conditions.[1][10] It enhances the acidity of the terminal alkyne's proton, facilitating its deprotonation by the amine base to form the key copper acetylide nucleophile.[8][11]

Copper_Cocatalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)-(C≡CR)(L₂) pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination Product Ar-C≡CR pd2_alkyne->Product cu_salt Cu(I)X cu_acetylide Cu(I)-C≡CR cu_salt->cu_acetylide cu_acetylide->pd2_aryl cu_acetylide->cu_salt Regeneration Alkyne H-C≡CR Alkyne->cu_acetylide Deprotonation Base Base Base->cu_acetylide

Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Advantages & Disadvantages

  • High Reactivity & Mild Conditions : The use of copper enables the reaction to proceed efficiently at or near room temperature, which is beneficial for thermally sensitive substrates.[1]

  • Broad Substrate Scope : The method is tolerant of a wide array of functional groups on both the halide and alkyne coupling partners.[7]

However, the presence of copper introduces significant drawbacks:

  • Glaser-Hay Homocoupling : The primary side reaction is the oxidative dimerization of the terminal alkyne to form a 1,3-diyne, known as the Glaser or Hay coupling product.[1][2] This requires the reaction to be performed under a strictly inert (oxygen-free) atmosphere, which can be operationally demanding.[2]

  • Toxicity and Contamination : Copper is a toxic heavy metal. Its presence can be problematic, especially in pharmaceutical synthesis where stringent limits on metal impurities in the final active pharmaceutical ingredient (API) are required.[12]

  • Substrate Incompatibility : The copper catalyst can interfere with certain functional groups, such as free-base porphyrins or other potential copper ligands, limiting the substrate scope in specific cases.[1][12]

The Challenger: Copper-Free Sonogashira Variants

To circumvent the issues associated with the copper co-catalyst, significant research has been dedicated to developing copper-free Sonogashira protocols.[1][13] These methods rely solely on a palladium catalyst, often with specialized ligands, and typically require slightly modified reaction conditions.

Reaction Mechanism: A Shift in Paradigm

The mechanism of the copper-free variant was a subject of debate for many years. While several pathways were proposed, recent experimental and computational studies have provided strong evidence for a process involving two interconnected palladium catalytic cycles.[14][15]

  • Pd(0)/Pd(II) Cycle (Aryl Halide Activation) : Similar to the classic mechanism, a Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[1]

  • Second Palladium Cycle (Alkyne Activation) : Instead of a copper acetylide, a separate palladium species activates the terminal alkyne, forming a palladium acetylide complex.[1][14]

  • Pd-Pd Transmetalation : The crucial step is a transmetalation between the aryl-palladium(II) complex and the alkynyl-palladium complex, which effectively replaces the role of copper.[14][15]

  • Reductive Elimination : The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst.[1]

This mechanism highlights that the fundamental steps are analogous to the Pd/Cu system, but the role of the copper acetylide is taken over by a palladium acetylide species.[14]

Copper_Free_Sonogashira cluster_pd1 Pd Cycle 1 (Aryl Halide Activation) cluster_pd2 Pd Cycle 2 (Alkyne Activation) pd0_1 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0_1->pd2_aryl Oxidative Addition (Ar-X) pd2_aryl->pd0_1 Reductive Elimination Product Ar-C≡CR pd2_aryl->Product pd_source Pd(II) Source pd_alkyne [Pd(II)-(C≡CR)ₓ] complex pd_source->pd_alkyne pd_alkyne->pd2_aryl Alkyne H-C≡CR Alkyne->pd_alkyne Deprotonation Base Base Base->pd_alkyne

Proposed dual palladium cycle mechanism for the copper-free Sonogashira reaction.
Advantages & Disadvantages

The primary advantage of copper-free systems is the direct mitigation of the drawbacks of copper catalysis:

  • Avoidance of Homocoupling : The absence of copper eliminates the Glaser-Hay side reaction, meaning the strict exclusion of oxygen is often unnecessary.[1][2] This simplifies the experimental setup and can lead to cleaner reaction profiles and higher yields of the desired product.[16]

  • Reduced Toxicity : Eliminating the copper co-catalyst results in a "greener" process, which is highly desirable in industrial and pharmaceutical applications.[13][16]

  • Expanded Substrate Compatibility : Substrates containing functional groups that can coordinate with or be sensitive to copper can be successfully employed.[1]

However, copper-free reactions are not without their own considerations:

  • Reaction Conditions : While many room-temperature copper-free systems exist, some substrate combinations may require higher temperatures or stronger bases compared to their copper-cocatalyzed counterparts.[11][17]

  • Catalyst and Ligand Sensitivity : The efficiency of copper-free Sonogashira reactions can be highly dependent on the choice of palladium precursor and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand used.[11][13]

Head-to-Head Comparison: A Data-Driven Overview

FeatureCopper-Cocatalyzed SonogashiraCopper-Free Sonogashira
Catalyst System Palladium catalyst (e.g., PdCl₂(PPh₃)₂) + Copper(I) salt (e.g., CuI)Palladium catalyst only (e.g., Pd(OAc)₂, Pd₂(dba)₃) often with specific ligands (e.g., XPhos, PPh₃)
Key Mechanistic Step Pd/Cu Transmetalation[7]Pd/Pd Transmetalation or other proposed pathways[14][15]
Reaction Conditions Often room temperature, mild base (amine)[1]Room temperature to elevated temperatures (70-120 °C), may require stronger inorganic bases (e.g., Cs₂CO₃, K₂CO₃)[11]
Atmosphere Strict inert (oxygen-free) atmosphere required[2]Often tolerant to air, simplifying the procedure[1]
Primary Side Reaction Glaser-Hay alkyne homocoupling[1][2]Generally avoided; other side reactions are substrate-dependent
Substrate Scope Broad, but limited by copper-sensitive functional groups[1][7]Broader for copper-sensitive substrates; reactivity can be highly ligand-dependent[13]
Toxicity Profile Higher due to the use of toxic copper salts[12]Lower, considered a "greener" alternative[13]
Operational Simplicity Requires careful exclusion of airCan be simpler due to air tolerance, but may require screening of ligands and bases

Experimental Protocols: From Theory to Practice

The following are representative, generalized protocols. Researchers must optimize conditions for their specific substrates.

Protocol 1: Typical Copper-Cocatalyzed Sonogashira Reaction

This protocol is based on established procedures for coupling an aryl halide with a terminal alkyne.[7][18]

  • Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).

  • Solvent and Base : Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, via syringe.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Reaction : Stir the reaction at room temperature. Monitor progress by TLC or GC/MS. Reactions are typically complete within 3-24 hours.

  • Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: Representative Copper-Free Sonogashira Reaction

This protocol is adapted from modern methods employing an inorganic base.[11][19]

  • Setup : To a vial or flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), a suitable ligand (e.g., XPhos, 2x mol% of Pd), and an inorganic base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent and Reagents : Add an anhydrous solvent (e.g., THF, Dioxane, or 2-MeTHF) followed by the terminal alkyne (1.2-1.5 eq).

  • Reaction : Seal the vessel and stir the reaction at the desired temperature (room temperature to 100 °C). Monitor progress by TLC or GC/MS.

  • Workup : After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Purification : Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow start Assemble Reactants (Halide, Alkyne, Catalyst, Base) reaction Add Solvent & Stir (Monitor by TLC/GC) start->reaction workup Reaction Quench & Solvent Extraction reaction->workup purification Dry & Concentrate Organic Layer workup->purification final_product Column Chromatography purification->final_product

General experimental workflow for Sonogashira coupling reactions.

Conclusion and Field-Proven Insights

The choice between copper-cocatalyzed and copper-free Sonogashira reactions is not a matter of one being definitively superior, but rather a strategic decision based on the specific synthetic context.

  • For rapid, robust couplings with thermally stable and non-copper-sensitive substrates , the traditional copper-cocatalyzed method remains a highly effective and reliable choice due to its high reaction rates at mild temperatures.

  • For the synthesis of pharmaceutical intermediates, complex natural products with sensitive functionalities, or in processes where metal contamination is a critical concern , the copper-free variant is the superior option.[20][21] Its avoidance of toxic copper and the problematic Glaser homocoupling side reaction aligns with the modern principles of green and sustainable chemistry.[3][13]

As the fields of drug discovery and materials science demand increasingly complex molecules with impeccable purity, the trend continues to favor the development and adoption of copper-free methodologies. The ongoing innovation in ligand design and catalyst systems promises to further enhance the scope and efficiency of these cleaner, more versatile coupling reactions.

References

A Comparative Guide to the Green Synthesis of 3-Chloro-2-iodophenol: A Metrics-Based Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic routes to 3-Chloro-2-iodophenol, a crucial intermediate in pharmaceutical and fine chemical synthesis. Our analysis moves beyond traditional yield-based assessments to employ a suite of green chemistry metrics. By quantifying the environmental impact and resource efficiency of each pathway, we aim to equip researchers, process chemists, and drug development professionals with the data necessary to make more sustainable and scientifically sound decisions in the laboratory and during scale-up.

The principles of green chemistry are not merely academic; they are a critical framework for developing safer, more efficient, and economically viable chemical processes.[1][2] This guide will demonstrate the practical application of these principles by evaluating two plausible synthetic routes to our target molecule, focusing on the choice of iodinating agent.

Pillar 1: Understanding Green Chemistry Metrics

To objectively compare the "greenness" of a chemical process, we must move beyond percentage yield and utilize standardized metrics. For this guide, we will focus on three widely adopted and powerful metrics: Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[3] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[4][5][6][7] An ideal, "100% atom economical" reaction incorporates every atom from the reactants into the final product.

  • Process Mass Intensity (PMI): A comprehensive metric that reflects the total mass of materials used to produce a specific mass of product.[8][9] This includes reactants, reagents, catalysts, solvents used in the reaction and purification, and process water.[10][11] PMI is a powerful indicator of the overall process efficiency and waste generation.[12][13] The relationship is PMI = (Total Mass In) / (Mass of Product).

  • Environmental Factor (E-Factor): This metric quantifies the actual amount of waste generated per unit of product.[14] It is calculated as the total mass of waste (total inputs minus the mass of the product) divided by the mass of the product.[15][16] In mathematical terms, the E-Factor is simply PMI - 1.[17][18] The pharmaceutical industry often sees high E-factors, sometimes between 25 and 200, due to complex, multi-step syntheses.[2]

Evaluation Workflow

The following diagram illustrates the logical workflow applied in this guide to evaluate and compare the synthetic routes.

Green_Chemistry_Evaluation_Workflow cluster_0 Route Identification & Protocol cluster_1 Data Collection & Calculation cluster_2 Sustainability Assessment cluster_3 Comparative Evaluation Route1 Route A: NIS Metrics Calculate Metrics: - Atom Economy - PMI - E-Factor Route1->Metrics Route2 Route B: ICl Route2->Metrics Comparison Compare Metrics & Hazard Profiles Metrics->Comparison Analysis Analyze Reagent & Solvent Hazards (CHEM21, GSK, Safety Data) Analysis->Comparison Conclusion Conclusion & Recommendation Comparison->Conclusion

Caption: Workflow for evaluating synthesis routes using green metrics.

Pillar 2: Synthesis and Evaluation of this compound

We will evaluate two distinct methods for the iodination of 3-chlorophenol. Both routes start from the same material but employ different iodinating agents, allowing for a direct comparison of their environmental and safety profiles.

Route A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a common electrophilic iodinating agent used for aromatic compounds.[19] It is often preferred for its milder reaction conditions compared to other iodinating agents. However, it introduces a significant byproduct, succinimide, which impacts the atom economy and overall process mass intensity.

Experimental Protocol (Hypothetical)

  • To a solution of 3-chlorophenol (10.0 g, 77.8 mmol) in 100 mL of acetonitrile, add N-Iodosuccinimide (19.2 g, 85.6 mmol, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with 100 mL of a 10% aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield a crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound. (Assume an 85% isolated yield: 16.9 g).

Route_A_NIS_Workflow Reactants 3-Chlorophenol N-Iodosuccinimide Acetonitrile (Solvent) Reaction Reaction Step (RT, 12h) Reactants->Reaction Workup Quench & Extraction (Na2S2O3, Ethyl Acetate, Water) Reaction->Workup Purification Column Chromatography (Silica, Hexane/EtOAc) Workup->Purification Waste Waste Stream (Succinimide, Solvents, Salts, Silica) Workup->Waste Product This compound (Product) Purification->Product Purification->Waste

Caption: Material flow diagram for the NIS synthesis route.

Green Chemistry Analysis (Route A)

MetricCalculationResult
Atom Economy (MW of Product) / (MW of 3-Chlorophenol + MW of NIS) * 100(254.45) / (128.56 + 224.98) * 10072.0%
Process Mass Intensity (PMI) (Total Mass In) / (Mass of Product)(10.0g + 19.2g + 100mL0.786g/mL + 100g + 300mL0.902g/mL + 100mL*1.0g/mL + 100g silica) / 16.9g40.7
E-Factor PMI - 139.7

Note: Solvent densities (Acetonitrile: 0.786 g/mL, Ethyl Acetate: 0.902 g/mL) and an estimated mass for chromatography silica are used for PMI calculation.

Reagent & Solvent Hazard Evaluation (Route A)

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin, eye, and respiratory irritation.[20][21][22][23] It is also light and moisture sensitive.[20]

  • Acetonitrile (Solvent): Classified as "Problematic" by the CHEM21 solvent selection guide due to safety and health concerns (flammability, toxicity).[24][25]

  • Ethyl Acetate & Hexane (Workup/Purification): Ethyl acetate is considered a "Recommended" solvent. Hexane, however, is "Problematic" due to significant health and safety concerns.[24][25]

Route B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a highly reactive and potent iodinating agent. Its small molecular weight contributes favorably to atom economy. However, its high reactivity and corrosiveness present significant safety and handling challenges.

Experimental Protocol (Hypothetical)

  • Dissolve 3-chlorophenol (10.0 g, 77.8 mmol) in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of iodine monochloride in DCM (85.6 mL, 85.6 mmol, 1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding 100 mL of 10% aqueous sodium thiosulfate solution.

  • Separate the organic layer, and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from heptane to yield this compound. (Assume an 88% isolated yield: 17.5 g).

Route_B_ICl_Workflow Reactants 3-Chlorophenol Iodine Monochloride Dichloromethane (Solvent) Reaction Reaction Step (0°C, 2h) Reactants->Reaction Workup Quench & Wash (Na2S2O3, Water, Brine) Reaction->Workup Purification Recrystallization (Heptane) Workup->Purification Waste Waste Stream (HCl, Solvents, Salts) Workup->Waste Product This compound (Product) Purification->Product Purification->Waste

Caption: Material flow diagram for the ICl synthesis route.

Green Chemistry Analysis (Route B)

MetricCalculationResult
Atom Economy (MW of Product) / (MW of 3-Chlorophenol + MW of ICl) * 100(254.45) / (128.56 + 162.35) * 10087.5%
Process Mass Intensity (PMI) (Total Mass In) / (Mass of Product)(10.0g + 13.9g + 185.6mL1.33g/mL + 100g + 200mL1.0g/mL + 100mL*0.684g/mL) / 17.5g36.5
E-Factor PMI - 135.5

Note: Densities (DCM: 1.33 g/mL, Heptane: 0.684 g/mL) are used for PMI calculation.

Reagent & Solvent Hazard Evaluation (Route B)

  • Iodine Monochloride (ICl): A highly corrosive substance that causes severe skin burns and eye damage.[26] It reacts with water to produce toxic and corrosive fumes and is moderately explosive when heated.[27][28][29]

  • Dichloromethane (DCM): Classified as "Highly Problematic" in solvent selection guides.[30] It is a suspected carcinogen, a volatile organic compound (VOC), and its use is increasingly restricted.[31][32][33] While it does not significantly deplete the ozone layer, industrial emissions are a primary source of its presence in the environment.[33][34]

  • Heptane (Purification): Generally considered a preferable solvent to hexane but still carries flammability and environmental risks. It is ranked as "Problematic" by CHEM21.[24][25]

Pillar 3: Comparative Analysis and Conclusion

A side-by-side comparison of the metrics reveals the trade-offs inherent in these synthetic choices.

MetricRoute A (NIS)Route B (ICl)"Greener" ChoiceRationale
Atom Economy 72.0%87.5% Route B ICl incorporates a much higher percentage of its atomic mass into the product. The succinimide byproduct in Route A significantly lowers its AE.
PMI 40.736.5 Route B Route B requires less total mass input per kilogram of product, largely due to a more efficient purification (recrystallization vs. chromatography) and a higher-yielding reaction.
E-Factor 39.735.5 Route B Directly related to PMI, this shows Route B generates less waste per kilogram of product.
Reagent Safety IrritantCorrosive Route A NIS is a hazardous solid, but ICl is highly corrosive and water-reactive, posing more severe handling risks.
Solvent Profile ProblematicHighly Problematic Route A The use of acetonitrile and hexane in Route A is unfavorable, but the use of dichloromethane (DCM) in Route B is a major environmental and health concern, making Route A's solvent profile preferable.
Authoritative Grounding & In-Depth Discussion

From a purely mass-based metrics perspective (AE, PMI, E-Factor), Route B (Iodine Monochloride) appears superior. Its high atom economy is a direct result of the reaction stoichiometry, where the only byproduct is HCl. The avoidance of column chromatography, a notoriously solvent- and material-intensive purification technique, further improves its PMI and E-Factor.

However, a holistic green chemistry evaluation must extend beyond mass. The Trustworthiness of a protocol lies in its safety and environmental profile. Here, Route B falters significantly. Iodine monochloride is dangerously corrosive and reactive.[27] Furthermore, the use of dichloromethane (DCM) is a critical drawback. Solvent selection guides from consortia like CHEM21 and companies like GSK consistently rank chlorinated solvents like DCM as highly undesirable due to their toxicity and environmental persistence.[30][35][36]

Conversely, Route A (N-Iodosuccinimide) , while generating more waste by mass, utilizes a less hazardous primary reagent. Although its solvent profile is not ideal, with acetonitrile and hexane both flagged as "problematic", these are generally considered preferable to the "highly problematic" DCM.[24][25] The primary challenge for Route A is the significant waste generated from the succinimide byproduct and the silica gel from chromatography.

Conclusion and Recommendation

While Route B (ICl) is more efficient on paper according to mass-based metrics, its severe safety hazards and the use of a highly undesirable solvent make it the less "green" option for a research or early development setting. The risks associated with handling ICl and the environmental burden of DCM outweigh the benefits of lower mass intensity.

Therefore, Route A (NIS) is recommended as the greener starting point for the synthesis of this compound.

Future optimization of Route A should focus on two key areas to improve its green profile:

  • Solvent Replacement: Investigating the replacement of acetonitrile with a greener solvent, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are often recommended as more sustainable alternatives.[37]

  • Purification Optimization: Developing a non-chromatographic purification method, such as recrystallization or a liquid-liquid extraction workup, would drastically reduce the PMI and E-Factor by eliminating silica gel and large volumes of elution solvents.

By applying a multi-faceted evaluation that balances theoretical efficiency with practical safety and environmental impact, chemists can design synthetic routes that are not only effective but also responsible.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 3-Chloro-2-iodophenol. However, the life cycle of a chemical within a laboratory extends beyond its use in an experiment. Its proper disposal is a critical, non-negotiable aspect of our work, directly impacting personnel safety, environmental health, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste streams. The causality behind each procedural step is explained to foster a deep understanding and a culture of safety.

Hazard Identification and Risk Assessment: Know Your Chemical

Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound, a halogenated phenol, presents a multi-faceted hazard profile that dictates every subsequent safety and disposal decision.

Key Hazards:

  • Human Health: This compound is classified as harmful if swallowed, inhaled, or if it comes into contact with the skin.[1] It is known to cause skin irritation and can lead to serious eye damage.[2][3] As with many phenols, it is destructive to the mucous membranes and tissues of the upper respiratory tract.[4]

  • Environmental: this compound is toxic to aquatic life with long-lasting effects.[1] This classification makes it imperative to prevent its release into the environment, particularly into drains or waterways.[1][5]

  • Physical: While considered a combustible solid, it may require preheating before ignition can occur.[4][5] A significant, often overlooked, hazard is the potential for fine dust to form explosive mixtures with air.[5] In the event of a fire, it can decompose to produce highly toxic gases, including hydrogen chloride and hydrogen iodide.[1][5]

Hazard CategoryGHS Classification (Based on similar compounds)Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 1 / 2AH318 / H319: Causes serious eye damage / Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment Chronic, Category 2H411: Toxic to aquatic life with long lasting effects.[1]

Pre-Disposal Operations: Engineering Controls and PPE

Proper disposal begins with proper protection. Adherence to these control measures is mandatory when handling this compound in any form, including as a waste product.

  • Engineering Controls: All handling and preparation for disposal (e.g., weighing, packaging, rinsing containers) must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Discard gloves immediately if they become contaminated and wash hands thoroughly.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Wear appropriate protective clothing to prevent skin exposure.[6]

Waste Segregation: The Critical First Step

The single most important step in chemical waste management is proper segregation at the point of generation.

Directive: this compound is a halogenated organic compound due to the presence of chlorine and iodine.[7] All waste streams containing this chemical must be segregated into a container specifically designated for HALOGENATED ORGANIC WASTE .

Causality:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) lists many halogenated compounds as hazardous wastes, which are subject to strict land disposal restrictions.[8][9]

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HI) produced. Mixing it with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and complexity.[10]

  • Safety: Improper mixing of waste can lead to dangerous chemical reactions. Phenols are incompatible with strong oxidizing agents and several other chemical classes.[11]

Step-by-Step Disposal Protocols

Follow these specific procedures based on the type of waste generated.

Protocol 4.1: Disposal of Unused or Expired this compound (Solid)
  • Work Area: Perform all steps inside a chemical fume hood.

  • Container: Obtain a designated hazardous waste container, clearly labeled "HALOGENATED ORGANIC WASTE" and listing "this compound" as a constituent. The container must be compatible with the chemical, sealable, and kept in secondary containment.[12]

  • Transfer: Carefully transfer the solid chemical from its original container into the waste container. Minimize the generation of dust.[5]

  • Sealing and Storage: Securely seal the waste container. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) office.[12]

Protocol 4.2: Disposal of Contaminated Solids (Gloves, Wipes, Weigh Boats)
  • Collection: Place all solid materials that have come into direct contact with this compound into a heavy-duty, sealable plastic bag or a designated solid waste container.

  • Labeling: The container or bag must be clearly labeled "HALOGENATED ORGANIC SOLID WASTE" and list "Trace this compound" as the contaminant.

  • Disposal Route: This waste stream is also destined for incineration and must be kept separate from regular trash.[10]

Protocol 4.3: Disposal of Contaminated Solutions (Aqueous & Organic)
  • Segregation:

    • Solutions where the solvent is organic (e.g., Methylene Chloride, Chloroform) must be placed in a "HALOGENATED ORGANIC LIQUID WASTE" container.

    • Aqueous solutions (e.g., buffers) containing this compound must also be treated as hazardous waste. DO NOT dispose of these down the drain due to the chemical's high aquatic toxicity.[1] Collect them in a separate, clearly labeled waste container.

  • Container Management: Use a vented cap if there is any potential for gas evolution. Keep the container sealed when not in use and stored in secondary containment.[12]

Protocol 4.4: Decontamination of Empty Containers
  • Initial Rinse: The first rinse of a container that held this compound is considered acutely hazardous waste and must be collected.[12]

    • Select a solvent that readily dissolves the compound (e.g., acetone, methanol).

    • Add a small amount of the solvent to the container, cap it, and rinse thoroughly.

    • Pour the rinsate into the appropriate "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Subsequent Rinses: Perform at least two additional rinses. For a highly toxic substance, the first three rinses must be collected as hazardous waste.[12] Given the hazard profile, collecting all three rinses is best practice.

  • Final Disposal: Once thoroughly rinsed and air-dried in a fume hood, the container labels must be defaced or removed. The clean container can then be disposed of as regular solid waste or recycled, according to institutional policy.[12]

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

    • Carefully sweep or scoop the material into a designated waste container.[2] Avoid dry sweeping, which can generate dust.[5]

    • Clean the area with an appropriate solvent and collect the cleaning materials as halogenated waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.[5]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to this compound.

G cluster_0 Identify Waste Stream cluster_1 Segregation & Containment cluster_2 Final Disposition start Disposal of this compound & Associated Waste waste_type What is the form of the waste? start->waste_type pure_solid Unused/Expired Solid waste_type->pure_solid Pure Solid / Expired Reagent contaminated_solids Contaminated Solid Labware waste_type->contaminated_solids Contaminated Solids (Gloves, Wipes, etc.) solutions Aqueous or Organic Solution waste_type->solutions Contaminated Solution empty_container Original Chemical Container waste_type->empty_container Empty Container collect_solid Collect in sealed, labeled container: 'HALOGENATED ORGANIC SOLID WASTE' pure_solid->collect_solid contaminated_solids->collect_solid collect_liquid Collect in sealed, labeled container: 'HALOGENATED ORGANIC LIQUID WASTE' solutions->collect_liquid rinse_proc Triple-rinse with appropriate solvent. Collect ALL rinsate as hazardous liquid waste. empty_container->rinse_proc contact_ehs Store in Satellite Accumulation Area. Contact EHS for pickup. collect_solid->contact_ehs collect_liquid->contact_ehs dispose_clean_container Deface label. Dispose of clean container as non-hazardous waste. rinse_proc->dispose_clean_container

Caption: Decision workflow for this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-iodophenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.